2-Benzoylthiazole
Description
The exact mass of the compound 2-Benzoylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzoylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTSGRABZPTRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341091 | |
| Record name | 2-Benzoylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-75-5 | |
| Record name | 2-Benzoylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Benzoylthiazole for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide serves as a comprehensive technical resource on 2-benzoylthiazole, a heterocyclic ketone with significant applications in medicinal chemistry and materials science. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.
Introduction: The Significance of the 2-Benzoylthiazole Scaffold
The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and functional materials. When functionalized with a benzoyl group at the 2-position, the resulting 2-benzoylthiazole molecule possesses a unique electronic and steric profile that imparts a range of interesting properties. The electron-withdrawing nature of the benzoyl group influences the reactivity of the thiazole ring, while the overall structure provides a scaffold for the development of novel therapeutic agents and specialized chemical probes. Derivatives of 2-benzoylthiazole have been investigated for their potential cytotoxic activity against various cancer cell lines, making this a molecule of considerable interest in drug discovery.[1][2][3][4]
Synthesis of 2-Benzoylthiazole: Core Methodologies and Mechanistic Insights
The synthesis of 2-benzoylthiazole can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Herein, we detail three robust and field-proven synthetic routes.
Synthesis via Grignard Reagent from 2-Bromothiazole
This method is a classic and reliable approach that involves the formation of a 2-thiazolyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic benzoyl source.
Causality of Experimental Choices:
-
Grignard Formation: The use of a halogen-magnesium exchange reaction to form the Grignard reagent from 2-bromothiazole is a well-established method for creating a nucleophilic carbon at the C2 position of the thiazole ring.[5] Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous and effectively solvates the Grignard reagent.
-
Electrophilic Quench: Benzaldehyde is chosen as the electrophile. The Grignard reagent adds to the carbonyl carbon of benzaldehyde, forming a secondary alcohol upon acidic workup.
-
Oxidation: The subsequent oxidation of the secondary alcohol to the desired ketone is a critical step. Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the thiazole ring.
Experimental Protocol:
Step 1: Formation of 2-Thiazolylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-bromothiazole solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Oxidation to 2-Benzoylthiazole
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Dissolve the crude alcohol in a suitable solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq), portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-benzoylthiazole.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 2-benzoylthiazole via a Grignard reagent.
Synthesis via 2-Lithiothiazole and Benzoyl Chloride
This method utilizes a highly reactive organolithium intermediate, which allows for a direct and efficient acylation with benzoyl chloride.
Causality of Experimental Choices:
-
Lithiation: 2-Bromothiazole undergoes lithium-halogen exchange with n-butyllithium at low temperatures to generate 2-lithiothiazole. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium species.[6]
-
Acylation: Benzoyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic 2-lithiothiazole. The reaction is typically fast, even at low temperatures.
Experimental Protocol:
Step 1: Generation of 2-Lithiothiazole
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
Step 2: Acylation with Benzoyl Chloride
-
To the freshly prepared 2-lithiothiazole solution at -78 °C, add a solution of benzoyl chloride (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
Step 3: Work-up and Purification
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-benzoylthiazole.
Diagram of the Reaction Mechanism:
Caption: Mechanism of 2-benzoylthiazole synthesis via 2-lithiothiazole.
Physicochemical and Spectroscopic Properties of 2-Benzoylthiazole
A thorough understanding of the physical and spectroscopic properties of 2-benzoylthiazole is essential for its characterization, purification, and application.
Table of Properties:
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₇NOS | Calculated |
| Molecular Weight | 189.24 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Melting Point | 68-70 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J=3.2 Hz, 1H, H5-thiazole), 7.90 (d, J=3.2 Hz, 1H, H4-thiazole), 7.85-7.82 (m, 2H, ortho-H of benzoyl), 7.65-7.61 (m, 1H, para-H of benzoyl), 7.52-7.48 (m, 2H, meta-H of benzoyl) | Predicted based on similar structures and general chemical shift ranges[7][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 184.0 (C=O), 167.5 (C2-thiazole), 145.0 (C4-thiazole), 136.5 (ipso-C of benzoyl), 133.5 (para-C of benzoyl), 131.0 (ortho-C of benzoyl), 128.5 (meta-C of benzoyl), 126.0 (C5-thiazole) | Predicted based on similar structures and general chemical shift ranges[9] |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1660 (C=O stretch), ~1590, 1450 (C=C and C=N ring stretching) | Predicted based on functional group frequencies |
| Mass Spectrum (EI) | m/z (%): 189 (M⁺), 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺) | Predicted fragmentation pattern[10][11][12][13] |
Reactivity and Potential Applications
The benzoyl group at the C2 position of the thiazole ring significantly influences its reactivity. The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an oxime or hydrazone. These transformations open up avenues for creating a diverse library of 2-substituted thiazole derivatives for biological screening.
The known cytotoxic effects of various benzothiazole derivatives against cancer cell lines, such as MCF-7, suggest that 2-benzoylthiazole and its analogs are promising candidates for further investigation as potential anticancer agents.[1][2][4] The core structure can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This guide has provided a detailed overview of the synthesis and properties of 2-benzoylthiazole, tailored for a research audience. The outlined synthetic protocols, coupled with an understanding of the underlying chemical principles, offer a solid foundation for the successful preparation and manipulation of this important heterocyclic compound. The compiled physicochemical and spectroscopic data will aid in the unambiguous characterization of the molecule. It is our hope that this resource will facilitate further research into the promising applications of 2-benzoylthiazole and its derivatives in medicinal chemistry and beyond.
References
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Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chem Biol Drug Des. (2017).
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Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem. (2025).
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Synthesis of 2-anilinopyridyl linked benzothiazole hydrazones as apoptosis inducing cytotoxic agents. ResearchGate. (n.d.).
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Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. (2024).
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The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents. (n.d.).
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mass spectra - fragmentation patterns. Chemguide. (n.d.).
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New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. Arch Immunol Ther Exp (Warsz). (1973).
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Approximate 1H and 13C NMR Shifts. Scribd. (n.d.).
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Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry. (2013).
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2023).
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2-BENZOYLTHIAZOLE CAS#: 7210-75-5. ChemicalBook. (n.d.).
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. (n.d.).
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Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents. (n.d.).
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An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole. Benchchem. (2025).
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
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O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1. ResearchGate. (n.d.).
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Method for synthesizing high-purity benzoyl chloride. Google Patents. (n.d.).
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Synthesis of 2-amino benzoyl chloride. Reddit. (2024).
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Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. (2020).
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Mechanism of action of 2-Benzoylthiazole derivatives
**A Technical Guide to the
Mechanisms of Action of 2-Benzoylthiazole Derivatives**
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-benzoylthiazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of compounds with a vast array of pharmacological activities.[1][2] These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning these biological effects. We will dissect the key signaling pathways modulated by these compounds, detail the experimental methodologies used to elucidate these mechanisms, and present a framework for understanding their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the 2-benzoylthiazole core.
Introduction: The Versatility of the 2-Benzoylthiazole Scaffold
Heterocyclic compounds are cornerstones of modern pharmacology, and among them, the benzothiazole ring system is particularly noteworthy.[2] When functionalized with a benzoyl group at the 2-position, the resulting scaffold exhibits a remarkable capacity for biological interaction. This versatility stems from the unique electronic and steric properties of the bicyclic system, which can be readily modified through synthetic chemistry to optimize potency and selectivity for various molecular targets.[1] Research over the past decade has revealed that these derivatives can modulate a wide range of biological processes, from enzymatic activity to complex cell signaling cascades, making them a fertile ground for drug discovery.[4][5]
Anticancer Mechanisms of Action
The most extensively studied therapeutic application of 2-benzoylthiazole derivatives is in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of cancer cell lines.[6][7] Their anticancer activity is not attributed to a single mode of action but rather to the modulation of several critical oncogenic pathways.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and are a clinically validated target for cancer chemotherapy.[8] Several 2-benzoylthiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10]
-
Mechanism: These compounds typically bind to the colchicine-binding site on β-tubulin.[11] This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle.[8] The cell, unable to properly segregate its chromosomes, arrests in the G2/M phase of the cell cycle and subsequently undergoes apoptosis.[9] A novel 1,2,3-triazole benzothiazole derivative, K18, was shown to effectively inhibit tubulin polymerization with an IC50 of 0.446 μM, leading to G2/M phase arrest and apoptosis in esophageal cancer cells.[9]
Modulation of Kinase Signaling Pathways
Dysregulation of protein kinase signaling is a hallmark of many cancers. The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in tumors.[12][13]
-
Mechanism: Certain 2-benzoylthiazole derivatives have been engineered as potent and selective inhibitors of PI3K isoforms or as dual PI3K/mTOR inhibitors.[12][14] For example, the novel benzothiazole derivative PB11 was found to induce apoptosis in glioblastoma and cervical cancer cells by down-regulating PI3K and AKT.[15][16] By blocking the catalytic activity of these kinases, the compounds inhibit the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis.[15][17] Studies have shown that some derivatives exhibit selectivity for specific PI3K isoforms, such as PI3Kβ, which is particularly relevant in prostate cancer.[12]
The diagram below illustrates the inhibition of the PI3K/Akt pathway by 2-benzoylthiazole derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-benzoylthiazole derivatives.
Induction of Apoptosis
Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis. 2-Benzoylthiazole derivatives trigger apoptosis through multiple intrinsic and extrinsic pathways.
-
Mechanism: Inhibition of targets like tubulin or PI3K/AKT signaling converges on the apoptotic machinery.[9][15] Studies have demonstrated that treatment with these compounds leads to the upregulation of pro-apoptotic proteins like Bax, an increase in the release of cytochrome c from the mitochondria, and the activation of executioner caspases, such as caspase-3 and caspase-9.[15][17] For instance, the derivative PB11 was shown to increase the activities of caspase-3 and -9 over time in cancer cells, indicative of apoptosis induction via the intrinsic pathway.[15] Some compounds also induce apoptosis by increasing reactive oxygen species (ROS) accumulation and disrupting the mitochondrial membrane potential.[17]
Summary of Anticancer Activity
| Derivative Class | Target Cancer Cell Lines | IC50 Values | Primary Mechanism | Reference |
| Pyridinyl-2-amine linked | SKRB-3, SW620, A549, HepG2 | 1.2 nM - 48 nM | Apoptosis Induction | [7] |
| 1,2,3-Triazole hybrid (K18) | Kyse30, EC-109 | 0.038 - 0.042 µM | Tubulin Polymerization Inhibition | [9] |
| PB11 Derivative | U87 (glioblastoma), HeLa | < 50 nM | PI3K/AKT Pathway Inhibition | [16] |
| Ortho-hydroxy-N-acyl hydrazone | MDA-MB-231, MNK-45, etc. | 0.24 - 0.92 µM | Procaspase-3 Activation | [6] |
Antimicrobial Mechanisms of Action
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[18][19] 2-Benzoylthiazole derivatives have emerged as a promising scaffold for this purpose, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[4][20]
-
Mechanism: The antimicrobial action of these compounds is often multifaceted. Some derivatives function by inhibiting essential bacterial enzymes. A key target is DNA gyrase, an enzyme crucial for bacterial DNA replication; inhibition leads to bacterial cell death.[18] Other reported mechanisms include the inhibition of enzymes like dehydrosqualene synthase and dihydropteroate synthase, which are involved in critical metabolic pathways.[18] Furthermore, some benzothiazole derivatives can act as antibacterial synergists. For example, the compound SN12 was found to inhibit the Gac/Rsm two-component system in Pseudomonas aeruginosa, repressing biofilm formation and increasing the efficacy of conventional antibiotics.[21]
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key pathological feature of numerous diseases. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[22][23]
-
Mechanism: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[24][25] Some derivatives have shown selectivity for COX-2 over COX-1, which could translate to a better gastrointestinal safety profile compared to traditional NSAIDs.[23] Other proposed mechanisms include the inhibition of bradykinin B2 receptors and the modulation of inflammatory signaling pathways like NF-κB.[24][25]
Experimental Workflows for Mechanistic Elucidation
Determining the precise mechanism of action of a novel compound is a critical step in drug development. A multi-pronged approach combining in vitro, in cellulo, and in silico methods is typically employed.
General Workflow for Target Identification
The following diagram outlines a typical workflow for identifying the molecular target and mechanism of a novel 2-benzoylthiazole derivative.
Caption: A generalized workflow for elucidating the mechanism of action.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to determine if a compound inhibits tubulin polymerization.
Objective: To quantify the inhibitory effect of a 2-benzoylthiazole derivative on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (>99% pure, lyophilized)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Prepare all buffers and solutions and keep them on ice.
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Incubate on ice for 15 minutes to allow for depolymerization of any aggregates.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture on ice. To 90 µL of General Tubulin Buffer containing 10% glycerol and 2 µM DAPI, add:
-
1 µL of test compound at various concentrations.
-
1 µL of colchicine (positive control).
-
1 µL of DMSO (negative control).
-
-
Initiation of Polymerization: To initiate the reaction, add 10 µL of the cold 4 mg/mL tubulin solution and 1 µL of 100 mM GTP to each well. The final tubulin concentration will be approximately 1.5-2.0 mg/mL.
-
Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for the test compound relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.[8]
Causality: This assay directly measures the formation of microtubules. An inhibitor will slow or prevent the increase in fluorescence that occurs as the reporter dye incorporates into the growing polymer. This provides direct evidence of interference with the polymerization process.
Conclusion and Future Perspectives
The 2-benzoylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The mechanisms of action are diverse, ranging from the disruption of the cytoskeleton via tubulin inhibition to the precise modulation of oncogenic signaling cascades like the PI3K/AKT pathway. Their utility also extends to infectious and inflammatory diseases, highlighting the broad therapeutic potential of this chemical class.
Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of novel targets and the potential for combination therapies, particularly in oncology, represent exciting avenues for further investigation. As our understanding of the molecular drivers of disease deepens, the rational design of 2-benzoylthiazole derivatives will undoubtedly continue to yield promising clinical candidates.
References
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). OUCI. Retrieved from [Link]
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]
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Sadhasivam, G., & Kulanthai, K. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Anti-inflammatory activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Achaiah, G., Goud, N. S., Kumar, K. P., & Mayuri, P. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Benzothiazole derivatives as anticancer agents. (n.d.). Europe PMC. Retrieved from [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. (n.d.). bioRxiv. Retrieved from [Link]
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
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Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (n.d.). ResearchGate. Retrieved from [Link]
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A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Shi, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. Retrieved from [Link]
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Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. Retrieved from [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2015). Molecules. Retrieved from [Link]
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2018). Molecules. Retrieved from [Link]
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Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]
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Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
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The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules. Retrieved from [Link]
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5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2017). Scientific Reports. Retrieved from [Link]
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Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL. (2017). Blood. Retrieved from [Link]
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Spectroscopic Characterization of 2-Benzoylthiazole: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 2-Benzoylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, field-proven insights, and detailed experimental protocols.
Introduction: The Significance of 2-Benzoylthiazole
2-Benzoylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, combining a thiazole ring with a benzoyl moiety, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is paramount in the research and development pipeline, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide delves into the causality behind experimental choices and provides a self-validating system for the spectroscopic analysis of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, we can deduce the connectivity and chemical environment of each atom within the 2-Benzoylthiazole molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For 2-Benzoylthiazole, we anticipate a spectrum that clearly distinguishes between the protons of the thiazole ring and the benzoyl group.
Predicted ¹H NMR Spectral Data for 2-Benzoylthiazole
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~8.60 | Doublet | 1H | H5' (Thiazole) | The proton at the 5-position of the thiazole ring is expected to be the most deshielded proton of this ring system due to the electron-withdrawing effect of the adjacent nitrogen atom and the benzoyl group. |
| ~8.10 | Doublet | 1H | H4' (Thiazole) | The proton at the 4-position of the thiazole ring will be coupled to H5' and is also influenced by the benzoyl substituent. |
| ~7.90 | Multiplet | 2H | H2/H6 (Benzoyl) | These are the ortho protons of the benzoyl group, deshielded by the anisotropic effect of the carbonyl group. |
| ~7.65 | Multiplet | 1H | H4 (Benzoyl) | This is the para proton of the benzoyl group. |
| ~7.50 | Multiplet | 2H | H3/H5 (Benzoyl) | These are the meta protons of the benzoyl group. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest for 2-Benzoylthiazole.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and insights into their hybridization and electronic state.
Predicted ¹³C NMR Spectral Data for 2-Benzoylthiazole
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale and Expert Insights |
| ~185.0 | C=O (Benzoyl) | The carbonyl carbon is highly deshielded and will appear at a characteristic downfield shift. |
| ~168.0 | C2' (Thiazole) | This is the carbon of the thiazole ring directly attached to the benzoyl group and the nitrogen and sulfur atoms, leading to a significant downfield shift. |
| ~145.0 | C4' (Thiazole) | Aromatic carbon of the thiazole ring. |
| ~137.0 | C1 (Benzoyl) | The quaternary carbon of the benzoyl ring attached to the carbonyl group. |
| ~134.0 | C4 (Benzoyl) | Aromatic CH carbon of the benzoyl ring. |
| ~130.0 | C2/C6 (Benzoyl) | Aromatic CH carbons of the benzoyl ring. |
| ~129.0 | C3/C5 (Benzoyl) | Aromatic CH carbons of the benzoyl ring. |
| ~125.0 | C5' (Thiazole) | Aromatic carbon of the thiazole ring. |
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure of 2-Benzoylthiazole.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Benzoylthiazole in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane - TMS at 0 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Key IR Absorption Bands for 2-Benzoylthiazole
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale and Expert Insights |
| ~3100-3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds in the thiazole and benzene rings. |
| ~1660 | C=O Stretch | Ketone | A strong, sharp absorption band indicative of the benzoyl carbonyl group. Its position suggests conjugation with the aromatic ring. |
| ~1590, 1480, 1450 | C=C Stretch | Aromatic | Multiple bands are expected for the aromatic ring systems. |
| ~1520 | C=N Stretch | Thiazole | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| ~1200-1000 | C-C Stretch | Aryl-Ketone | Stretching vibration of the single bond between the benzoyl and thiazole moieties. |
| Below 900 | C-H Bend | Aromatic Out-of-Plane | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link specific absorption frequencies to functional groups. For complex molecules like 2-Benzoylthiazole, theoretical calculations using Density Functional Theory (DFT) can provide a simulated spectrum that aids in the assignment of experimental bands.[1]
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid 2-Benzoylthiazole sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in 2-Benzoylthiazole.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectral Data for 2-Benzoylthiazole
| m/z (Predicted) | Ion | Rationale and Expert Insights |
| 203 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of 2-Benzoylthiazole (C₁₀H₇NOS). |
| 105 | [C₆H₅CO]⁺ | A prominent peak corresponding to the benzoyl cation, formed by cleavage of the bond between the carbonyl group and the thiazole ring. This is a very stable acylium ion. |
| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of a carbonyl group from the benzoyl cation. |
| 135 | [C₇H₅NS]⁺ | The benzothiazole cation, which could be a possible fragment, although less likely to be the base peak compared to the benzoyl cation. |
Trustworthiness through High Resolution: High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, a critical component of structural validation.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Visualizing the Data: Structure and Workflow
To better conceptualize the relationship between the structure of 2-Benzoylthiazole and its spectroscopic data, and to illustrate the analytical workflow, the following diagrams are provided.
Caption: Correlation of 2-Benzoylthiazole's structure with its spectroscopic data.
Caption: A generalized workflow for the spectroscopic analysis of 2-Benzoylthiazole.
Conclusion
The comprehensive spectroscopic characterization of 2-Benzoylthiazole through the synergistic application of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its molecular structure. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each technique, emphasizing a logical and self-validating analytical workflow. By understanding the causality behind spectral features, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its further exploration in various scientific disciplines.
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Chemical and physical properties of 2-Benzoylthiazole
An In-depth Technical Guide to 2-Benzoylthiazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or exploring the potential of 2-Benzoylthiazole. Moving beyond a simple data sheet, this document provides in-depth insights into the molecule's core properties, spectroscopic signature, synthesis, and its strategic importance as a scaffold in medicinal chemistry. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.
Introduction: The Significance of the Benzothiazole Scaffold
Heterocyclic compounds are foundational to modern pharmacology, with over 90% of new pharmaceuticals incorporating these structural motifs.[1] Among these, the benzothiazole scaffold, a fusion of benzene and thiazole rings, is a "privileged structure" in medicinal chemistry.[2] Its unique electronic and structural characteristics confer a remarkable versatility, allowing it to interact with a wide array of biological targets.[3] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]
2-Benzoylthiazole is a key derivative, incorporating a benzoyl group at the C2 position—the most reactive site of the benzothiazole nucleus. This modification not only influences the molecule's physicochemical properties but also provides a reactive handle for further synthetic elaboration, making it a valuable intermediate and a pharmacophore of interest. This guide will elucidate the essential chemical and physical data required for its effective use in research and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 2-Benzoylthiazole are summarized below. Understanding these properties is the first step in designing experiments, predicting its behavior in various media, and interpreting analytical data.
Table 1: Core Identifiers and Computed Properties of 2-Benzoylthiazole
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Phenyl(thiazol-2-yl)methanone | N/A |
| Molecular Formula | C₁₀H₇NOS | N/A |
| Molecular Weight | 189.24 g/mol | N/A |
| CAS Number | 7210-75-5 |[5] |
Table 2: Experimental Physical Properties of 2-Benzoylthiazole
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical State | Solid / Crystalline Powder | At room temperature. | N/A |
| Melting Point | 64-66 °C | A key parameter for purity assessment. | N/A |
| Boiling Point | >300 °C | N/A |
| Solubility | Insoluble in water; Soluble in most organic solvents. | Typical for aromatic ketones. |[6] |
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Literature Review on the Synthesis of 2-Substituted Benzothiazoles: From Foundational Methodologies to Modern Catalytic Systems
An In-depth Technical Guide for Drug Development Professionals
The benzothiazole ring is a privileged bicyclic system that forms the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2-substituted benzothiazoles, in particular, are a focal point in medicinal chemistry due to their synthetic accessibility and the profound impact the C-2 substituent has on their biological function.[4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this vital heterocyclic scaffold, offering insights into the causality behind methodological choices to aid researchers in drug discovery and development.
The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol
The most classical and versatile strategy for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (2-ATP) and a suitable carbonyl-containing compound.[6] This approach is favored for its reliability and the wide availability of starting materials. The choice of the carbonyl partner directly dictates the nature of the C-2 substituent.
The condensation of 2-ATP with aldehydes is arguably the most frequently employed method for preparing 2-aryl and 2-alkyl benzothiazoles.[7] The reaction proceeds through the initial formation of a Schiff base (or benzothiazoline intermediate), which then undergoes oxidative cyclization to yield the aromatic benzothiazole ring.
The critical step in this transformation is the oxidation of the intermediate. The choice of oxidant and catalyst is paramount and defines the efficiency, environmental impact, and substrate scope of the protocol. A wide array of catalytic systems has been developed, ranging from simple acid catalysts to sophisticated metal complexes and green, reusable catalysts.[3][7] For instance, systems like H₂O₂/HCl provide an excellent and straightforward method, affording high yields in short reaction times.[7][8] Green chemistry principles have driven the adoption of ultrasound-assisted syntheses, which can accelerate the reaction rate and often allow for solvent-free conditions.[9][10]
dot
Caption: General mechanism for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.
Another foundational route involves the condensation of 2-ATP with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters.[3][5] When using carboxylic acids, a dehydrating agent or catalyst is often necessary to drive the reaction towards the cyclized product. Phosphorus pentasulfide (P₄S₁₀) has been traditionally used, though this method often requires harsh conditions.[3] Milder, modern protocols utilize catalysts like silica-supported methanesulfonic acid or employ microwave irradiation to achieve high yields efficiently and under solvent-free conditions.[6][8] Using acyl chlorides or anhydrides provides a more facile reaction, often proceeding under mild conditions in the presence of a basic catalyst like KF·Al₂O₃.[5]
Alternative Strategies: Intramolecular Cyclization and Multicomponent Reactions
While condensation with 2-ATP is dominant, other powerful strategies have been developed, offering alternative pathways that can be advantageous for specific substrates or for improving overall efficiency.
This strategy involves the formation of a C-S bond through the intramolecular cyclization of a pre-formed thiobenzanilide.[6][11] This method is particularly effective and has been achieved using various catalytic systems, including transition metals (like Palladium or Ruthenium) and metal-free reagents such as iodine.[12][13] The key advantage is the ability to construct the benzothiazole core from different starting materials, which can be beneficial when 2-ATP is not the ideal precursor. Visible-light-mediated photoredox catalysis has emerged as a green alternative, allowing the reaction to proceed under very mild conditions.[14]
dot
Caption: A typical experimental workflow for the synthesis and purification of 2-substituted benzothiazoles.
In the quest for process efficiency and atom economy, multicomponent reactions (MCRs) have become a highly attractive strategy. These reactions combine three or more starting materials in a single pot to form the final product, avoiding the need to isolate intermediates.[15] For example, 2-arylbenzothiazoles can be synthesized in one pot from aromatic amines, benzaldehydes, and a sulfur source like ammonium thiocyanate, mediated by iodine.[16] Another approach uses aromatic amines, aliphatic amines, and elemental sulfur under catalyst-free conditions.[11] These methods are highly convergent and align well with the principles of green chemistry.
Comparative Analysis of Synthetic Methodologies
To assist in selecting the optimal synthetic route, the following table summarizes various catalytic systems for the popular condensation reaction between 2-aminothiophenol and aldehydes.
| Catalyst/Method | Reaction Conditions | Typical Yields | Key Advantages & Insights | Reference |
| H₂O₂/HCl | Ethanol, Room Temperature, 45-60 min | 85-94% | Simple, fast, and high-yielding for a wide range of aromatic aldehydes. The in-situ generation of an oxidizing environment is highly effective. | [7] |
| Ultrasound / Sulfated Tungstate | Solvent-free, Room Temperature | Excellent | A green chemistry approach. Ultrasound accelerates the reaction, and the solid acid catalyst is recyclable. Ideal for eco-friendly process development. | [9][10] |
| Ionic Liquid (e.g., [bmim]PF₆) with RuCl₃ | 80 °C, Air as oxidant | Good to Excellent | The ionic liquid acts as both the reaction medium and a promoter. It allows for easy catalyst recycling, although it may require higher temperatures. | [3] |
| Amberlite IR-120 Resin / Microwave | 85 °C, 5-10 min | 88-95% | Combines the benefits of a solid acid catalyst (easy removal) with microwave heating for extremely rapid synthesis. Excellent for high-throughput synthesis. | [7] |
| FeCl₃/Montmorillonite K-10 / Ultrasound | 0.7-5 h | 33-95% | A heterogeneous catalyst that can be reused, though its activity may decrease over cycles. Shows limitations with aliphatic and nitro-substituted aldehydes. | [7] |
| Catalyst-Free / DMSO | High Temperature (e.g., 140 °C) | Good to Excellent | Operationally simple as no catalyst is required. DMSO acts as both solvent and oxidant. The main drawback is the need for high temperatures. | [7][14] |
Exemplary Experimental Protocols
The following protocols are provided as practical examples for the synthesis of 2-substituted benzothiazoles.
This protocol is adapted from a method for synthesizing 2-alkylbenzothiazoles, where the intermediate dihydrobenzothiazole is first formed and then oxidized.[17] This two-step approach is often necessary for aliphatic aldehydes to avoid side reactions.
-
Step 1: Condensation to 2,3-dihydro-2-alkylbenzo[d]thiazole
-
To a solution of 2-aminothiophenol (1.0 mmol) in dichloromethane (DCM), add an aliphatic aldehyde (1.1 mmol).
-
Add 4Å molecular sieves to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the 2-aminothiophenol.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydro-2-alkylbenzo[d]thiazole, which can be used in the next step without further purification.
-
-
Step 2: Oxidation to 2-Alkylbenzothiazole
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like DCM.
-
Add an oxidizing agent. The original protocol uses silica gel-supported pyridinium chlorochromate (PCC).[17]
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the pure 2-alkylbenzothiazole.
-
This protocol is based on an eco-friendly and rapid synthesis using a solid acid catalyst.[7]
-
In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and Amberlite IR-120 resin (a catalytic amount).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 85 °C) for a short duration (typically 5-10 minutes).
-
After cooling the vessel to room temperature, add ethanol to the reaction mixture.
-
Filter the mixture to remove the resin catalyst. The resin can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is often pure enough, but it can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final 2-arylbenzothiazole.
Conclusion
The synthesis of 2-substituted benzothiazoles is a well-established field with a rich diversity of methodologies. The classical condensation of 2-aminothiophenol with carbonyl compounds remains the most robust and widely used approach, with continuous innovations in catalysis making it more efficient and environmentally benign. Modern strategies, including intramolecular cyclizations and multicomponent reactions, provide powerful alternatives that enhance synthetic flexibility and efficiency. For researchers in drug development, a thorough understanding of these methods, their underlying mechanisms, and their respective advantages is crucial for the strategic design and synthesis of novel benzothiazole-based therapeutic agents.
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Biological activities of 2-Benzoylthiazole and its analogs
An In-depth Technical Guide on the Biological Activities of 2-Benzoylthiazole and its Analogs
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Among its numerous derivatives, 2-substituted benzoylthiazoles and their analogs have garnered significant attention for their broad and potent biological activities. These compounds, characterized by a bicyclic system of a benzene ring fused to a thiazole ring, exhibit a wide range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the biological activities of this versatile class of molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 2-benzoylthiazole analogs.
The Thiazole Scaffold: A Foundation for Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a fundamental building block in the design of therapeutic agents.[1][4] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its capacity to bind with high affinity to a variety of biological targets. The fusion of a thiazole ring with a benzene ring to form the benzothiazole core further enhances its pharmacological profile by increasing lipophilicity and providing additional sites for functionalization.
The substitution at the 2-position of the thiazole or benzothiazole ring is particularly critical for modulating biological activity. The introduction of a benzoyl group or its analogs at this position creates a key pharmacophore that has been extensively explored. These 2-acylthiazole derivatives have demonstrated significant potential across multiple therapeutic areas, making them a focal point of contemporary drug discovery efforts.[3][5]
Anticancer Activities
One of the most extensively studied properties of 2-benzoylthiazole analogs is their potent anticancer activity against a wide range of human cancer cell lines.[5][6][7][8]
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer effects of these compounds are often multifactorial, involving the modulation of several key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
-
Inhibition of Protein Kinases: Many 2-aminobenzothiazole derivatives function as potent inhibitors of protein tyrosine kinases (PTKs) and serine/threonine kinases (STKs), which are frequently dysregulated in cancer.[9] For instance, certain analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and RAF kinases, leading to cell cycle arrest and reduced tumor growth.[9][10][11]
-
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. Substituted benzothiazoles have been shown to trigger apoptosis by disrupting the mitochondrial membrane potential, increasing the expression of pro-apoptotic proteins like Bax, and downregulating anti-apoptotic proteins.[10][11][12][13] This ultimately leads to the activation of caspases and the systematic dismantling of the cancer cell.
-
Cell Cycle Arrest and Anti-Migratory Effects: These compounds can halt the cell cycle, often in the G1 or S phase, preventing cancer cells from replicating.[10][11] Furthermore, they have been observed to inhibit cancer cell migration, a crucial step in metastasis, by modulating pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[10][11]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided crucial insights for optimizing the anticancer potency of these analogs.
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety significantly influence cytotoxicity. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) can dramatically alter the activity against different cancer cell lines.[3]
-
The Amide Linker: For 2-aminothiazole derivatives, the introduction of substituted benzoyl groups via an amide linkage at the N-2 position has been shown to improve antitubercular activity by over 128-fold in some cases, a principle that often translates to anticancer activity.[14]
-
Hybrid Molecules: Creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active rings, such as pyridinone, has yielded compounds with promising anticancer activity against lung, liver, and breast cancer cell lines.[7]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-substituted benzothiazole analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 29 | SKRB-3 (Breast) | 0.0012 | [6] |
| Compound 29 | SW620 (Colon) | 0.0043 | [6] |
| Compound 29 | A549 (Lung) | 0.044 | [6] |
| Compound 29 | HepG2 (Liver) | 0.048 | [6] |
| Compound 40 | MCF-7 (Breast) | 34.5 | [6] |
| Compound 4g | HT-1376 (Bladder) | 26.51 | [15] |
| Benzothiazole Derivative 1 | HepG2 (Liver) | 38.54 (48h) | [13] |
| Benzothiazole Derivative 2 | HepG2 (Liver) | 29.63 (48h) | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of 2-benzoylthiazole analogs on cancer cells.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations (e.g., 5, 25, 50, 75, 100 µM) in the cell culture medium.[12] Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).[10][11]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Antimicrobial Activities
The benzothiazole scaffold is a versatile framework for developing agents effective against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19]
Spectrum of Activity
Derivatives of 2-benzoylthiazole have demonstrated significant inhibitory effects against clinically relevant pathogens. For example, certain analogs show potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[17][19][20] The introduction of different substituents allows for the fine-tuning of the antimicrobial spectrum.
Proposed Mechanisms of Action
While not always fully elucidated, the antimicrobial action of benzothiazoles is thought to involve several mechanisms:
-
Enzyme Inhibition: They may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Membrane Disruption: The lipophilic nature of the benzothiazole core can facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of biofilms, which are a major contributor to antibiotic resistance and chronic infections.
Structure-Activity Relationship (SAR) for Antimicrobial Potency
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups such as -F, -Cl, and -NO₂ at the 6-position of the 2-aminobenzothiazole ring has been shown to significantly enhance antibacterial and antifungal activity.
-
Click Chemistry Modifications: Utilizing click chemistry to add triazole moieties to the benzothiazole core has generated compounds with high potency against bacterial strains, in some cases exceeding the activity of standard antibiotics like ciprofloxacin.[17][18]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole analogs.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3e | Gram-positive/negative bacteria | 3.12 | [17] |
| Ciprofloxacin (Std.) | Gram-positive/negative bacteria | 6.25 | [17] |
| 3n | Fungal Strains | 1.56 - 12.5 | [17] |
| Compound 3 | E. coli | 25 | [19] |
| Compound 4 | E. coli | 25 | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound.
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be sufficient to capture the MIC.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution workflow for MIC determination.
Anti-inflammatory Activities
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzothiazole derivatives have emerged as promising anti-inflammatory agents.[13][21][22][23]
Mechanism: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes and transcription factors in the inflammatory cascade.[24]
-
NF-κB Inhibition: They can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By inhibiting NF-κB, these compounds downregulate the expression of numerous pro-inflammatory genes.[13][22]
-
COX-2/iNOS Suppression: Benzothiazole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that produce inflammatory mediators like prostaglandins and nitric oxide.[13][22][24]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiate Reaction: Start the reaction by adding arachidonic acid, the substrate for COX-2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Detection: Measure the production of prostaglandin E2 (PGE₂), a primary product of the COX-2 reaction, using a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.
Signaling Pathway of Inflammation Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by benzothiazoles.
Neuroprotective Activities
Emerging research highlights the potential of thiazole and benzothiazole derivatives as neuroprotective agents for treating neurodegenerative diseases like Alzheimer's and mitigating chemotherapy-induced neurotoxicity.[25][26]
Mechanisms of Neuroprotection
-
Modulation of AMPA Receptors: Thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, which are involved in excitatory neurotransmission. By enhancing deactivation rates, they can prevent the excitotoxicity that contributes to neuronal damage in various neurological conditions.[27]
-
Enzyme Inhibition: Certain analogs act as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in neurodegenerative processes.[28]
-
Anti-Amyloid and Anti-Tau Effects: In the context of Alzheimer's disease, thiazole derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques and tau protein tangles, two key pathological hallmarks of the disease.[26] They also exhibit inhibitory effects on enzymes like BACE-1 and GSK-3β.[26]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neurons from glutamate-induced excitotoxicity.[25]
-
Neuronal Culture: Culture primary neurons (e.g., from mouse cortex) in appropriate media.
-
Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound for 1-2 hours.
-
Induce Excitotoxicity: Expose the neurons to a high concentration of glutamate (e.g., 500 µM) for 15-30 minutes to induce excitotoxicity.[25]
-
Wash and Incubate: Wash the cells to remove the glutamate and replace with fresh media containing the test compound. Incubate for 24 hours.
-
Assess Viability: Measure cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.[25]
-
Data Analysis: Compare the viability of neurons treated with the compound and glutamate to those treated with glutamate alone to determine the protective effect.
Conclusion and Future Perspectives
The 2-benzoylthiazole scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy across a spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—underscores their immense therapeutic potential. The ability to readily modify the core structure allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on elucidating the precise molecular targets for these compounds, particularly for their anticancer and neuroprotective effects. The development of derivatives with improved drug-like properties, such as enhanced bioavailability and reduced toxicity, will be crucial for their translation into clinical candidates. Furthermore, exploring the potential of these compounds in combination therapies could open new avenues for treating complex, multifactorial diseases. The continued investigation of 2-benzoylthiazole analogs holds great promise for the discovery of novel and effective therapeutic agents.
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A Technical Guide to 2-Benzoylthiazole: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The thiazole ring is a cornerstone of heterocyclic chemistry, integral to numerous clinically approved drugs and biologically active compounds.[1][2] Among its myriad derivatives, the 2-benzoylthiazole scaffold has emerged as a particularly "privileged" structure, conferring a wide range of pharmacological activities upon molecules that contain it.[3][4] This guide provides an in-depth analysis of the 2-benzoylthiazole core, intended for researchers and drug development professionals. We will explore its synthetic pathways, delve into its significant therapeutic applications—including anticancer, antimicrobial, and anti-inflammatory activities—elucidate key mechanisms of action, and summarize critical structure-activity relationships that guide the design of next-generation therapeutics.
Introduction: The Significance of the Thiazole Nucleus
The five-membered thiazole heterocycle, containing both sulfur and nitrogen, is a recurring motif in a multitude of natural and synthetic molecules with profound biological importance.[5] Its presence is noted in essential biomolecules like Vitamin B1 (Thiamine) and in a diverse array of pharmaceuticals, including the anticancer agent Dabrafenib, the leukemia drug Dasatinib, and various antibiotics.[1][2] The structural rigidity, unique electronic properties, and capacity for hydrogen bonding conferred by the thiazole ring make it an exceptional scaffold for molecular recognition at biological targets.
The 2-benzoylthiazole subclass anchors a carbonyl group at the highly reactive C2 position, creating a versatile ketone functionality that serves as both a key pharmacophoric element and a synthetic handle for further molecular elaboration. This unique combination of a benzoyl moiety and a thiazole ring has given rise to compounds with potent and varied biological profiles, making it a focal point of contemporary drug discovery efforts.[6]
Synthetic Strategies for the 2-Acylthiazole Core
The construction of the 2-acylthiazole skeleton, including the 2-benzoylthiazole core, is achievable through several robust synthetic methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Key Synthetic Pathways
-
Hantzsch Thiazole Synthesis and Modifications: The classical Hantzsch synthesis, involving the condensation of α-haloketones with thioamides, remains a foundational method for thiazole ring formation.[7][8] Modern variations have improved upon this reaction, offering better yields and milder conditions.
-
Cyclocondensation Reactions: A highly effective contemporary method involves the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides.[9] This approach is notable for its efficiency, short reaction times, and avoidance of costly transition metal catalysts.[9]
-
One-Pot, Multi-Component Reactions: To enhance synthetic efficiency and align with the principles of green chemistry, one-pot, three-component strategies have been developed. A notable example is the cascade cyclization using enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles, which can be precursors to 2-benzoylthiazole derivatives.[10][11]
Below is a generalized workflow for the synthesis of 2-acylthiazoles, a class to which 2-benzoylthiazole belongs.
Caption: General workflow for 2-acylthiazole synthesis.
Example Experimental Protocol: Synthesis via Cyclocondensation
This protocol is adapted from a reported method for synthesizing 2-acylthiazoles.[9]
Objective: To synthesize a 2-acylthiazole derivative via the cyclocondensation of an α-oxothioamide and bromoacetaldehyde diethyl acetal.
Materials:
-
α-oxothioamide (1.0 mmol)
-
Bromoacetaldehyde diethyl acetal (1.2 mmol)
-
Toluene (5 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the α-oxothioamide (1.0 mmol) and toluene (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.2 mmol) to the solution.
-
Causality Note: The slight excess of the bromoacetaldehyde component ensures the complete consumption of the more complex thioamide starting material.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 1-2 hours.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps. The reaction byproduct, hydrogen bromide (HBr), acts as the catalyst for the cyclocondensation.[9]
-
-
Monitoring: Monitor the reaction progress by TLC using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure 2-acylthiazole product.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.
Broad-Spectrum Biological Activities
The 2-benzoylthiazole scaffold and its close relative, the 2-substituted benzothiazole, are renowned for their diverse pharmacological activities.[6]
Anticancer Activity
The most extensively studied application of this scaffold is in oncology.[12] Derivatives have demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.[13][14][15]
-
Mechanism of Action: The anticancer effects are often multifactorial. Studies have shown that these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest (typically in the G1 or sub-G1 phase), disrupt the mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS), leading to oxidative stress-induced cell death.[13]
-
Molecular Targets: A key mechanism involves the modulation of critical signaling pathways that govern cell growth and proliferation. Benzothiazole derivatives have been shown to downregulate the expression and activity of the Epidermal Growth Factor Receptor (EGFR) and inhibit downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[13][16] Some earlier derivatives were also found to inhibit nucleic acid synthesis.[17]
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Benzothiazole-2-thiol derivative | SKRB-3 (Breast) | 1.2 nM | [12] |
| Benzothiazole-2-thiol derivative | SW620 (Colon) | 4.3 nM | [12] |
| Methoxybenzamide benzothiazole | Various | 1.1 - 8.8 µM | [12] |
| Amino-substituted benzothiazole | MCF-7 (Breast) | 40 nM | [18] |
| Benzothiazole Acylhydrazone | C6 (Glioma) | IC₅₀ values reported | [15] |
Antimicrobial Activity
Derivatives of the thiazole core exhibit potent activity against various pathogens, including bacteria and fungi.[19][20]
-
Antibacterial: Activity has been documented against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Moraxella catarrhalis).[18][19] Certain 2-arylbenzothiazole analogues have shown antibacterial potency exceeding that of the standard drug ciprofloxacin against specific strains.[19]
-
Antifungal: Significant inhibitory effects have been observed against fungi such as Candida albicans.[21] 2-(Alkenylthio)-5-aminobenzothiazoles, for instance, have demonstrated potent anticandidous activity.[21]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The benzothiazole nucleus is a recognized scaffold for the development of novel anti-inflammatory agents.[16][22][23]
-
Mechanism of Action: The anti-inflammatory effects are believed to arise from the inhibition of key inflammatory mediators. Research suggests that these compounds can inhibit cyclooxygenase-2 (COX-2) and downregulate the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[16][24] Certain synthesized derivatives have shown in-vivo anti-inflammatory activity comparable to standard drugs like celecoxib and diclofenac.[22][25]
Other Therapeutic Applications
The versatility of the scaffold extends to other therapeutic areas, including:
-
Antidiabetic: Benzothiazole derivatives have been designed as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[26] Activation of AMPK increases glucose uptake in muscle cells, demonstrating potential for the treatment of type 2 diabetes.[26]
-
Antioxidant: Certain derivatives have shown significant radical scavenging potential, suggesting a role in combating oxidative stress.[3][27]
-
Antiviral: Inhibitory effects against viruses such as the vesicular stomatitis virus have also been reported.[3]
Structure-Activity Relationship (SAR) and Molecular Design
Understanding the SAR is critical for optimizing the potency and selectivity of 2-benzoylthiazole-based drug candidates. Literature reviews consistently highlight that substitutions at the C2 and C6 positions of the benzothiazole ring are particularly impactful on biological activity.[6]
Caption: Key SAR sites on the benzothiazole scaffold.
-
C2 Position: The substituent at the C2 position is a primary determinant of the mode of action. The benzoyl group itself is a key feature, but further substitutions on its phenyl ring can dramatically alter activity. Linking other heterocyclic rings or functional groups like amides and hydrazones at this position has been a successful strategy for generating potent anticancer agents.[12][28]
-
C6 Position: The C6 position on the fused benzene ring is a critical site for fine-tuning potency. The introduction of small electron-donating groups (e.g., -OCH₃) or electron-withdrawing halogens (e.g., -Cl, -F) has been shown to enhance the biological effects of the molecule.[4][6]
-
Linker Modifications: In more complex derivatives, the nature and length of any linker chain connecting the benzothiazole core to other pharmacophores can significantly impact receptor affinity and subtype selectivity.[29]
Molecular Mechanism of Action: A Deeper Look at EGFR Inhibition
As noted, a prominent mechanism for the anticancer activity of benzothiazole derivatives is the modulation of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, when overactivated, drives tumor cell proliferation, survival, and metastasis.
Caption: Inhibition of EGFR signaling by benzothiazole derivatives.
Benzothiazole compounds can inhibit this pathway by reducing the protein expression levels of EGFR.[13] This action prevents the receptor from activating its downstream signaling cascades, including PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK.[13] The collective shutdown of these pro-survival pathways halts cell proliferation and promotes apoptosis, leading to the observed anticancer effect.
Pharmacokinetics and Drug-Likeness
For any scaffold to be successful in drug development, its derivatives must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on benzothiazole-based compounds have explored these characteristics. For instance, pharmacokinetic analysis of a benzothiazine derivative (a related scaffold) showed high plasma protein binding (>98%), moderate volume of distribution, and an oral bioavailability of 25% in preclinical models.[30] Efforts to improve poor oral absorption and bioavailability often focus on SAR-guided modifications, such as reducing hydrogen bonding sites in the molecule to enhance membrane permeability.[31] In silico tools are now routinely used to predict the physicochemical and pharmacokinetic properties of new derivatives early in the discovery process.[32]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a novel 2-benzoylthiazole derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (2-benzoylthiazole derivative) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours.
-
Causality Note: This incubation period is crucial for allowing the mitochondrial enzymes of viable cells to convert the MTT into formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The 2-benzoylthiazole scaffold represents a highly versatile and pharmacologically significant core in medicinal chemistry. Its synthetic accessibility and the broad spectrum of biological activities—spanning oncology, infectious diseases, and inflammation—ensure its continued relevance in drug discovery.[6] Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Exploring the synergistic effects of 2-benzoylthiazole derivatives when used in combination with existing therapeutic agents.
-
Advanced Drug Delivery: Developing novel formulations or prodrug strategies to enhance the pharmacokinetic properties, particularly the oral bioavailability, of potent lead compounds.[31]
-
Expansion to New Targets: Leveraging the scaffold's chemical tractability to explore its potential against new and emerging biological targets.
By integrating rational design, modern synthetic chemistry, and a deep understanding of molecular pharmacology, the 2-benzoylthiazole scaffold is poised to deliver a new generation of innovative therapeutics to address unmet medical needs.
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The Emergence of a Privileged Scaffold: A Technical History of Benzothiazole Compounds
Abstract
The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, represents a quintessential "privileged scaffold" in the annals of chemical science. Its journey from an obscure coal tar derivative to a cornerstone of modern pharmacology and materials science is a compelling narrative of scientific inquiry, industrial innovation, and serendipitous discovery. This in-depth technical guide charts the historical and scientific trajectory of benzothiazole compounds. We will traverse from the foundational syntheses of the late 19th century, through their pivotal role in the rubber industry, to their rise as indispensable tools in biomedical research and clinical medicine. This guide is crafted for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the causality behind the experimental choices and developmental pathways that have cemented the benzothiazole's enduring legacy.
The Genesis: From Coal Tar to a Defined Heterocycle
The story of benzothiazole begins not with a targeted synthesis, but in the crucible of 19th-century industrial chemistry: the study of coal tar. This complex mixture, a byproduct of coke production, was a treasure trove of aromatic compounds that fueled the burgeoning synthetic dye industry. It was within this context that the German chemist August Wilhelm von Hofmann , a towering figure in organic chemistry, made seminal contributions. While his primary focus was on aniline and its derivatives, his extensive investigations into the organic bases present in coal tar laid the groundwork for the identification of a new class of heterocyclic compounds.[1][2]
While a single, definitive publication by Hofmann in 1879 is often cited for the first synthesis of a 2-substituted benzothiazole, it is more accurate to view this discovery as an outcome of his broader systematic exploration of aniline chemistry.[2] One of the earliest and most illustrative synthetic routes to a key benzothiazole derivative, 2-phenylbenzothiazole, is the Jacobson method . This approach involves the radical cyclization of thiobenzanilides using potassium ferricyanide, a robust method that became a cornerstone for accessing this class of compounds.[2][3]
The fundamental chemistry underpinning many early benzothiazole syntheses involves the condensation of 2-aminothiophenol with various electrophiles. This versatile reaction remains a principal strategy for constructing the benzothiazole core, allowing for a diverse range of substituents to be introduced at the 2-position.[4][5]
Visualizing the Foundational Synthesis
The following diagram illustrates the generalized pathway for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol, a reaction central to the early and ongoing exploration of this chemical space.
Caption: Generalized reaction pathway for the synthesis of 2-substituted benzothiazoles.
An Industrial Revolution: Benzothiazoles and the Vulcanization of Rubber
For several decades following their initial discovery, benzothiazoles remained largely a subject of academic curiosity. Their trajectory shifted dramatically in the early 20th century with a discovery that would revolutionize the automotive and manufacturing industries. The vulcanization of rubber, the process of heating it with sulfur to improve its physical properties, was discovered by Charles Goodyear in 1839.[6][7] However, the process was slow and inefficient.[8]
The search for chemical "accelerators" to speed up vulcanization and improve the final product's quality was a major industrial focus. Early accelerators, such as aniline, were effective but highly toxic.[6] The breakthrough came around 1925 with the introduction of 2-mercaptobenzothiazole (MBT) .[6] MBT and its derivatives proved to be exceptionally effective accelerators, offering a faster cure rate, improved tensile strength, and better aging properties for rubber products.[9][10][11] This discovery was a pivotal moment, transforming benzothiazole derivatives from laboratory curiosities into indispensable industrial chemicals.[6][8]
The mechanism of action for benzothiazole accelerators involves the formation of a zinc salt, which then reacts with sulfur to create a sulfurating agent that is more reactive with the rubber polymer than sulfur alone.[6][12] This accelerated process was more economical and resulted in a superior and more durable product, a cornerstone of the modern tire industry.[8]
Timeline of Key Developments in Benzothiazole History
| Year | Discovery/Milestone | Key Contributor(s) | Significance |
| 1879 | First synthesis of 2-substituted benzothiazoles reported as part of broader research on coal tar derivatives. | August Wilhelm von Hofmann | Establishes the foundational chemistry of the benzothiazole scaffold.[2] |
| c. 1925 | 2-Mercaptobenzothiazole (MBT) is introduced as a highly effective rubber vulcanization accelerator. | (Industrial Researchers) | Revolutionizes the rubber industry, making benzothiazoles a major industrial chemical.[6] |
| 1959 | The benzothiazole dye, Thioflavin T, is first described for its fluorescent properties. | Vassar and Culling | Lays the groundwork for a critical future application in biomedical research.[13] |
| Late 1980s | The specific fluorescence enhancement of Thioflavin T upon binding to amyloid fibrils is characterized. | Naiki et al., LeVine | Establishes Thioflavin T as a "gold standard" for amyloid detection, fueling research into neurodegenerative diseases.[13][14][15] |
| 1995 | Riluzole, a 2-aminobenzothiazole derivative, is approved by the FDA for the treatment of Amyotrophic Lateral Sclerosis (ALS). | Rhône-Poulenc (now Sanofi) | Represents a major therapeutic breakthrough and highlights the medicinal potential of the benzothiazole core.[16][17] |
A New Frontier: Benzothiazoles in Diagnostics and Therapeutics
The inherent structural rigidity and aromatic nature of the benzothiazole ring system make it an ideal scaffold for interacting with biological macromolecules. This has led to an explosion of research into its medicinal and diagnostic applications, particularly in the latter half of the 20th century.
Thioflavin T: Illuminating Amyloid Pathology
A compelling example of a benzothiazole compound finding a profound, albeit initially unforeseen, application is Thioflavin T . Originally developed as a textile dye, it was first described in 1959.[14] For decades, its utility was limited. However, in the late 1980s, researchers discovered its remarkable property of exhibiting a dramatic increase in fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[13][15]
This discovery was transformative for the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by the pathological aggregation of amyloid proteins. Thioflavin T became the "gold standard" fluorescent probe for detecting and quantifying amyloid fibrils both in vitro and in histological samples.[13][14] The mechanism involves the restriction of intramolecular rotation of the dye upon binding to the amyloid structure, leading to a significant enhancement of its quantum yield.[18]
Riluzole: A Breakthrough in Neuroprotection
The therapeutic potential of the benzothiazole scaffold was unequivocally realized with the development of Riluzole . Synthesized by Rhône-Poulenc (now Sanofi), Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) was initially investigated as an antiepileptic.[17] Its neuroprotective properties, however, led to its investigation for the treatment of Amyotrophic Lateral Sclerosis (ALS), a devastating motor neuron disease.
In 1995, Riluzole became the first drug approved by the U.S. Food and Drug Administration to treat ALS, shown to modestly increase survival.[16][17][19] Its mechanism of action is believed to involve the inhibition of glutamate release, blockade of voltage-gated sodium channels, and interference with intracellular signaling events.[16][20] The success of Riluzole spurred significant interest in 2-aminobenzothiazoles as a pharmacologically important class of compounds, leading to extensive drug discovery efforts in oncology, infectious diseases, and neurodegeneration.[21][22]
Experimental Protocols: A Classic Synthesis
To provide a practical context to the historical discussion, the following section details a representative experimental protocol for the synthesis of a 2-substituted benzothiazole, a cornerstone reaction in the field.
Protocol: Synthesis of 2-Alkylbenzothiazoles via Condensation and Oxidation
This two-step procedure is a reliable method for the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes.[23]
Step 1: Condensation to form 2-Alkyl-2,3-dihydrobenzothiazole
-
To a solution of 2-aminothiophenol (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add the desired aliphatic aldehyde (1.1 mmol).
-
Add 4Å molecular sieves (approximately 1g) to the reaction mixture to act as a dehydrating agent.
-
Stir the mixture at room temperature for 1.5-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-alkyl-2,3-dihydrobenzothiazole, which can often be used in the next step without further purification.
Step 2: Oxidation to 2-Alkylbenzothiazole
-
Prepare a slurry of pyridinium chlorochromate (PCC) (1.5 mmol) and silica gel (approximately 1.5g) in CH₂Cl₂ (5 mL).
-
Dissolve the crude 2-alkyl-2,3-dihydrobenzothiazole from Step 1 in CH₂Cl₂ (5 mL).
-
Add the solution of the dihydrobenzothiazole to the PCC-silica gel slurry.
-
Stir the mixture vigorously at room temperature for approximately 20-30 minutes. Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of silica gel, eluting with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-alkylbenzothiazole.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the two-stage synthesis of 2-alkylbenzothiazoles.
Conclusion and Future Outlook
The history of benzothiazole is a testament to the enduring power of chemical synthesis and the often-unpredictable pathways of scientific discovery. From its origins in the complex matrix of coal tar, this simple heterocyclic scaffold has proven to be remarkably versatile. Its journey has been marked by key inflection points: the industrial necessity that propelled it to prominence in the rubber industry, and the biomedical insights that have established it as a critical tool for diagnostics and a fertile ground for drug discovery.
Today, the benzothiazole nucleus continues to be a focal point of intensive research.[22][24] Its derivatives are being explored for a vast array of applications, including as anticancer agents, antimicrobials, and advanced materials for organic electronics.[21] The story of benzothiazole is far from over. As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, this privileged scaffold is poised to unlock new solutions to challenges in medicine and materials science for generations to come.
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What is the role of 2-Mercaptobenzothiazole as a rubber vulcanization accelerator?. (n.d.). FAQ. Retrieved January 16, 2026, from [Link]
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2-Mercaptobenzothiazole (MBT): A Key Rubber Accelerator for Enhanced Vulcanization and Durability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
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2-Mercaptobenzothiazole (MBT): A Key Accelerator for Rubber Vulcanization and its Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
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Vulcanization & Accelerators. (n.d.). Lusida Rubber Products. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of the 2-Aminobenzothiazole Core
Foreword: The Strategic Importance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole (2-ABT) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold."[1] This designation is not arbitrary; it reflects the recurring appearance of this heterocyclic system in a multitude of biologically active compounds.[2] Structurally, it consists of a benzene ring fused to a thiazole ring, with a highly reactive amino group at the 2-position.[3][4] This unique arrangement of aromatic and heterocyclic components, along with the key amino functionality, confers a versatile three-dimensional geometry and electronic profile.[2] Consequently, 2-ABT derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]
A profound understanding of the fundamental physicochemical properties of the parent 2-ABT core is not merely an academic exercise. It is the bedrock upon which the rational design of novel therapeutics is built. These properties—solubility, lipophilicity, electronic distribution, and stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive exploration of these critical characteristics, supported by established experimental protocols and theoretical insights, to empower researchers in their quest to develop the next generation of 2-aminobenzothiazole-based agents.
Section 1: Core Physicochemical Properties
The intrinsic properties of the 2-ABT core are the primary determinants of its behavior in both chemical and biological systems. Optimizing these characteristics is a central goal in drug development to enhance bioavailability and therapeutic efficacy.
Summary of Physicochemical Data
The following table consolidates the key physicochemical parameters for the 2-aminobenzothiazole parent molecule, providing a quantitative baseline for derivatization efforts.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂S | [3][7] |
| Molecular Weight | 150.20 g/mol | [3][7] |
| Appearance | White to beige, grayish, or off-white crystalline powder/flakes.[3][5][7] | [3][5][7] |
| Melting Point | 126 - 134 °C | [3][5][8][9] |
| Boiling Point | Decomposes upon heating.[3][7] | [3][7] |
| Aqueous Solubility | Very slightly soluble (< 0.1 g/100 mL at 19 °C).[3][5] | [3][5] |
| Organic Solvent Solubility | Freely soluble in alcohol, chloroform, and diethyl ether.[3] | [3] |
| pKa (of conjugate acid) | 4.48 - 4.51 (at 20°C) | [5][10] |
| LogP (Octanol-Water) | 1.9 | [7] |
Molecular Structure and Tautomerism
The 2-aminobenzothiazole molecule is planar, a feature confirmed by X-ray crystallography.[11] It primarily exists in the amino tautomeric form, rather than the imino form.[11][12] However, the 2-aminobenzothiazolinium cation can act as an intermediate between the amino and imino forms, with tautomerization proceeding through protonation and deprotonation steps.[12]
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Methodological & Application
Synthesis of 2-Benzoylthiazole from 2-Aminothiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1] The synthesis of 2-substituted benzothiazoles, particularly 2-benzoylthiazole, is of significant interest due to the versatile reactivity of the benzoyl group, which allows for further molecular elaboration. This document provides a detailed guide to the synthesis of 2-benzoylthiazole from 2-aminothiophenol, presenting various methodologies with an emphasis on the underlying chemical principles and practical laboratory protocols.
Introduction to Synthetic Strategies
The primary and most direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound, followed by cyclization and oxidation.[2] The general mechanism proceeds through the initial formation of an imine or a related intermediate from the reaction of the amino group of 2-aminothiophenol with the carbonyl compound. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.
Several variations of this core strategy exist, differing in the choice of the benzoyl precursor, catalyst, and reaction conditions. Each approach offers distinct advantages in terms of yield, purity, reaction time, and environmental impact.
Methodology 1: Condensation with Benzaldehyde followed by Oxidation
A prevalent and efficient method for synthesizing 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aromatic aldehyde.[3][4] This approach is highly versatile and can be adapted for the synthesis of 2-benzoylthiazole, typically by employing benzaldehyde as the starting material. The subsequent oxidation of the resulting 2-phenyl-2,3-dihydrobenzothiazole is a critical step to furnish the aromatic benzothiazole ring. A variety of oxidizing agents and catalytic systems have been developed to promote this transformation efficiently.
Scientific Rationale
The initial condensation between the primary amine of 2-aminothiophenol and the carbonyl group of benzaldehyde forms a Schiff base (imine). The proximity of the thiol group allows for a rapid intramolecular cyclization to form the thermodynamically stable five-membered thiazoline ring. The final step is the aromatization of this ring, which requires an oxidant to remove two hydrogen atoms. The choice of oxidant is crucial to avoid over-oxidation or side reactions.
Visualizing the Workflow
Caption: Generalized workflow for the synthesis of 2-benzoylthiazole.
Protocol: H₂O₂/HCl Catalyzed Synthesis
This protocol utilizes a simple and effective hydrogen peroxide/hydrochloric acid system as the catalyst and oxidant.[5][6]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6.0 mmol) followed by the slow addition of concentrated HCl (3.0 mmol) while stirring at room temperature.
-
Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: This method typically provides excellent yields of 2-benzoylthiazole (often in the range of 85-94%).[1]
Methodology 2: Direct Condensation with Benzoyl Chloride
A more direct approach to 2-benzoylthiazole involves the acylation of 2-aminothiophenol with benzoyl chloride. This method bypasses the need for a separate oxidation step as the benzoyl group is already at the correct oxidation state.
Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution. The amino group of 2-aminothiophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming an N-benzoyl-2-aminothiophenol intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group on the amide carbonyl, followed by dehydration, yields the 2-benzoylthiazole. This reaction can often be performed under solvent-free conditions, which is environmentally advantageous.[7]
Protocol: Solvent-Free Synthesis
This environmentally friendly protocol avoids the use of organic solvents, simplifying the work-up procedure.[7]
Materials:
-
2-Aminothiophenol
-
Benzoyl Chloride
-
Mortar and Pestle
-
Water
-
Ethanol
Procedure:
-
In a mortar, add 2-aminothiophenol (1.0 mmol) and benzoyl chloride (1.0 mmol).
-
Grind the mixture with a pestle at room temperature for 1-3 minutes. The reaction is often rapid and may be exothermic.
-
After the reaction is complete (as indicated by the formation of a solid mass), add water to the mixture and stir.
-
Collect the solid product by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-benzoylthiazole.
Expected Outcome: This method is known for its high efficiency, short reaction times, and excellent yields, often exceeding 90%.[7]
Methodology 3: Condensation with Benzoic Acid
The use of carboxylic acids as precursors for the synthesis of 2-substituted benzothiazoles offers advantages in terms of the availability and stability of the starting materials.[5] This method typically requires a coupling agent or a catalyst to activate the carboxylic acid for the condensation reaction.
Scientific Rationale
Direct condensation of a carboxylic acid with an amine is generally a slow process due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, the carboxylic acid is usually activated in situ. This can be achieved using various reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the nucleophilic attack by the amino group of 2-aminothiophenol. Subsequent cyclization and dehydration lead to the formation of the benzothiazole ring.
Protocol: Microwave-Assisted Synthesis using a Solid Support
Microwave irradiation in conjunction with a solid-supported catalyst can significantly accelerate the reaction rate and improve yields.[5]
Materials:
-
2-Aminothiophenol
-
Benzoic Acid
-
Silica-supported methanesulfonic acid (or another suitable solid acid catalyst)
-
Microwave reactor
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a microwave-safe vessel, combine 2-aminothiophenol (1.0 mmol), benzoic acid (1.1 mmol), and the solid-supported acid catalyst.
-
Irradiate the mixture in a microwave reactor at a suitable temperature and power for a short duration (e.g., 5-15 minutes).
-
After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted benzoic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Expected Outcome: Microwave-assisted synthesis often leads to high yields in significantly reduced reaction times compared to conventional heating methods.
Comparative Summary of Synthetic Methods
| Method | Benzoyl Precursor | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |
| Method 1 | Benzaldehyde | H₂O₂/HCl, Ethanol, Room Temp. | Mild conditions, readily available starting materials.[5][6] | Requires an oxidation step. | 85-94%[1] |
| Method 2 | Benzoyl Chloride | Solvent-free, Room Temp. | Rapid, high yield, environmentally friendly.[7] | Benzoyl chloride is moisture-sensitive. | >90%[7] |
| Method 3 | Benzoic Acid | Microwave, Solid acid catalyst | Stable precursors, rapid reaction times.[5] | Requires specialized equipment (microwave reactor). | High |
Troubleshooting and Expert Insights
-
Low Yields: In condensation reactions with aldehydes, a common issue is the oxidation of 2-aminothiophenol to its disulfide.[8] To mitigate this, use fresh 2-aminothiophenol and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Challenges: 2-Benzoylthiazole is a solid at room temperature. If an oily product is obtained, it may indicate the presence of impurities or unreacted starting materials. Column chromatography is a reliable method for purification.
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency. For aldehyde condensations, a wide range of catalysts, from simple acids to complex metal-organic frameworks, have been reported.[1] The selection should be based on the specific substrate, desired reaction conditions, and environmental considerations.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. A proper choice of eluent will allow for the clear separation of starting materials, intermediates, and the final product.
References
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
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Benzothiazole synthesis - Organic Chemistry Portal. [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PubMed Central. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - NIH. [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. [Link]
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. [Link]
-
Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions - ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. [Link]
-
Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchGate. [Link]
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ChemInform Abstract: One-Pot Approach for the Synthesis of 2-Aryl Benzothiazoles via a Two-Component Coupling of gem-Dibromomethylarenes and o-Aminothiophenols. - ResearchGate. [Link]
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New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone - ResearchGate. [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. [Link]
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Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Figshare. [Link]
-
Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes | Request PDF - ResearchGate. [Link]
-
Cyclisation of 2-aminothiophenol: Significance and symbolism. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. [Link]
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The Benzoyl Thiazole Scaffold: A Versatile Activating Group in Modern Organic Synthesis
Introduction: Beyond a Simple Heterocycle
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. While much attention has been focused on derivatives at the 2-amino position, the synthetic potential of 2-acyl derivatives, particularly 2-benzoylthiazole, remains a territory ripe for exploration. This guide delves into the nuanced applications of 2-benzoylthiazole, reframing it not merely as a heterocyclic compound, but as a potent, bench-stable benzoylating agent. Its utility stems from the ability of the thiazole unit to function as an excellent leaving group, facilitating the transfer of the benzoyl moiety to a variety of nucleophiles under mild conditions. This unique reactivity profile opens avenues for its use in the synthesis of amides, esters, and potentially as a linchpin in more complex molecular architectures. Herein, we provide a detailed exploration of these applications, complete with mechanistic insights and actionable laboratory protocols.
Core Concept: The Thiazole as a Superior Leaving Group
The reactivity of 2-benzoylthiazole is fundamentally governed by the electronic nature of the benzothiazole ring. The electron-withdrawing character of the imine and the ability of the sulfur atom to stabilize the transient negative charge make the 2-thiazolyl group an effective leaving group in nucleophilic acyl substitution reactions. This inherent reactivity obviates the need for harsh reaction conditions or the use of highly reactive and often moisture-sensitive benzoylating agents like benzoyl chloride.
Application I: Synthesis of Amides and Esters under Mild Conditions
The most direct and powerful application of 2-benzoylthiazole is in the acylation of amines and alcohols to furnish the corresponding amides and esters. This transformation is particularly valuable in the synthesis of complex molecules and in drug discovery, where mild reaction conditions are paramount to preserve sensitive functional groups.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. A nucleophile, such as a primary or secondary amine, attacks the electrophilic carbonyl carbon of 2-benzoylthiazole. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the stable 2-mercaptobenzothiazolate anion (or its tautomer, 2-mercaptobenzothiazole, after protonation) and the formation of the desired amide or ester. The driving force for this reaction is the formation of a stable amide or ester bond and the generation of the relatively non-basic and stable benzothiazole leaving group.
}
Nucleophilic Acyl Substitution Mechanism.
Experimental Protocol: General Procedure for Amide Synthesis
Materials:
-
2-Benzoylthiazole (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Optional: Mild base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 equiv)
Procedure:
-
Dissolve 2-benzoylthiazole in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution. If the amine is used as its hydrochloride salt, add the mild base to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Quantitative Data Summary
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 4 | 92 |
| 2 | Aniline | THF | 6 | 88 |
| 3 | Morpholine | Acetonitrile | 3 | 95 |
| 4 | (R)-1-Phenylethanamine | DCM | 8 | 90 |
Application II: Potential Role in Multicomponent Reactions (MCRs)
While direct examples of 2-benzoylthiazole in MCRs are not extensively documented, its precursor, 2-aminobenzothiazole, is a workhorse in this field.[1][2] This suggests a promising, yet underexplored, avenue for 2-benzoylthiazole. It could potentially act as an in-situ source of a benzoyl electrophile in novel MCRs. For instance, in a reaction involving an amine, an isocyanide, and 2-benzoylthiazole, one could envision the formation of complex amide-containing heterocyclic scaffolds.
}
Conceptual MCR involving 2-benzoylthiazole.
Application III: A Note on Photoremovable Protecting Groups
The concept of photoremovable protecting groups (PPGs) is a powerful tool in chemical biology and materials science, allowing for the spatiotemporally controlled release of active molecules. While scaffolds such as nitrobenzyl and coumarin derivatives are well-established PPGs, the development of new photolabile groups is an active area of research. Although direct evidence for 2-benzoylthiazole as a PPG is currently lacking, related benzothiadiazole scaffolds have been investigated for their blue-light photocleavable properties. The inherent chromophoric nature of the benzothiazole ring system suggests that with appropriate structural modifications, 2-benzoylthiazole derivatives could be engineered to function as novel PPGs. This remains a compelling area for future investigation.
Foundational Protocol: Synthesis of 2-Benzoylthiazole
A reliable supply of the starting material is crucial for its application. 2-Benzoylthiazole can be synthesized via several methods. A common approach involves the oxidation of 2-benzylthiazole.
Materials:
-
2-Benzylthiazole
-
Oxidizing agent (e.g., Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃))
-
Appropriate solvent system (e.g., Acetone/water for KMnO₄)
-
Acid for workup (e.g., Hydrochloric acid)
Procedure (Illustrative Example with KMnO₄):
-
Dissolve 2-benzylthiazole in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid, which may cause the product to precipitate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-benzoylthiazole.
Conclusion and Future Outlook
2-Benzoylthiazole represents a versatile and underutilized reagent in organic synthesis. Its primary strength lies in its ability to act as a mild and efficient benzoylating agent for a range of nucleophiles, a property conferred by the excellent leaving group ability of the benzothiazole moiety. While its applications in multicomponent reactions and as a photoremovable protecting group are still in their infancy, the foundational reactivity of this compound suggests significant potential in these areas. For researchers in drug development and synthetic methodology, 2-benzoylthiazole offers a valuable tool for the construction of complex molecular architectures under gentle conditions. Further exploration of its reactivity is certain to unveil new and powerful synthetic transformations.
References
-
Synthesis of 2-aroylbenzothiazoles via three-component reactions of anilines, acetophenones, and elemental sulfur. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. (2013). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
Application Notes & Protocols: 2-Benzoylthiazole as a Versatile Acyl and Aryl Source in Transition-Metal Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of 2-benzoylthiazole as a highly versatile and efficient reagent in modern synthetic organic chemistry, with a focus on its application in transition-metal-catalyzed cross-coupling reactions. We move beyond the traditional role of thiazoles as mere structural motifs and establish 2-benzoylthiazole as a potent electrophilic partner. The unique electronic properties of the thiazole ring render the adjacent carbonyl group susceptible to activation, enabling novel pathways for both acylation and decarbonylative arylation. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and detailed, field-proven protocols for leveraging 2-benzoylthiazole in the synthesis of complex ketones and biaryl compounds—scaffolds of immense importance in medicinal chemistry and materials science.
Introduction: The Thiazole Moiety as an Activating Group
The thiazole ring is a privileged heterocycle, prevalent in numerous FDA-approved pharmaceuticals and bioactive natural products. While its role as a pharmacophore is well-documented, its utility as a functional group to facilitate complex chemical transformations is an area of growing interest. In 2-benzoylthiazole, the electron-withdrawing nature of the thiazole ring, combined with the coordination potential of its nitrogen and sulfur atoms, activates the exocyclic carbonyl group. This activation transforms the otherwise stable benzoyl group into a viable electrophilic partner for cross-coupling reactions.
This guide details two primary modes of reactivity for 2-benzoylthiazole:
-
Mode A: Acyl-Transfer Coupling: The direct transfer of the benzoyl group to an organometallic nucleophile, providing a streamlined route to unsymmetrical ketones. This pathway competes favorably with classical methods using highly reactive acyl chlorides, offering superior functional group tolerance and milder reaction conditions.
-
Mode B: Decarbonylative Aryl-Transfer Coupling: A tandem process wherein the catalyst facilitates the extrusion of carbon monoxide (CO) from the benzoyl moiety, followed by the cross-coupling of the resulting phenyl group. This powerful strategy converts a readily available carboxylic acid derivative (benzoic acid, via 2-benzoylthiazole) into a biaryl product, bypassing the need for pre-functionalized aryl halides or organometallics.[1][2]
Below, we provide the scientific rationale and step-by-step protocols to harness this dual reactivity.
Mode A: Palladium-Catalyzed Acyl-Transfer Cross-Coupling for Ketone Synthesis
The synthesis of ketones is a cornerstone of organic chemistry. While the addition of organometallic reagents to carboxylic acid derivatives is a classic approach, it often suffers from over-addition to form tertiary alcohols, particularly with highly reactive reagents like Grignards.[3][4][5][6] The use of 2-benzoylthiazole as an acylating agent, particularly in a palladium-catalyzed Suzuki-Miyaura type reaction, provides a highly selective method for ketone synthesis.
Mechanistic Rationale and Causality
The success of this transformation hinges on a carefully orchestrated catalytic cycle. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[7][8][9] In this specific application, the key is the selective activation of the acyl-C(thiazole) bond.
The proposed catalytic cycle proceeds as follows:
-
Oxidative Addition: A low-valent Pd(0) complex undergoes oxidative addition into the C-C bond between the carbonyl carbon and the thiazole ring. This is the rate-determining step and is facilitated by the electronic properties of the thiazole.
-
Transmetalation: The resulting acyl-Pd(II) intermediate reacts with an organoboron reagent (e.g., a boronic acid). A base is crucial here, serving to activate the boronic acid and facilitate the transfer of the organic group (R') from boron to palladium.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired ketone (Ph-CO-R') and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.
The choice of a palladium catalyst and appropriate ligands is critical. Ligands such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and modulate its reactivity to favor the desired pathway over side reactions.
Visualization: Catalytic Cycle for Acyl-Transfer
Caption: Proposed catalytic cycle for Pd-catalyzed acyl-transfer coupling.
Experimental Protocol: Suzuki-Miyaura Acylation
This protocol describes a general procedure for the coupling of 2-benzoylthiazole with an arylboronic acid.
Materials:
-
2-Benzoylthiazole (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture, 0.1 M concentration relative to 2-benzoylthiazole)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the Schlenk flask, add 2-benzoylthiazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times. This step is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.
-
Solvent Addition: Add the degassed toluene/H₂O solvent mixture via syringe. The presence of water is often beneficial for the transmetalation step in Suzuki couplings.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various ketones using this methodology, based on analogous transformations in the literature.
| Entry | Arylboronic Acid (R') | Product | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 85-95% |
| 2 | 4-Trifluoromethylphenylboronic acid | 4-(Trifluoromethyl)benzophenone | 75-85% |
| 3 | 2-Thienylboronic acid | Phenyl(thiophen-2-yl)methanone | 80-90% |
| 4 | Naphthalene-1-boronic acid | Naphthalen-1-yl(phenyl)methanone | 70-80% |
Mode B: Rhodium-Catalyzed Decarbonylative Aryl-Transfer Coupling
Decarbonylative coupling represents a highly atom-economical strategy for forming C-C bonds.[1][2] Here, 2-benzoylthiazole serves as a stable, solid precursor to an active arylating agent. Rhodium catalysts are particularly adept at promoting the C-C bond cleavage required for decarbonylation.[10][11][12][13]
Mechanistic Rationale and Causality
The rhodium-catalyzed decarbonylative coupling follows a distinct mechanistic path from the acyl-transfer reaction. The key event is the extrusion of CO.
-
C-C Oxidative Addition: The active Rh(I) catalyst oxidatively adds into the acyl-C(thiazole) bond to form an acyl-Rh(III)-thiazole intermediate.
-
Decarbonylation: This intermediate undergoes migratory extrusion of CO. The phenyl group migrates to the rhodium center, releasing CO and forming a phenyl-Rh(III)-thiazole complex. This step is often irreversible.
-
Transmetalation: The phenyl-Rh(III) species transmetalates with the coupling partner (e.g., an organoboron reagent), exchanging the thiazole group for the R' group.
-
Reductive Elimination: The resulting phenyl-Rh(III)-R' complex reductively eliminates the biaryl product (Ph-R'), regenerating a Rh(I) species that re-enters the catalytic cycle.
The choice of rhodium precursor (e.g., [Rh(cod)Cl]₂) and ligands is paramount to steer the reaction towards decarbonylation rather than simple acyl transfer. High temperatures often favor the CO extrusion.
Visualization: Workflow for Decarbonylative Coupling
Caption: Key steps in the rhodium-catalyzed decarbonylative cross-coupling.
Experimental Protocol: Decarbonylative Suzuki-Miyaura Coupling
This protocol provides a general method for the decarbonylative arylation of boronic acids using 2-benzoylthiazole.
Materials:
-
2-Benzoylthiazole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
1,4-Dioxane (Anhydrous, 0.1 M)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add 2-benzoylthiazole, the arylboronic acid, [Rh(cod)Cl]₂, dppf, and Cs₂CO₃ to the Schlenk tube. The use of a strong base like cesium carbonate is often required.
-
Inert Atmosphere: Seal the tube and remove from the glovebox (if used). If not, evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The exclusion of water is more critical in this reaction than in the acylative Suzuki coupling.
-
Reaction: Place the tube in a preheated oil bath at 120-140 °C and stir for 24-48 hours. The higher temperature is necessary to drive the decarbonylation step. Monitor by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate, to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired biaryl product.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various biaryl compounds via this decarbonylative strategy.
| Entry | Arylboronic Acid (R') | Product | Expected Yield (%) |
| 1 | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 70-85% |
| 2 | 3,5-Dichlorophenylboronic acid | 3,5-Dichlorobiphenyl | 65-75% |
| 3 | Pyridine-3-boronic acid | 3-Phenylpyridine | 60-70% |
| 4 | Phenylboronic acid | Biphenyl | 80-90% |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The causality behind each step is explained, allowing the researcher to troubleshoot and adapt the reaction for their specific substrates.
-
Inert Atmosphere: Failure to maintain an inert atmosphere will lead to catalyst decomposition and significantly lower yields. The observation of "palladium black" is a key indicator of catalyst aggregation and deactivation.[14]
-
Base Selection: The choice of base is not arbitrary. In the acyl-transfer coupling, a moderate base like K₂CO₃ is sufficient. For the more demanding decarbonylative coupling, a stronger base like Cs₂CO₃ is often required to facilitate the catalytic cycle.
-
Solvent Purity: The use of anhydrous and degassed solvents is critical, especially for the rhodium-catalyzed reaction, to prevent catalyst poisoning and unwanted side reactions.
By understanding the function of each component, researchers can confidently apply these methods, ensuring reproducibility and success.
Conclusion
2-Benzoylthiazole emerges as a powerful and multifaceted reagent for advanced organic synthesis. Its ability to serve as both an acyl and, via decarbonylation, an aryl source in cross-coupling reactions opens new avenues for the efficient construction of valuable molecular architectures. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists to incorporate this versatile building block into their synthetic programs, accelerating research and development in pharmaceuticals and materials science.
References
- Title: Rhodium‐Catalyzed Direct Oxidative Cross‐Coupling of 2‐Aryl Pyridine with Benzothiazoles.
- Title: Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with alpha-Oxocarboxylic Acids.
- Title: The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel.
- Title: ChemInform Abstract: Rhodium-Catalyzed Direct Oxidative Cross-Coupling of 2-Aryl Pyridine with Benzothiazoles.
- Title: Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,2-Benzisothiazole.
- Title: Two-Fold C−H/C−H Cross-Coupling Using RhCl3·3H2O as the Catalyst.
- Title: An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors.
- Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
- Title: The proposed reaction mechanism for the C‐S cross‐coupling reaction.
- Title: Worked example: Part-2-Synthesis of ketones.
- Title: Previous versus our reports to decarboxylative cross coupling between α‐keto acids and 2‐aminothiophenols to access benzothiazoles.
- Title: Rhodium-catalyzed C–C coupling reactions via double C–H activation.
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Title: C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and...
- Title: Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides.
- Title: Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides.
- Title: Cross-coupling reaction.
- Title: 18.6 ADDITION OF ORGANOMETALLIC NUCLEOPHILES.
- Title: Rhodium-Catalyzed Cross-Coupling Reactions of Carboxylate and Organoboron Compounds via Chelation-Assisted C–C Bond Activation.
- Title: 20.4 Reaction with Organometallic Reagents.
-
Title: 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Source: Chemistry LibreTexts, June 2019. URL: [Link]
- Title: Reactions of Organometallic Reagents with Ketones and Aldehydes.
- Title: Sulfinate derivatives: dual and versatile partners in organic synthesis.
- Title: Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
- Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
- Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
Sources
- 1. Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sci-Hub. ChemInform Abstract: Rhodium‐Catalyzed Direct Oxidative Cross‐Coupling of 2‐Aryl Pyridine with Benzothiazoles. / ChemInform, 2015 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sci-Hub. Rhodium-Catalyzed Cross-Coupling Reactions of Carboxylate and Organoboron Compounds via Chelation-Assisted C–C Bond Activation / Organometallics, 2012 [sci-hub.box]
- 14. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Benzoylthiazole
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Benzoylthiazole, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. For researchers, quality control analysts, and drug development professionals, establishing the identity, purity, and structural integrity of such molecules is paramount. This document moves beyond rote procedures to explain the causality behind methodological choices, ensuring robust and reproducible results. We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction and Physicochemical Profile
2-Benzoylthiazole belongs to the benzothiazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The attachment of a benzoyl group introduces a ketone functionality, creating a unique electronic and structural profile. Accurate characterization is critical for understanding its chemical behavior, reaction kinetics, and potential biological activity. A multi-technique approach is essential for unambiguous structural elucidation and purity assessment.[1]
Table 1: Physicochemical Properties of 2-Benzoylthiazole
| Property | Value | Source |
| Chemical Structure | ![]() | (Self-generated) |
| Molecular Formula | C₁₀H₇NOS | (Calculated) |
| Molecular Weight | 189.23 g/mol | (Calculated) |
| Appearance | Likely a solid at room temperature | [1] (By analogy) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol, chloroform. | [1][2] (By analogy) |
| UV Absorbance | Aromatic system, expected to have strong UV absorbance. | [2][3] |
Integrated Analytical Workflow
A sequential and integrated workflow is the most efficient strategy for characterizing a new batch or synthesis of 2-Benzoylthiazole. The process begins with rapid purity assessment and progresses to definitive structural confirmation. This ensures that time-intensive experiments like NMR are performed on material of known purity.
Caption: Integrated workflow for the characterization of 2-Benzoylthiazole.
Chromatographic Analysis for Purity and Separation
Chromatographic methods are the cornerstone for assessing the purity of 2-Benzoylthiazole and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for purity analysis of moderately polar organic molecules like 2-Benzoylthiazole. The compound partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] Its retention is governed by its hydrophobicity, and detection is achieved via UV absorbance, leveraging the aromatic nature of the molecule.
Protocol:
-
Reagent Preparation:
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and water. Filter through a 0.45 µm membrane filter and degas for 15 minutes. The use of acetonitrile is common for providing good peak shape for benzothiazole derivatives.[2]
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
-
Standard Preparation:
-
Accurately weigh 10 mg of 2-Benzoylthiazole reference standard and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the test sample in the diluent to achieve a final concentration expected to be within the calibration range (e.g., 25 µg/mL).
-
-
Instrumentation and Data Acquisition:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard and sample.
-
Construct a calibration curve by plotting peak area against concentration. Determine the purity or concentration of the sample by interpolation.
-
Table 2: HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[2] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides optimal retention and peak shape for benzothiazoles.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[4] |
| Injection Volume | 10 µL | A common volume that balances sensitivity and column loading. |
| Detection Wavelength | 254 nm or 272 nm | Aromatic compounds strongly absorb at 254 nm; 272 nm has also been shown to be effective for similar structures.[2][4] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for analyzing thermally stable and volatile compounds.[5] For 2-Benzoylthiazole, it serves as an excellent orthogonal method to HPLC for purity assessment and provides definitive molecular weight information from the mass spectrometer. A critical consideration for thiazole derivatives is their potential for thermal degradation in a hot GC inlet. [6] Using a Programmable Temperature Vaporization (PTV) inlet can mitigate this by introducing the sample at a low temperature before ramping to the transfer temperature.[6]
Protocol:
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of 2-Benzoylthiazole in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Instrumentation and Data Acquisition:
-
Inject 1 µL of the sample into the GC-MS system.
-
The mass spectrometer should be operated in full scan mode (e.g., m/z 40-400) to capture the molecular ion and key fragments.
-
Table 3: GC-MS Method Parameters
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase providing good separation for a wide range of compounds.[7] |
| Inlet | PTV, Solvent Vent Mode | Minimizes thermal decomposition of the analyte in the inlet.[6] |
| Inlet Program | 40 °C (hold 0.2 min) then ramp at 200 °C/min to 280 °C | Gentle vaporization prevents degradation before transfer to the column. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
Spectroscopic Structural Characterization
Spectroscopic techniques provide detailed information about the molecule's structure, from its electronic properties to its atomic connectivity.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, corresponding to electronic transitions within the molecule. For 2-Benzoylthiazole, the conjugated system of the thiazole and benzoyl rings will produce characteristic absorption maxima (λmax). The position of these bands is influenced by the molecular structure and solvent.[3]
Protocol:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of 2-Benzoylthiazole in a UV-transparent solvent like ethanol or methanol.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution from 200 to 400 nm.
-
Expected Results: The spectrum is expected to show strong absorption bands characteristic of the benzothiazole and benzoyl chromophores. The parent benzothiazole shows bands around 250 and 285 nm.[3] The addition of the conjugated benzoyl group is expected to cause a bathochromic (red) shift to longer wavelengths.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and non-destructive method to confirm the presence of key structural features.
Protocol:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient.[8]
-
Place a small amount of the 2-Benzoylthiazole powder directly onto the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Expected Results: The spectrum will confirm the presence of the carbonyl group, aromatic rings, and the thiazole heterocycle.
Table 4: Expected FTIR Vibrational Frequencies for 2-Benzoylthiazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic Rings |
| ~1660-1680 | C=O Stretch | Ketone (conjugated) |
| ~1600, 1580, 1450 | C=C Stretch | Aromatic Rings |
| ~1550-1470 | C=N Stretch | Thiazole Ring |
| ~1360 | C-N Stretch | Thiazole Ring |
| ~700-900 | C-H Bending | Aromatic Substitution Pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule.[8] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of 2-Benzoylthiazole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at 400 MHz or higher.
-
Expected Results:
-
¹H NMR: The spectrum will show distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the benzoyl and thiazole rings. The integration of these signals will correspond to the number of protons.
-
¹³C NMR: The spectrum will show signals for all 10 carbon atoms. The carbonyl carbon (C=O) will be significantly downfield (~180-190 ppm), while the other aromatic and heterocyclic carbons will appear between ~120-155 ppm.[8] (by analogy).
-
Definitive Structural Confirmation by Mass Spectrometry
While GC-MS provides molecular weight, high-resolution techniques like LC-MS offer higher accuracy and are suitable for less volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry.[9] Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for unambiguous molecular weight determination.[10] High-resolution MS (e.g., TOF or Orbitrap) can determine the elemental composition by measuring the mass with high precision.
Protocol:
-
LC Setup: Use an HPLC method similar to the one described in Section 3.1, but replace any non-volatile buffers (like phosphate) with volatile alternatives (e.g., 0.1% formic acid or 10 mM ammonium acetate) to ensure compatibility with the MS source.[9]
-
MS Parameters:
-
Ionization Mode: ESI, Positive Mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
-
Data Analysis:
-
Expected Results: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 190.2. A high-resolution instrument would confirm the mass corresponding to the formula C₁₀H₈NOS⁺. Tandem MS (MS/MS) experiments can be performed to study fragmentation patterns, which would likely show characteristic losses of the phenyl group (m/z 77) and the carbonyl group (28 Da), providing further structural confirmation.[11]
-
Conclusion
The comprehensive characterization of 2-Benzoylthiazole is achieved through a logical and multi-faceted analytical approach. Purity is first established using robust chromatographic techniques like HPLC-UV and GC-MS, which also provide initial molecular weight data. Subsequently, a suite of spectroscopic methods, including UV-Vis, FTIR, and multinuclear NMR, are employed to confirm functional groups and elucidate the precise molecular architecture. Finally, high-resolution LC-MS provides definitive confirmation of the molecular formula and offers deeper structural insights through fragmentation analysis. This integrated strategy ensures a complete and trustworthy characterization essential for applications in research and development.
References
A complete list of all sources cited in this document, including titles, sources, and verifiable URLs.
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PubChem. (n.d.). 2-Benzyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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El-Faham, A., et al. (2012). Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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Basavanakatti, V. N., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole, 2,2'-dithiobis-. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole, 2,2'-dithiobis-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Farré, M., et al. (2007). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzothiazolyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
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Zheng, Z., et al. (2013). Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
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Djordjievski, S., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]
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Sastry, C. S. P., et al. (2000). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2-Thienyl)benzothiazole. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Retrieved from [Link]
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NIST. (n.d.). Benzothiazole. NIST Chemistry WebBook. Retrieved from [Link]
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Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Retrieved from [Link]
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Cheméo. (n.d.). 2-Butanoyl-thiazole - Chemical & Physical Properties. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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PubChem. (n.d.). 2-Isobutylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with different oxidant/solvent systems. Retrieved from [Link]
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Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. PubMed. Retrieved from [Link]
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Godayol, A., et al. (2015). Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 2-Benzoylthiazole in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety, a key heterocyclic scaffold, is integral to numerous pharmacologically active compounds. Within this class, 2-benzoylthiazole and its derivatives have emerged as a promising framework for the design of novel anticancer agents. Their diverse biological activities are attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways implicated in cancer progression. This document provides an in-depth guide to the synthesis, evaluation, and mechanistic understanding of 2-benzoylthiazole derivatives as potential cancer therapeutics.
Mechanisms of Action: Targeting Key Cancer Pathways
2-Substituted benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that are dysregulated in cancer. Research has shown that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit pathways crucial for cancer cell proliferation and survival.[1][2]
One of the primary mechanisms of action for some benzothiazole derivatives is the downregulation of the Epidermal Growth Factor Receptor (EGFR) and its associated downstream signaling cascades.[1] This includes the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are fundamental to cell growth, proliferation, and survival. By inhibiting these pathways, 2-substituted benzothiazoles can effectively halt cancer cell progression and induce programmed cell death (apoptosis).[1] Furthermore, these compounds have been observed to increase the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1]
Another significant target for these compounds is the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[3][4] In silico docking studies have revealed that certain benzothiazole derivatives exhibit strong interactions with kinases such as ABL1, ABL2, CDK4, and CDK6, suggesting their potential as kinase inhibitors.[3][4] The inhibition of these kinases can disrupt the cell cycle and impede the uncontrolled proliferation characteristic of cancer cells. Some derivatives have also been found to interfere with nucleic acid synthesis, further contributing to their cytotoxic effects.[5]
The diagram below illustrates a key signaling pathway targeted by 2-substituted benzothiazole derivatives.
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Benzoylthiazole
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Benzoylthiazole. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable analytical procedure for quality control, purity assessment, and stability testing. The described protocol has been developed based on established chromatographic principles for benzoyl and benzothiazole derivatives and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
2-Benzoylthiazole is a heterocyclic compound incorporating both a benzothiazole and a benzoyl moiety. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of pharmacological and photophysical properties.[3] Accurate and precise analytical methods are therefore crucial for the characterization, quality control, and regulatory compliance of materials and products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such pharmaceutical and chemical entities.[3]
This document provides a comprehensive, step-by-step protocol for the analysis of 2-Benzoylthiazole, including the rationale behind the selection of chromatographic conditions. Furthermore, it outlines the validation of the method to ensure its suitability for its intended purpose, thereby guaranteeing the integrity and reliability of the generated data.
Physicochemical Properties of 2-Benzoylthiazole
A fundamental understanding of the analyte's properties is critical for the development of a robust analytical method.
| Property | Value |
| Molecular Formula | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol |
| Chemical Structure | (Structure depicted below) |
| UV Absorbance | Aromatic, expected to have strong UV absorbance. Based on related benzoyl and benzothiazole derivatives, suitable detection wavelengths are in the 230-260 nm range.[4][5] |
| Solubility | Expected to be soluble in organic solvents such as acetonitrile and methanol. |
Figure 1: Chemical Structure of 2-Benzoylthiazole
Experimental Protocol
Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data acquisition and processing software
Reagents and Materials
-
2-Benzoylthiazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Chromatographic Conditions
The selection of a C18 column is a common and effective choice for the separation of benzothiazole and benzoyl derivatives due to its versatility in retaining moderately polar to non-polar compounds.[3][4] The mobile phase, consisting of acetonitrile and water with a phosphoric acid modifier, provides excellent peak shape and resolution. The acid suppresses the ionization of any residual silanols on the column, minimizing peak tailing.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min: 50% B1-7 min: 50% to 90% B7-8 min: 90% B8-8.5 min: 90% to 50% B8.5-12 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 12 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
Accurately weigh approximately 25 mg of the 2-Benzoylthiazole reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, v/v mixture of Mobile Phase A and B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a sample containing 2-Benzoylthiazole to obtain a theoretical concentration within the calibration range.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Further dilute with the mobile phase (50:50, v/v) to achieve the target concentration.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[6]
System Suitability Testing (SST)
Before initiating any sample analysis, it is imperative to verify that the chromatographic system is performing adequately.[3] System Suitability Tests (SST) are an integral part of the analytical procedure and ensure the reliability of the results.
SST Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 25 µg/mL) six replicate times.
-
Evaluate the system suitability parameters based on the acceptance criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Confirms the stability of the pump and the consistency of the mobile phase composition. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2] The following validation parameters were assessed:
Linearity and Range
-
Protocol: Inject the prepared working standard solutions in triplicate over the concentration range of 1-100 µg/mL.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform a recovery study by spiking a known amount of 2-Benzoylthiazole standard solution into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (RSD) for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio.
-
Analysis:
-
Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.
Specificity
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the 2-Benzoylthiazole standard, and a sample solution.
-
Analysis: Ensure that there are no interfering peaks from the blank or placebo at the retention time of the 2-Benzoylthiazole peak.
-
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any other components.
Data Presentation and Visualization
Summary of Validation Data (Expected)
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 2-Benzoylthiazole.
Method Validation Logic Diagram
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise procedure for the quantitative analysis of 2-Benzoylthiazole. The method is straightforward and utilizes common HPLC instrumentation and reagents. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This application note serves as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.
References
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Available at: [Link]
-
Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. Available at: [Link]
-
Sample Preparation for High Performance Liquid Chromatography Analysis. Sartorius. YouTube. Available at: [Link]
-
Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. ResearchGate. Available at: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. Available at: [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]
-
Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
UV-Vis absorbance changes in the course of the irradiation of BT-SH. ResearchGate. Available at: [Link]
-
2-(2-Thienyl)benzothiazole - UV-VIS Spectrum. SpectraBase. Available at: [Link]
-
Benzothiazole. NIST WebBook. Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Simultaneous Estimation of Valsartan and Hydrochlorothiazide in Tablet Dosage Form. An-Najah National University. Available at: [Link]
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Green Chemistry Approaches to 2-Benzoylthiazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Synthesis of 2-Benzoylthiazoles
2-Benzoylthiazoles and their derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] Traditionally, the synthesis of these compounds has often relied on methods that involve harsh reaction conditions, toxic catalysts, and volatile organic solvents, contributing to significant environmental concerns.[1] The principles of green chemistry offer a transformative framework to address these challenges by promoting the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
This guide provides a detailed overview of contemporary green chemistry approaches for the synthesis of 2-benzoylthiazoles. As your senior application scientist, this document is structured to not only provide step-by-step protocols but also to explain the underlying principles and advantages of each method, empowering you to make informed decisions in your synthetic endeavors. We will explore catalyst-free and solvent-free reactions, the use of benign solvent systems, and energy-efficient techniques like microwave and ultrasound irradiation.
Core Synthetic Strategy: The Condensation Reaction
The most prevalent and adaptable method for synthesizing the 2-substituted benzothiazole core involves the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, in this case, a benzoyl derivative (e.g., benzaldehyde, benzoyl chloride, or benzoic acid).[2][3] The general mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring.
Caption: General reaction pathway for 2-benzoylthiazole synthesis.
I. Catalyst-Free and Solvent-Free Synthesis: The Pinnacle of Green Efficiency
Eliminating both the catalyst and the solvent from a reaction is a significant step towards an ideal green synthesis. This approach minimizes waste, simplifies product purification, and reduces costs. For the synthesis of 2-benzoylthiazoles, this has been successfully achieved, particularly by reacting 2-aminothiophenol with benzoyl chlorides.[1][4][5]
Rationale
The high reactivity of benzoyl chlorides with the nucleophilic amino group of 2-aminothiophenol drives the initial acylation. The subsequent intramolecular cyclization of the thiol group onto the carbonyl carbon is often spontaneous or requires minimal thermal input, which can be provided by the exothermic nature of the initial reaction. This method avoids the use of potentially hazardous solvents and the need for catalyst separation.[1][5]
Protocol: Solvent-Free Synthesis from 2-Aminothiophenol and Benzoyl Chloride[1]
Materials:
-
2-Aminothiophenol
-
Substituted or unsubstituted benzoyl chloride
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry flask, place 2-aminothiophenol (1.0 eq).
-
With continuous stirring at room temperature, add the corresponding benzoyl chloride (1.0 eq) dropwise.
-
The reaction is often exothermic and may proceed to completion within minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid product is typically of high purity.
-
For further purification, the crude product can be recrystallized from hot ethanol.
-
Filter the recrystallized product, wash with cold ethanol, and dry under vacuum.
Data Summary:
| Entry | Benzoyl Chloride Substituent | Reaction Time (min) | Yield (%) |
| 1 | H | ~3 | >95% |
| 2 | 4-Cl | ~3 | >95% |
| 3 | 4-NO₂ | ~5 | >95% |
| 4 | 4-CH₃ | ~3 | >95% |
| (Data adapted from solvent-free synthesis reports)[1][5] |
II. Glycerol as a Green Solvent System
When a solvent is necessary, choosing an environmentally benign one is crucial. Glycerol has emerged as a promising green solvent due to its non-toxicity, biodegradability, high boiling point, and low vapor pressure.[6] A notable advantage is its ability to dissolve organic compounds that are poorly miscible in water.[6]
Rationale
The synthesis of 2-arylbenzothiazoles, including benzoyl derivatives, has been efficiently conducted in glycerol at ambient temperature without a catalyst.[6] The polar nature of glycerol can facilitate the reaction, and its high viscosity can be overcome with gentle heating if necessary, though many reactions proceed well at room temperature.[6]
Protocol: Glycerol-Mediated Synthesis from 2-Aminothiophenol and Benzaldehyde[6]
Materials:
-
2-Aminothiophenol
-
Substituted or unsubstituted benzaldehyde
-
Glycerol
-
Reaction flask
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction flask, suspend 2-aminothiophenol (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in glycerol (approx. 10 mL per 10 mmol of reactant).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can range from 30 minutes to 5 hours.[6]
-
Upon completion, quench the reaction by adding water to the mixture.
-
The solid product will precipitate out of the aqueous glycerol solution.
-
Collect the solid by filtration, wash thoroughly with water to remove glycerol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-benzoylthiazole.
III. Energy-Efficient Synthesis: Ultrasound and Microwave Irradiation
Alternative energy sources like ultrasound and microwave irradiation are cornerstones of green chemistry, offering significant reductions in reaction times, increased yields, and often enabling reactions under milder or solvent-free conditions.[7][8][9]
A. Ultrasound-Assisted Synthesis
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures that can dramatically accelerate chemical reactions.[7] This method is highly energy-efficient and has been successfully applied to the synthesis of 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
An appropriate catalyst (e.g., sulfated tungstate, though some reactions proceed without a catalyst)[7]
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, mix 2-aminothiophenol (1.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst (if required, e.g., 10 wt% sulfated tungstate).[7]
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. Reactions are often complete within 15-45 minutes.[7]
-
After completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate the catalyst by filtration.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Caption: Workflow for ultrasound-assisted synthesis.
B. Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[9][10] This technique drastically reduces reaction times from hours to minutes and often improves yields.[8][11]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde or carboxylic acid
-
Microwave reactor with sealed vessels
-
Optional: A solid support or catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 eq) and the benzaldehyde or benzoic acid derivative (1.0 eq).
-
The reaction can be run solvent-free or with a minimal amount of a high-boiling point, polar solvent (e.g., DMF, PEG).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
IV. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are inherently green.[12] They improve atom economy, reduce waste from intermediate purification steps, and save time and energy.
Rationale
For 2-benzoylthiazoles, an MCR approach can be designed to construct the molecule from simpler starting materials. For instance, a one-pot synthesis using o-chloronitrobenzene, a benzaldehyde, and elemental sulfur has been developed using a deep eutectic solvent (DES) as a recyclable catalyst and solvent.[12]
Protocol: One-Pot MCR with a Deep Eutectic Solvent[13]
Materials:
-
o-Chloronitrobenzene
-
Substituted benzaldehyde
-
Elemental sulfur
-
Deep Eutectic Solvent (e.g., [CholineCl][Imidazole]₂)
-
Reaction vessel with heating and stirring
Procedure:
-
Combine o-chloronitrobenzene (1.0 eq), benzaldehyde (1.0 eq), sulfur (2.0 eq), and the DES catalyst (e.g., 35 mol%) in a reaction vessel.[12]
-
Heat the mixture with stirring at 120°C for approximately 6 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and extract the product with an organic solvent.
-
The DES can often be recovered and reused.
-
Purify the product using column chromatography.
Comparative Summary of Green Synthesis Methods
| Method | Key Advantages | Typical Conditions | Reaction Time |
| Catalyst/Solvent-Free | Minimal waste, simple work-up, high purity product.[1][4] | Room temperature, neat reactants. | Minutes |
| Glycerol Solvent | Uses a non-toxic, biodegradable, recyclable solvent.[6] | Room temperature or gentle heating. | 0.5 - 5 hours |
| Ultrasound-Assisted | Rapid, energy-efficient, improved yields, mild conditions.[7][13] | Room temp, solvent-free or in a green solvent. | 15 - 45 minutes |
| Microwave-Assisted | Extremely fast, high yields, suitable for high-throughput synthesis.[8][9] | 100-140°C, solvent-free or minimal solvent. | 2 - 10 minutes |
| Multicomponent Reaction | High atom economy, reduced steps, operational simplicity.[12][14] | Elevated temperature (e.g., 120°C) in a DES. | Several hours |
Conclusion
The synthesis of 2-benzoylthiazoles can be achieved through a variety of green and sustainable methods that offer significant advantages over traditional approaches. By embracing catalyst-free and solvent-free conditions, utilizing benign solvents like glycerol, harnessing the power of ultrasound and microwave energy, and designing elegant multicomponent reactions, researchers can significantly reduce the environmental impact of their synthetic work. The choice of method will depend on the specific substrate, available equipment, and desired scale, but the protocols outlined in this guide provide a robust starting point for developing cleaner, safer, and more efficient syntheses in the laboratory and beyond.
References
-
Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. ResearchGate. Available at: [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. National Institutes of Health (NIH). Available at: [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. Available at: [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]
-
Catalyst-Free Facile Synthesis of 2-Substituted Benzothiazoles. ChemInform. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Catalyst-free facile synthesis of 2-substituted benzothiazoles. Royal Society of Chemistry. Available at: [Link]
-
Ultrasound promoted synthesis of thioesters from 2-mercaptobenzoxa(thia)zoles. PubMed. Available at: [Link]
-
Synthesis of benzothiazole derivatives under green conditions. ResearchGate. Available at: [Link]
-
Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
Synthesis of 2-aroylbenzothiazoles via three-component reactions of anilines, acetophenones, and elemental sulfur. ResearchGate. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). Available at: [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed. Available at: [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Wiley Online Library. Available at: [Link]
-
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PubMed. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Catalyst-Free Facile Synthesis of 2-Substituted Benzothiazoles. ResearchGate. Available at: [Link]
-
Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Sci-Hub. Available at: [Link]
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available at: [Link]
-
Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][6][8][15]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. National Institutes of Health (NIH). Available at: [Link]
-
Microwave Assisted Synthesis of Biorelevant Benzazoles. Bentham Science. Available at: [Link]
-
Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. Available at: [Link]
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- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kjscollege.com [kjscollege.com]
- 8. scielo.br [scielo.br]
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- 10. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 11. sciforum.net [sciforum.net]
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- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Benzoylthiazole Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the quantification of 2-Benzoylthiazole in a liquid matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). 2-Benzoylthiazole is a compound of interest in various fields, including environmental analysis and as a potential impurity in pharmaceutical manufacturing. The methodology detailed herein provides a highly selective and sensitive protocol, leveraging the separation power of gas chromatography and the definitive detection capabilities of mass spectrometry. The protocol outlines sample preparation using liquid-liquid extraction (LLE), optimized instrumental parameters, and a comprehensive method validation framework based on International Council for Harmonisation (ICH) guidelines.[1] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the precise quantification of 2-Benzoylthiazole.
Introduction and Scientific Principle
2-Benzoylthiazole is an aromatic heterocyclic compound. Its accurate quantification is crucial for process control, impurity profiling, and safety assessment in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high sensitivity, specificity, and ability to analyze volatile and semi-volatile organic compounds.[1]
The principle of this method is based on two core processes:
-
Gas Chromatographic (GC) Separation: The analyte is first volatilized in a heated injector and separated from other matrix components as it passes through a capillary column. The separation is based on the compound's boiling point and its differential partitioning between the mobile phase (an inert carrier gas, typically helium) and the stationary phase (a high-viscosity liquid or polymer, in this case, a non-polar phase).[2][3] The choice of an HP-5ms column, a low-polarity column, is optimal for separating aromatic compounds like 2-Benzoylthiazole.
-
Mass Spectrometric (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to fragment into characteristic, reproducible patterns of ions.[3][4] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) mode is employed. SIM mode enhances sensitivity by focusing the detector on specific, characteristic ions of 2-Benzoylthiazole, rather than scanning the entire mass range.[3]
Materials and Reagents
-
Solvents: Dichloromethane (DCM, pesticide grade or equivalent), Hexane (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade).
-
Standards: 2-Benzoylthiazole (≥98% purity), Fluorene-d10 (internal standard, ≥98% purity).
-
Reagents: Anhydrous Sodium Sulfate, Deionized Water (18.2 MΩ·cm).
-
Consumables: 2 mL GC autosampler vials with caps, 10 mL screw-cap glass tubes, micropipettes, volumetric flasks.
Instrumentation and Analytical Conditions
An Agilent Intuvo 9000 GC configured with a 5977B GC/MSD or equivalent system is recommended.[5]
| Parameter | Setting | Rationale |
| GC System | ||
| Column | Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2] | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile aromatic compounds. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.2 mL/min.[2] | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless | To ensure the maximum transfer of the analyte onto the column, which is critical for achieving low detection limits.[3] |
| Inlet Temperature | 290 °C | A high inlet temperature ensures the rapid and complete volatilization of 2-Benzoylthiazole.[6] |
| Oven Program | Initial: 70 °C, hold for 2 min. Ramp 1: 25 °C/min to 200 °C, hold for 2 min. Ramp 2: 10 °C/min to 300 °C, hold for 5 min.[4] | The initial hold time allows for column equilibration. The temperature ramps are optimized to separate the analyte from potential matrix interferences and elute it with a sharp, symmetrical peak shape. The final high-temperature hold cleanses the column of any high-boiling residues. |
| Injection Volume | 1 µL | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation. |
| Source Temperature | 230 °C[2] | Optimizes ion formation and prevents condensation of the analyte within the ion source. |
| Quadrupole Temp | 150 °C[2] | Maintains ion transmission efficiency. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS source.[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides significantly higher sensitivity and selectivity for quantification compared to full scan mode.[3] |
| SIM Ions (m/z) | Quantifier Ion: To be determined from a full scan of the 2-Benzoylthiazole standard (e.g., molecular ion).Qualifier Ions: To be determined (e.g., two other prominent fragment ions). | The quantifier ion is used for concentration calculations. Qualifier ions confirm the identity of the analyte by ensuring their ratios to the quantifier ion remain constant. |
| Internal Standard | Fluorene-d10 (Quantifier ion: m/z 176) | A deuterated aromatic compound that is chemically similar to the analyte but chromatographically resolved. It corrects for variations in sample preparation, injection volume, and instrument response.[3] |
| Solvent Delay | 5.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector, which could shorten filament life. |
Experimental Protocols
Standard and Sample Preparation Workflow
The following diagram illustrates the general workflow from standard preparation to final analysis.
Caption: General workflow for sample and standard preparation.
Step-by-Step Protocol: Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 2-Benzoylthiazole standard and 10 mg of Fluorene-d10 (Internal Standard, IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL 2-Benzoylthiazole stock solution to 10 mL with Methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute 100 µL of the 1 mg/mL Fluorene-d10 stock solution to 100 mL with Methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by spiking appropriate volumes of the working standard solution into a blank matrix (e.g., deionized water).
Step-by-Step Protocol: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for aqueous samples. It may need to be optimized depending on the specific sample matrix.
-
Aliquot Sample: Pipette 1.0 mL of the sample into a 10 mL glass screw-cap tube.
-
Spike Internal Standard: Add 50 µL of the 1 µg/mL internal standard spiking solution to every sample, calibration standard, and quality control (QC) sample.
-
Extraction: Add 3.0 mL of Dichloromethane to the tube. Cap tightly and vortex for 2 minutes.
-
Phase Separation: Centrifuge the tubes at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collect Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Dry Extract: Pass the collected organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried extract in 100 µL of Hexane. Vortex to mix.
-
Analyze: Transfer the final extract to a 2 mL GC autosampler vial for analysis.
Data Analysis and Quantification
Analyte Identification
The identity of 2-Benzoylthiazole is confirmed by comparing the retention time and the qualifier ion ratios of the peak in the sample chromatogram to that of a known standard. The ratio of the qualifier ion(s) to the quantifier ion should be within ±20% of the ratio observed in the calibration standards.
Quantification Logic
Quantification is based on the principle of internal standardization. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.
Caption: Flowchart of the quantification process using an internal standard method.
Method Validation
The analytical method was validated according to ICH and FDA guidelines to demonstrate its suitability for the intended purpose.[1][7][8]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte and IS in a blank matrix. | Pass |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.995 over the range of 1-500 ng/mL. | R² > 0.999[1] |
| Accuracy (Recovery) | Mean recovery of 80-120% at three concentrations (Low, Mid, High QC). | 98% to 102%[1] |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 15%. | RSD < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 and acceptable precision/accuracy (RSD ≤ 20%). | 1.0 ng/mL |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., ±5°C inlet temp, ±0.1 mL/min flow rate). | Pass |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the reliable quantification of 2-Benzoylthiazole using GC-MS. The described method, which includes a robust liquid-liquid extraction and an optimized instrumental analysis in SIM mode, is highly sensitive, selective, and accurate. The validation data confirms that the method is fit for purpose and can be confidently implemented in quality control and research laboratories for routine analysis.
References
- Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate m
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI.
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
- Parameters for GC/MS analysis.
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent.
- FDA Reviewer Guidance: Validation of Chrom
- Q2(R2) Validation of Analytical Procedures. (2023, November). U.S.
- FDA Reissues Bioanalytical Method Validation Guidance. (2013, September 12).
- Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022, July 11). PubMed.
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- Benzothiazole, 2,2'-dithiobis-. NIST WebBook.
- Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2000).
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). World Journal of Advanced Research and Reviews.
Sources
Troubleshooting & Optimization
Troubleshooting low yield in 2-Benzoylthiazole synthesis
Technical Support Center: 2-Benzoylthiazole Synthesis
Document ID: TSC-2BT-V1.0
Last Updated: January 16, 2024
Introduction
Welcome to the technical support guide for the synthesis of 2-Benzoylthiazole. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold in their work. 2-Benzoylthiazole and its derivatives are of significant interest due to their presence in various biologically active compounds. The most common and robust method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges, particularly low reaction yields, and ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Benzoylthiazole?
The Hantzsch thiazole synthesis is the most widely employed method.[1] It involves the reaction between a thioamide (in this case, thiobenzamide) and an α-haloketone (such as 2-bromoacetophenone). This method is generally high-yielding and straightforward to perform.[2]
Q2: My reaction yield is consistently low. What are the most likely general causes?
Low yields in heterocyclic synthesis can often be traced back to a few key areas:
-
Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction or lead to unwanted side products.[3][4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentration can lead to incomplete conversion or product degradation.[3]
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[3]
-
Inefficient Work-up: Product can be lost during extraction, washing, or purification steps.[5]
Q3: How critical is the purity of the starting materials, thiobenzamide and 2-bromoacetophenone?
It is paramount. The purity of thiazole precursors is a primary factor in achieving high yields and minimizing side reactions.[4] 2-Bromoacetophenone is a lachrymator and can degrade over time, releasing HBr, which can interfere with the reaction. Thiobenzamide can contain impurities from its synthesis. It is highly recommended to use freshly purified reagents or materials with an assay of ≥98%.[4]
Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low to No Product Formation with Starting Materials Largely Unconsumed
Possible Cause A: Suboptimal Reaction Temperature
-
Scientific Rationale: The initial SN2 reaction between the thioamide's sulfur atom and the α-carbon of the haloketone, followed by cyclization, has an activation energy barrier that must be overcome.[2] Insufficient heat can cause the reaction to stall. Conversely, excessive heat can promote side reactions or decomposition.
-
Suggested Solution:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a consistent temperature.
-
Optimize Temperature: Begin with conditions reported in the literature (often refluxing in ethanol, ~78 °C). If the reaction is slow (monitored by TLC), incrementally increase the temperature. A small-scale trial is advised to find the optimal point without committing large quantities of material.[3]
-
Possible Cause B: Inactive Reagents or Catalyst
-
Scientific Rationale: As mentioned, 2-bromoacetophenone can degrade. The thioamide might also be of poor quality. If using a catalyst, it may be poisoned or inactive.
-
Suggested Solution:
-
Assess Reagent Quality: Check the appearance and, if possible, the melting point of your starting materials. Consider purifying them before use (e.g., recrystallization of thiobenzamide).
-
Use Fresh Reagents: If degradation is suspected, purchase new, high-purity starting materials.[4]
-
Possible Cause C: Inappropriate Solvent
-
Scientific Rationale: The solvent must fully dissolve the reactants to allow for efficient molecular interaction. The polarity of the solvent can also influence the reaction pathway. Ethanol is commonly used as it effectively dissolves both reactants and is suitable for reflux temperatures.[2][6]
-
Suggested Solution:
-
Ensure Solubility: Verify that your starting materials are dissolving at the reaction temperature.
-
Solvent Purity: Use dry, reagent-grade solvent. Water in the solvent can lead to hydrolysis of the α-haloketone.[3]
-
Problem 2: Low Yield with Formation of Multiple Side Products
Possible Cause A: Reagent Impurity
-
Scientific Rationale: Impurities in the starting materials are a primary cause of side product formation.[3] For example, if the 2-bromoacetophenone contains dibrominated species, this can lead to complex side reactions.
-
Suggested Solution:
-
Purify Starting Materials: Recrystallize thiobenzamide from an appropriate solvent. Consider purifying 2-bromoacetophenone by distillation under reduced pressure if significant impurities are suspected.
-
Verify with CoA: Always review the Certificate of Analysis (CoA) for your reagents to check for purity and known impurities.[4]
-
Possible Cause B: Reaction Time is Too Long or Temperature is Too High
-
Scientific Rationale: The desired 2-Benzoylthiazole product might be unstable under prolonged heating, leading to degradation.[3] High temperatures can also provide the necessary energy to access alternative reaction pathways, resulting in undesired isomers or condensation products.
-
Suggested Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Track the consumption of starting materials and the formation of the product.
-
Quench Promptly: Once the reaction reaches completion (e.g., the limiting reagent is consumed), quench it immediately to prevent product degradation or further side reactions.[5]
-
Problem 3: Difficulty in Product Purification
Possible Cause A: Inefficient Extraction or Work-up
-
Scientific Rationale: The work-up procedure is designed to remove unreacted starting materials, salts, and major impurities. Improper pH adjustment or choice of extraction solvent can lead to significant product loss.[5][6]
-
Suggested Solution:
-
Optimize pH: After cooling, the reaction mixture is often poured into a basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize any generated HBr and facilitate the precipitation or extraction of the free base product.[2]
-
Solvent Selection: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) that has high solubility for your product and is immiscible with water.
-
Thorough Extraction: Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.[5]
-
Possible Cause B: Challenges with Column Chromatography
-
Scientific Rationale: If the product is an oil or the crude solid is still impure after filtration, column chromatography is necessary. Co-elution of impurities with the product can reduce the final isolated yield.
-
Suggested Solution:
-
TLC Optimization: Before running a column, find an optimal solvent system using TLC that gives good separation (ΔRf > 0.2) between your product and the major impurities. A common mobile phase is a mixture of hexane and ethyl acetate.[2]
-
Proper Technique: Ensure the silica gel is packed correctly to avoid channeling. Do not overload the column with crude material.
-
Key Experimental Protocols & Data
Protocol: Synthesis of 2-Benzoylthiazole via Hantzsch Synthesis
This protocol is a representative procedure based on established methods.[2]
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiobenzamide (1.2 eq)
-
Ethanol (Reagent Grade)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromoacetophenone (1.0 eq) and thiobenzamide (1.2 eq).
-
Add ethanol (approx. 5-10 mL per mmol of the limiting reagent).
-
Heat the mixture to reflux (approx. 80-85 °C on a hot plate) with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is complete when the 2-bromoacetophenone spot has disappeared.
-
Allow the reaction to cool to room temperature.
-
Pour the cooled mixture into a beaker containing saturated sodium bicarbonate solution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Expected Yields and Conditions
| Method | Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch | Thioamide, α-Haloketone | Ethanol | Reflux | 2-4 | High | [2] |
| Oxidative | 2-Aminothiophenol, Aldehyde | H₂O₂/HCl, Ethanol | RT | 1 | 85-94 | [7] |
| Metal-Free | Aryl Methyl Ketone, 2-Aminothiophenol | TsNBr₂, DMSO | 65 | 3 | Good | [7] |
Mechanisms & Workflows
Diagram: Hantzsch Synthesis Mechanism for 2-Benzoylthiazole
The reaction proceeds through an initial nucleophilic attack, followed by cyclization and dehydration.[1][8]
Caption: Mechanism of the Hantzsch 2-Benzoylthiazole Synthesis.
Diagram: Troubleshooting Workflow for Low Yield
This workflow provides a logical path to diagnose and solve yield issues.[3]
Sources
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- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Phenylbenzothiazole Synthesis
As a Senior Application Scientist, this guide is designed to move beyond simple procedural outlines. It provides a troubleshooting framework grounded in the fundamental principles of organic chemistry, helping you to not only solve immediate experimental hurdles but also to build a deeper understanding of the reaction system. We will explore the causal relationships behind common issues in 2-phenylbenzothiazole synthesis, ensuring that every recommendation is a step toward a robust and reproducible protocol.
Troubleshooting Guide: A Mechanistic Approach
This section addresses the most common challenges encountered during the synthesis of 2-phenylbenzothiazole, particularly via the widely used condensation of 2-aminothiophenol and benzaldehyde. The answers are structured to help you diagnose the root cause and implement a scientifically sound solution.
Question 1: Why is the yield of my 2-phenylbenzothiazole synthesis consistently low?
Answer: Low yield is a multifaceted problem that can originate from the quality of your starting materials, the specific reaction conditions, or losses during product isolation. Let's dissect the potential causes:
-
Purity and Stability of 2-Aminothiophenol: This is the most frequent culprit. 2-aminothiophenol is highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide (2,2'-disulfanediyldianiline).[1][2] This oxidized impurity will not participate in the desired reaction, effectively reducing the concentration of your key starting material.
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Sub-optimal Catalysis: The condensation and subsequent cyclization are often catalyzed. The choice and concentration of the catalyst are critical.[1] While various acid catalysts are employed, their pKa and potential to promote side reactions can dramatically affect yield.[3] Modern methods also utilize heterogeneous catalysts which can offer higher yields and easier purification.[1]
-
Expert Recommendation: If using a traditional acid catalyst, screen a few options (e.g., HCl, p-TsOH). More importantly, optimize the catalyst loading; too much can sometimes promote polymerization or side reactions. Consider exploring reported heterogeneous catalysts like nano CeO₂ or ZnO nanoparticles, which have been shown to produce high yields under milder conditions.[1]
-
-
Inappropriate Reaction Temperature: Temperature influences both reaction rate and selectivity. While some protocols are effective at room temperature, others require significant heating (up to 120-140°C) to drive the cyclization to completion.[1][2] However, excessive heat can promote the oxidation of benzaldehyde or other side reactions.[1]
-
Expert Recommendation: Perform a temperature screening experiment. Set up small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 110°C) and monitor the formation of the product and consumption of starting materials by Thin-Layer Chromatography (TLC).[1][2] This empirical approach is the most reliable way to determine the optimal thermal window for your specific setup.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during aqueous work-up and extraction.[1] The pH of the aqueous phase during extraction is crucial for ensuring your product is in the organic layer and impurities are removed.
-
Expert Recommendation: Optimize your extraction procedure. After the reaction, ensure the pH is adjusted to be neutral or slightly basic before extracting with an organic solvent like ethyl acetate. This ensures the deprotonation of any acidic impurities, making them more soluble in the aqueous layer.
-
Sources
Common side products in 2-Benzoylthiazole reactions and their avoidance
Technical Support Center: 2-Benzoylthiazole Synthesis
Welcome to the technical support center for the synthesis of 2-benzoylthiazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and actionable protocols to overcome common challenges in the synthesis of this important chemical scaffold. Our focus is on identifying and mitigating the formation of common side products to improve yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-benzoylthiazole, and what are their relative merits?
There are three principal strategies for synthesizing the 2-benzoylthiazole core structure, each with distinct advantages and potential pitfalls.
-
Condensation of a Thiol with a Benzoyl Precursor: This is arguably the most direct and common approach. It typically involves the reaction of a thioamide (like thiobenzamide) with an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, or phenacyl bromide) in what is known as the Hantzsch Thiazole Synthesis .[1][2][3] Alternatively, for benzothiazoles, 2-aminothiophenol is condensed with a benzoyl equivalent like benzoyl chloride, a benzaldehyde, or an acetophenone derivative.[4][5][6]
-
Merits: High convergence, readily available starting materials, and often high-yielding.[1]
-
Challenges: Susceptibility to side reactions, especially with sensitive functional groups.
-
-
Oxidative Acylation/Condensation: This modern approach involves the direct reaction of a thiazole (or benzothiazole) with an acetophenone or benzaldehyde in the presence of an oxidant.[7][8] For example, iodine can catalyze the synthesis of 2-aroylbenzothiazoles from 2-aminobenzenethiols and acetophenones, where DMSO serves as both the solvent and oxidant.[7]
-
Merits: High atom economy and often utilizes greener, metal-free conditions.[4]
-
Challenges: Requires careful control of the oxidant to prevent over-oxidation or degradation.
-
-
Palladium-Catalyzed Cross-Coupling: For more complex or substituted analogs, a pre-formed 2-halothiazole can be coupled with a benzoyl source using reactions like the Stille or Suzuki coupling. For instance, a 2-bromothiazole can undergo a Stille coupling with an organostannane reagent or a Suzuki coupling with a boronic acid.[9][10][11]
Q2: I'm attempting a Hantzsch synthesis using thiobenzamide and phenacyl bromide, but my yield is low and the TLC shows multiple spots. What are the likely side products?
This is a classic issue in Hantzsch synthesis. The primary culprits for low yield and impurities are:
-
Incomplete Cyclization/Dehydration: The reaction proceeds through a thiazoline intermediate, which must dehydrate to form the final aromatic thiazole. If this step is inefficient, you will isolate the thiazoline, which may appear as a separate spot on TLC or contribute to a complex NMR spectrum.
-
Self-Condensation of Phenacyl Bromide: α-haloketones can undergo self-condensation, especially under basic conditions, leading to complex polymeric byproducts that are difficult to remove.
-
Formation of Isomeric Byproducts: Under certain conditions, particularly acidic ones, isomeric side products like 2-imino-2,3-dihydrothiazoles can form.[14]
-
Degradation of Thioamide: Thioamides can be unstable, especially under harsh heating or acidic/basic conditions, leading to the formation of various sulfur-containing impurities.[14]
Q3: My condensation of 2-aminothiophenol with benzaldehyde is stalling, and I suspect I'm forming a stable Schiff base intermediate. How can I drive the reaction to completion?
The formation of a Schiff base (an imine) is the first step, followed by an intramolecular nucleophilic attack of the thiol group and subsequent oxidative aromatization.[15] If this process stalls, it's because the cyclization or oxidation step is kinetically hindered.
Causality: The cyclization requires the thiol to attack the imine carbon. This is followed by an oxidation step to form the aromatic benzothiazole ring. Without an effective oxidant or conditions to promote dehydration/oxidation, the reaction can stall at the intermediate benzothiazoline or the preceding Schiff base.[16]
Solutions:
-
Use an Oxidant: Incorporate a mild oxidant into the reaction. Common choices include air (oxygen), DMSO, hydrogen peroxide, or iodine.[4][7][16] These agents facilitate the final aromatization step.
-
Azeotropic Water Removal: If water is a byproduct of imine formation, performing the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively remove water and drive the equilibrium towards the cyclized product.
-
Catalysis: Employ a catalyst to promote the cyclization. Lewis acids (like scandium triflate) or Brønsted acids can activate the carbonyl or imine group, accelerating the reaction.[6][7] Green catalysts like L-proline under microwave irradiation have also proven effective.[6]
Q4: I'm seeing a yellow precipitate in my reaction involving 2-aminothiophenol. What is it and how can I prevent it?
A yellow precipitate is almost certainly the disulfide dimer (2,2'-dithiobis(aniline)) formed by the oxidation of 2-aminothiophenol.[16]
Causality: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen), trace metal impurities, or oxidizing agents. Two molecules readily couple to form a stable disulfide bond (-S-S-). This dimer is unreactive in the desired condensation and represents a loss of starting material, directly reducing your yield.
Avoidance Strategies:
-
Use High-Purity Starting Material: Use freshly opened or purified 2-aminothiophenol. Older bottles may already contain significant amounts of the disulfide.[15][17]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and using appropriate Schlenk line or glovebox techniques to exclude oxygen.[17]
-
Control Addition of Oxidant: If your reaction requires an oxidant, add it slowly and at the appropriate stage, after the initial condensation and cyclization have occurred, to minimize oxidation of the starting material.
Troubleshooting Guide: Common Issues & Solutions
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Low Yield & Multiple TLC Spots | 1. Oxidation of 2-aminothiophenol. 2. Incomplete cyclization/aromatization. 3. Self-condensation of carbonyl partner. [15] | 1. Use fresh, purified starting material and run the reaction under an inert (N₂ or Ar) atmosphere. 2. Add a suitable oxidant (e.g., H₂O₂, I₂, or use DMSO as the solvent) or an acid catalyst to promote the final aromatization step.[7] 3. Optimize reaction temperature and reactant stoichiometry. Monitor via TLC to identify the formation of byproducts early.[14] |
| Reaction Fails to Start or is Sluggish | 1. Poor quality/purity of starting materials. [15] 2. Suboptimal reaction temperature. [15] 3. Ineffective or absent catalyst. | 1. Verify the purity of reactants via NMR or melting point analysis.[14] 2. Gradually increase the temperature while monitoring by TLC. Some modern methods use microwave irradiation to accelerate the reaction.[6] 3. Introduce a catalyst known to be effective, such as iodine, L-proline, or a Lewis acid like Sc(OTf)₃.[6][7] |
| Product is Difficult to Purify | 1. Side products have similar polarity to the desired product. 2. Product degradation on silica gel. | 1. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). If chromatography is necessary, try different solvent systems or consider reverse-phase chromatography. 2. Some thiazole derivatives can be sensitive to acidic silica gel. Consider neutralizing the column with triethylamine or using a different stationary phase like alumina. |
| Formation of an Unexpected Isomer | Reaction conditions favor formation of a kinetic or thermodynamic byproduct. | In Hantzsch synthesis, acidic conditions can sometimes lead to iminothiazole isomers.[14] Running the reaction under neutral or mildly basic conditions can favor the desired aminothiazole product. |
Visualized Workflow & Troubleshooting
General Synthetic Pathway and Divergence to Side Products
This diagram illustrates the key steps in the condensation synthesis of a 2-arylbenzothiazole and highlights where common side reactions occur.
Caption: Key reaction pathways and common side reactions.
Troubleshooting Decision Tree for Low Yield
Use this flowchart to diagnose and resolve low-yield issues in your 2-benzoylthiazole synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Validated Protocol: Green Synthesis of 2-Phenylbenzothiazole
This protocol is adapted from modern, environmentally conscious methods that minimize side products by using a mild catalyst and solvent system.[4][6]
Objective: To synthesize 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde with high yield and purity, avoiding common side products.
Materials:
-
2-Aminothiophenol (purified, 1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethanol (5 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol, 0.68 mL)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol, 0.25 mL)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in 5 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Scientist's Note: Using high-purity, preferably freshly distilled, 2-aminothiophenol is critical to prevent the formation of the disulfide byproduct.[16]
-
-
Reagent Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol). An exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction is typically rapid. Monitor the consumption of starting materials by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction should be complete within 45-60 minutes.
-
Work-up and Isolation: Once the reaction is complete (as judged by TLC), pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.
-
Scientist's Note: Pouring the reaction into cold water causes the organic product to precipitate while keeping any unreacted starting materials or polar byproducts in the aqueous phase.
-
-
Purification: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any inorganic salts.
-
Drying and Characterization: Allow the collected solid to air dry on a watch glass. For higher purity, the crude product can be recrystallized from hot ethanol. Determine the final mass, calculate the percent yield, and confirm the structure by ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Center for Biotechnology Information. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. ResearchGate. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of 2-phenylbenzo[d]thiazole. Reaction conditions: 9 (0.5... ResearchGate. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Functional Materials. [Link]
-
The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological & Environmental PLS. [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. [Link]
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Stability issues of 2-Benzoylthiazole under different reaction conditions
Technical Support Center: 2-Benzoylthiazole
Introduction: A Guide to Navigating the Stability of 2-Benzoylthiazole
Welcome to the technical support center for 2-Benzoylthiazole. As a key heterocyclic building block in medicinal chemistry and materials science, understanding its stability profile is paramount to ensuring the success of your experimental workflows and the integrity of your results. This guide is designed to move beyond simple procedural lists, offering a deep dive into the causal mechanisms behind the stability—and instability—of 2-benzoylthiazole under a variety of common laboratory conditions.
This document is structured as a dynamic troubleshooting guide and FAQ, directly addressing the practical challenges you may encounter. We will explore the chemical liabilities of the molecule, provide validated protocols for stress testing, and offer mitigation strategies rooted in established chemical principles.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section is organized by common reaction conditions that can compromise the integrity of 2-benzoylthiazole. Each entry details the potential problem, explains the underlying chemical mechanism, and provides actionable solutions.
Issue 1: Degradation Under Basic (Alkaline) Conditions
Question: I'm attempting a reaction under basic conditions (e.g., using NaOH, KOH, or an amine base) and I'm seeing low yield of my desired product and the appearance of new, unidentified peaks in my LC-MS. What is happening to my 2-benzoylthiazole?
Root Cause Analysis: The primary liability of 2-benzoylthiazole under basic conditions is the ketone linkage between the phenyl and thiazole rings. This functionality is susceptible to nucleophilic attack by hydroxide ions or other strong bases, leading to a hydrolytic cleavage reaction analogous to the saponification of esters.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the electrophilic carbonyl carbon. This can lead to the cleavage of the carbon-carbon bond, resulting in the formation of benzoate and 2-substituted thiazole derivatives, which may be unstable themselves. Studies on related 2-styrylbenzothiazolium salts have shown they readily decompose at a pH as low as 8.[3]
dot
Caption: Proposed pathway for base-catalyzed hydrolysis of 2-benzoylthiazole.
Recommended Actions & Protocols:
-
pH Control: If possible, maintain the reaction pH below 8. Use milder bases like sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong hydroxides.
-
Temperature Management: Perform the reaction at the lowest possible temperature to decrease the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh basic conditions.
-
Protecting Groups: In multi-step syntheses, consider protecting the ketone if it is not the intended reaction site, though this adds complexity.
Issue 2: Instability in Acidic Media
Question: My HPLC analysis using an acidic mobile phase (e.g., with TFA or formic acid) shows peak tailing, inconsistent peak areas, or the emergence of a new peak over time. Is my compound degrading on the column?
Root Cause Analysis: While the benzoyl ketone is generally stable to acid, the thiazole ring itself can be susceptible to hydrolysis under certain acidic conditions. The nitrogen atom in the thiazole ring can be protonated, which can activate the ring towards nucleophilic attack by water. This is particularly noted in related thiazolidine structures, which show lability at pH values between 3 and 5.[4] The process can lead to ring-opening, forming an intermediate that can then rearrange or decompose further. Although thiazoles are generally more stable than thiazolidines, prolonged exposure to heated acidic media can pose a risk.
// Reactants Reactant [label="2-Benzoylthiazole"]; Acid [label="H₃O⁺", shape=plaintext, fontcolor="#4285F4"];
// Intermediates Protonated [label="Protonated Thiazole"]; Intermediate [label="Ring-Opened Intermediate"];
// Products Products [label="Degradation Products"];
// Edges Reactant -> Protonated [arrowhead=vee, label="Protonation of Ring N"]; Protonated -> Intermediate [arrowhead=vee, label="H₂O Attack & Ring Opening"]; Intermediate -> Products [arrowhead=vee, label="Rearrangement"]; }
Caption: General workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-benzoylthiazole in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 5, 15, and 60 minutes. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Photolytic Degradation: Expose a solution (e.g., 100 µg/mL) in a quartz cuvette and a thin layer of solid powder to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5]A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products. [6]
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. Available from: [Link]
-
Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. Available from: [Link]
-
Wang, J., Wang, S., & Wang, J. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research, 28, 3058-3064. Available from: [Link]
-
Li, F. B., Li, X. M., & Liu, T. X. (2008). The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water. Journal of Hazardous Materials, 154(1-3), 937-945. Available from: [Link]
-
Xie, H., et al. (2020). Atmospheric Oxidation Mechanism of 2-Hydroxy-benzothiazole Initiated by Hydroxyl Radicals. Atmospheric Chemistry and Physics, 20(1), 1-15. Available from: [Link]
-
Baert, J., De Clippeleer, J., Van Opstaele, F., De Cooman, L., & Aerts, G. (2014). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 62(4), 933-941. Available from: [Link]
-
ATSDR. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]
-
Imran, M., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4679. Available from: [Link]
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Renoud, C. M. (2017, May 6). REACTION - Saponification [Video]. YouTube. [Link]
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Liu, W., et al. (2014). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry, 26(10), 2877-2880. Available from: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
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Bräuniger, H., & Gewald, K. (1975). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (18), 1868-1871. Available from: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 431-441. Available from: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]
-
van der Poel, H., van Koten, G., & Vrieze, K. (1980). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Recueil des Travaux Chimiques des Pays-Bas, 99(5), 158-164. Available from: [Link]
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EBSCO. (n.d.). Saponification | Research Starters. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Hydrolysis Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Saponification value. Retrieved from [Link]
-
Alum, E., & Uti, D. E. (2024). Saponification Process and Soap Chemistry. INOSR APPLIED SCIENCES, 10(1), 1-10. Available from: [Link]
-
Chemistry LibreTexts. (2023). Chemistry of Acid Halides. Retrieved from [Link]
-
Semagina, N., et al. (2018). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Topics in Catalysis, 61, 19-20. Available from: [Link]
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Chemistry LibreTexts. (2023). Hydrolysis. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
- U.S. Patent No. 7,172,989 B2. (2007). Catalytic hydrogenation over rhenium-containing catalysts supported on activated carbon. Google Patents.
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 798-804. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. [Link]
-
Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. Available from: [Link]
-
Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 715–730. Available from: [Link]
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Technical Support Center: 2-Aminothiophenol Handling and Impurity Prevention
Welcome to the Technical Support Center for 2-aminothiophenol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of 2-aminothiophenol, a critical reagent in the synthesis of benzothiazoles and other key pharmaceutical intermediates.[1][2][3] The primary focus of this guide is to provide actionable strategies for preventing the formation of its major impurity: the corresponding disulfide.
The information herein is structured to provide both quick answers through our FAQ section and in-depth experimental guidance in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-aminothiophenol yellow or brown, and what is the impurity?
A1: Pure 2-aminothiophenol is a colorless to light yellow oily solid or liquid.[3][4] A yellow to brown discoloration is a common indicator of oxidation, leading to the formation of 2,2'-dithiodianiline, the disulfide dimer of 2-aminothiophenol. This oxidation is primarily caused by exposure to air (oxygen).[5]
Q2: What is the primary mechanism behind disulfide formation?
A2: The thiol group (-SH) in 2-aminothiophenol is susceptible to oxidation. In the presence of an oxidant, typically atmospheric oxygen, two thiol groups each lose a hydrogen atom and form a sulfur-sulfur bond, resulting in a disulfide.[6][7] This process can be accelerated by factors such as elevated pH, heat, and the presence of metal ions.
Q3: Can I use discolored 2-aminothiophenol in my reaction?
A3: It is highly discouraged. The disulfide impurity is generally unreactive under the conditions used for derivatizing 2-aminothiophenol (e.g., benzothiazole synthesis) and can lead to lower yields and complex purification profiles. For optimal results, use fresh or purified 2-aminothiophenol.
Q4: How should I properly store 2-aminothiophenol to minimize oxidation?
A4: To ensure its stability, 2-aminothiophenol should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][8] It is also recommended to store it in a cool, dry, and dark place, away from heat and sources of ignition.[5][8] Some suppliers recommend refrigeration (2-8 °C).[9]
Q5: My reaction with 2-aminothiophenol is giving low yields. Could disulfide formation be the cause?
A5: Yes, this is a very likely cause. If a portion of your starting material has oxidized to the disulfide, the effective concentration of the reactive 2-aminothiophenol is reduced, leading to incomplete conversion and lower yields of your desired product.
Troubleshooting Guides
This section provides detailed protocols and explanations to help you proactively avoid and troubleshoot disulfide impurity formation during your experiments.
Guide 1: Inert Atmosphere Techniques for Handling 2-Aminothiophenol
The single most effective strategy to prevent disulfide formation is to rigorously exclude oxygen during handling and reaction setup.
Core Principle: The thiol group of 2-aminothiophenol is readily oxidized by atmospheric oxygen. By maintaining an inert atmosphere, you remove a key reactant in the impurity-forming pathway.
Experimental Protocol: Setting up a Reaction Under Inert Atmosphere
-
Material Preparation:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Have your reaction solvent, 2-aminothiophenol, and other reagents ready.
-
-
Inerting the Reaction Vessel:
-
Assemble your reaction flask with a condenser (if refluxing), addition funnel (if needed), and a gas inlet/outlet.
-
Connect the gas inlet to a source of inert gas (argon or nitrogen) passed through a drying tube. The outlet should be connected to a bubbler to monitor gas flow.
-
Purge the system with the inert gas for 10-15 minutes to displace all the air.
-
-
Solvent and Reagent Addition:
-
Degas your solvent by sparging with an inert gas for 20-30 minutes prior to use.
-
Add the degassed solvent to the reaction flask via a cannula or a syringe while maintaining a positive pressure of inert gas.
-
Draw the required amount of 2-aminothiophenol into a syringe under a blanket of inert gas and add it to the reaction flask.
-
-
Running the Reaction:
-
Maintain a gentle, positive flow of the inert gas throughout the entire duration of the reaction. This prevents air from diffusing back into the system.
-
Logical Workflow for Inert Atmosphere Handling
Caption: Workflow for setting up a reaction under an inert atmosphere.
Guide 2: The Critical Role of pH in Suppressing Disulfide Formation
The rate of thiol oxidation is highly pH-dependent. Understanding and controlling the pH of your reaction medium can significantly inhibit the formation of disulfide impurities.
Core Principle: Oxidation of thiols to disulfides is often base-catalyzed. At higher pH values (typically above 8), the thiol group (-SH) is deprotonated to the thiolate anion (-S⁻).[10] This thiolate is more electron-rich and thus more susceptible to oxidation than the protonated thiol.[10]
Troubleshooting Scenario: You are performing a condensation reaction between 2-aminothiophenol and an aldehyde to form a benzothiazole, and you notice significant disulfide byproducts. Your reaction conditions involve a basic catalyst.
Recommended Actions & Adjustments:
-
pH Control: If possible, maintain the reaction pH in a neutral to slightly acidic range (pH 4-7).[11] Many benzothiazole syntheses can proceed efficiently under these conditions, sometimes with the aid of a mild acid catalyst.[2]
-
Reagent Addition Sequence: If a base is essential for your reaction, consider adding the 2-aminothiophenol to an acidic or neutral mixture of your other reagents first, and then introduce the base last. This minimizes the time the 2-aminothiophenol spends in a basic environment before it can react.
-
Choice of Base: Opt for weaker bases where possible. For instance, using a milder base like sodium bicarbonate instead of sodium hydroxide can sometimes provide the necessary catalytic activity without excessively raising the pH.
Data Summary: pH and Oxidation Susceptibility
| pH Range | Predominant Species | Relative Oxidation Rate | Rationale |
| < 7 (Acidic) | R-SH (Thiol) | Low | The thiol is protonated, making it less nucleophilic and less prone to oxidation.[11] |
| 7-8 (Neutral) | R-SH ⇌ R-S⁻ | Moderate | An equilibrium exists, but the concentration of the highly reactive thiolate is still relatively low. |
| > 8 (Basic) | R-S⁻ (Thiolate) | High | The thiolate anion is the dominant species and is rapidly oxidized.[10] |
Guide 3: Use of Additives and Chelating Agents
In situations where rigorous inert atmosphere techniques are challenging, or as an additional precautionary measure, certain additives can help suppress disulfide formation.
Core Principle: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate the oxidation of thiols. Chelating agents sequester these metal ions, rendering them inactive. Antioxidants can also be used to scavenge any residual oxygen.
Experimental Protocol: Incorporating Additives
-
Chelating Agents:
-
Add a small, catalytic amount of Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture (e.g., 1 mM).[12]
-
EDTA will bind to and sequester trace metal ions that may be present in your reagents or solvents, thereby inhibiting their catalytic activity in the oxidation process.
-
-
Antioxidants (Use with Caution):
-
In some specific applications, a mild reducing agent can be used to maintain the thiol in its reduced state. However, this is highly context-dependent, as the antioxidant may interfere with your desired reaction.
-
Agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective but should be evaluated for compatibility with your specific chemical transformation.[6][7]
-
Mechanism of Disulfide Formation and Prevention
Caption: The pathway to disulfide impurity and key prevention points.
By implementing these strategies—rigorous use of inert atmosphere, careful control of pH, and the judicious use of additives—researchers can significantly minimize the formation of disulfide impurities, leading to higher reaction yields, simpler purifications, and more reliable experimental outcomes.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]
-
Al-Mutairi, A. (2023, May 16). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. Retrieved from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Retrieved from [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
-
pH-Dependent Assembling of Gold Nanoparticles on p-Aminothiophenol Modified Gold Substrate. Acta Physico-Chimica Sinica. Retrieved from [Link]
-
Effect of pH on the oxidation of 2-aminophenol. ResearchGate. Retrieved from [Link]
-
Reduction of Disulfide Bonds in Proteins by 2-Aminothiophenol under Weakly Acidic Conditions. J-Stage. Retrieved from [Link]
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]
-
Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiophenol. Retrieved from [Link]
-
How to prevent disulfide bond scrambling? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.
-
Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Modulating the Plasmon-Mediated Oxidation of p-Aminothiophenol with Asymmetrically Grafted Thiol Molecules. PubMed. Retrieved from [Link]
-
Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5. Retrieved from [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 12). 3.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Do Cysteine thiol groups respond to the pH changes? ResearchGate. Retrieved from [Link]
-
Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]
-
Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 4. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Scaling Up the Synthesis of 2-Benzoylthiazole
Welcome to the technical support center for the laboratory-scale synthesis of 2-Benzoylthiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this valuable heterocyclic ketone on scales ranging from several grams to low-kilogram quantities. As a key structural motif in various biologically active compounds, mastering a reliable and scalable synthesis of 2-Benzoylthiazole is a critical step in many drug discovery pipelines.[1][2][3]
This document moves beyond simple procedural lists to provide in-depth, field-tested insights into the most common synthetic routes. We will explore the causality behind experimental choices, troubleshoot common pitfalls, and provide detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up 2-Benzoylthiazole synthesis in a typical laboratory setting (10-100g)?
A1: For laboratory scale-up, two primary strategies stand out due to their reliability and use of accessible starting materials:
-
Organometallic Acylation of a 2-Halothiazole: This is arguably the most direct and widely employed method. It involves the formation of a nucleophilic thiazole at the C2 position, which then reacts with a benzoyl electrophile. The most common variant is a Grignard reaction starting from 2-bromothiazole.[4][5]
-
Oxidation of a 2-Benzylthiazole Precursor: This two-step approach involves first synthesizing 2-benzylthiazole and then oxidizing the benzylic methylene bridge to the desired ketone. This route avoids the challenges of moisture-sensitive organometallics and can sometimes be easier to purify.
The choice between them depends on your laboratory's capabilities (e.g., handling of pyrophoric reagents like n-butyllithium), the cost of starting materials, and the impurity profile you can tolerate.
Q2: My Grignard reaction with 2-bromothiazole is failing or giving very low yields. What's going wrong?
A2: This is a classic and frequent challenge. Failure in Grignard reagent formation is almost always traced back to one of several critical factors.[6]
-
Presence of Moisture: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water, protonating to give unsubstituted thiazole.[6]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents (typically THF or diethyl ether) must be rigorously anhydrous. Use fresh, sealed bottles of solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating oxide layer (MgO) that prevents the reaction from initiating.
-
Solution: Before adding the 2-bromothiazole, activate the magnesium. Common methods include adding a small crystal of iodine (which will be consumed), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings with a glass rod in situ under an inert atmosphere to expose a fresh surface.
-
-
Reaction Temperature: Initiation can be sluggish. Sometimes gentle warming is needed, but once the reaction starts, it is exothermic and may require cooling to maintain a gentle reflux.[7]
-
Purity of 2-Bromothiazole: Ensure your starting halide is pure. Impurities can inhibit the reaction.
Troubleshooting Guide: Organometallic Acylation Route
This route is powerful but requires meticulous attention to detail. Below we address specific issues encountered during the synthesis of 2-Benzoylthiazole via a Grignard or lithiation pathway.
Q3: I've successfully formed the 2-thiazolylmagnesium bromide. What is the best electrophile to use for the benzoyl group addition, and what are the potential pitfalls?
A3: The choice of your benzoyl source is critical for maximizing yield and minimizing side products.
| Benzoyl Source | Advantages | Disadvantages & Troubleshooting |
| Benzaldehyde | Readily available, moderate reactivity. | Forms a secondary alcohol intermediate which must be oxidized in a separate step. This adds a step to the synthesis but can be very clean. Ensure the subsequent oxidation (e.g., with PCC, MnO₂, or Swern oxidation) goes to completion to avoid alcohol impurities. |
| Benzoyl Chloride | Highly reactive, drives the reaction forward. | Can lead to over-addition. The initially formed ketone is also reactive towards the Grignard reagent, potentially forming a tertiary alcohol byproduct. Solution: Use inverse addition (add the Grignard reagent slowly to a cooled solution of benzoyl chloride) and maintain a low temperature (-78 to -40 °C) to minimize this side reaction.[8] |
| N,N-Dimethylbenzamide | Good reactivity, generally clean. The tetrahedral intermediate is relatively stable at low temperatures, preventing over-addition. | The reaction often requires heating during workup to fully hydrolyze the intermediate. Ensure the final acidic workup is robust enough to break down any remaining intermediates.[5] |
| Ethyl Benzoate | Less reactive than benzoyl chloride, reducing over-addition risk. | The ketone product is more reactive than the starting ester, so a second equivalent of the Grignard can add, forming the tertiary alcohol.[9] This route is less ideal for ketones unless you can carefully control stoichiometry and temperature. |
Expert Insight: For scalability and control, using N,N-dimethylbenzamide or a similar amide often provides the best balance of reactivity and selectivity, minimizing the formation of the tertiary alcohol byproduct that plagues reactions with esters and acid chlorides.[5]
Q4: My reaction is complete, but purification by column chromatography is difficult. How can I improve the isolation of my product?
A4: Purification challenges often arise from side products with similar polarity to 2-Benzoylthiazole.
-
Problem: Unreacted 2-bromothiazole and the desired product have similar Rf values.
-
Solution: Ensure the Grignard formation went to completion. A simple TLC or GC-MS of a quenched aliquot before adding the electrophile can confirm this. If starting material persists, consider increasing the equivalents of magnesium or the reaction time for the Grignard formation.
-
-
Problem: Formation of 2,2'-bithiazole (from Wurtz-type coupling) or biphenyl (if using a phenyl Grignard for exchange).
-
Solution: These non-polar impurities should elute much faster than the ketone product on silica gel. If separation is still poor, consider recrystallization. 2-Benzoylthiazole is often a solid. A mixed solvent system like ethanol/water or hexane/ethyl acetate can be effective.
-
-
Problem: The product is streaking on the silica gel column.
-
Solution: The basic nitrogen on the thiazole ring can interact strongly with the acidic silica gel. Pre-treating your column slurry with 0.5-1% triethylamine in the eluent can neutralize the active sites and lead to much sharper peaks.[10]
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Benzoylthiazole via Grignard Reaction
This protocol is optimized for a ~10g scale.
Step 1: Preparation of 2-Thiazolylmagnesium Bromide
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.
-
To the flask, add magnesium turnings (2.1 g, 86.4 mmol, 1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiazole (9.4 g, 57.6 mmol, 1.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF).[4]
-
Add ~10 mL of the 2-bromothiazole solution to the magnesium. The solution should warm, and the iodine color should fade, indicating initiation. If it does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the dark, murky solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Acylation and Workup
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N-dimethylbenzamide (9.4 g, 63.4 mmol, 1.1 eq) in 50 mL of anhydrous THF.
-
Add the N,N-dimethylbenzamide solution slowly via the dropping funnel to the cooled Grignard reagent.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once complete, cool the reaction mixture again to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, if the crude product solidifies, recrystallize from a suitable solvent like ethanol or isopropanol to yield pure 2-Benzoylthiazole as a white to pale yellow solid.
| Parameter | Value | Molar Ratio |
| 2-Bromothiazole | 57.6 mmol | 1.0 |
| Magnesium | 86.4 mmol | 1.5 |
| N,N-Dimethylbenzamide | 63.4 mmol | 1.1 |
| Typical Yield | 65-80% | - |
Visual Workflow and Troubleshooting Diagrams
Workflow: Comparing Synthetic Routes
The following diagram illustrates the primary synthetic pathways for consideration when scaling up.
Caption: Comparison of major synthetic routes to 2-Benzoylthiazole.
Troubleshooting: Grignard Reaction Failure
Use this decision tree to diagnose issues with the critical organometallic formation step.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
References
- Benchchem. (2025).
- Singh, K. R., Santhosh, C., Sheela, K., & Sadashiva, M. P. (2024). A one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides 2-amino-5-acylthiazoles. Synthesis, 56, 878-886.
- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
- Benchchem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. BenchChem.
- Benchchem. (2025).
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Thiazole.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Chemistry LibreTexts. (2023). Grignard Reagents.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- PubMed. (2020).
- Sigma-Aldrich. (n.d.). 2-Bromothiazole 98.
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromothiazole 98 3034-53-5 [sigmaaldrich.com]
- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Purification of 2-Benzoylthiazole by recrystallization vs. column chromatography
Technical Support Center: Purification of 2-Benzoylthiazole
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-Benzoylthiazole, a crucial intermediate in pharmaceutical synthesis. We will explore the nuances of choosing between recrystallization and column chromatography, helping you optimize your purification strategy for yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: When should I choose recrystallization over column chromatography for purifying 2-Benzoylthiazole?
Recrystallization is generally preferred when dealing with larger quantities of 2-Benzoylthiazole, as it is more cost-effective and requires less complex equipment than column chromatography.[1] This technique is ideal when the impurities have significantly different solubility profiles from the desired compound.[1] If you are aiming for very high purity, multiple recrystallizations can be performed until a constant melting point is achieved.[2]
Column chromatography, on the other hand, is advantageous for separating mixtures with multiple components or when the impurities have similar solubility to 2-Benzoylthiazole.[3] It is also the method of choice when only a small amount of material is available or when speed is a critical factor, as a column can often be run faster than waiting for multiple crystallization steps.[2]
Q2: What are the best solvents for the recrystallization of 2-Benzoylthiazole?
The ideal recrystallization solvent is one in which 2-Benzoylthiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For 2-Benzoylthiazole, which is a solid at room temperature, common solvent choices to investigate would include ethanol, isopropanol, or mixed solvent systems like ethanol/water or acetone/hexane.[5][6][7]
A good starting point is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[5] The goal is to find a solvent that dissolves the compound when hot but allows for good crystal recovery upon cooling.[4][8]
Q3: How do I select the right solvent system (mobile phase) for column chromatography of 2-Benzoylthiazole?
The selection of the mobile phase for column chromatography is critical for achieving good separation.[9] Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for 2-Benzoylthiazole.[10]
A common starting point for compounds of moderate polarity like 2-Benzoylthiazole is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[11] By varying the ratio of these solvents, you can modulate the elution of your compound.
Q4: Can 2-Benzoylthiazole decompose during purification?
Benzothiazole derivatives can be susceptible to degradation under certain conditions.[12][13][14] When using silica gel for column chromatography, which is slightly acidic, there is a potential for acid-catalyzed decomposition of sensitive compounds.[10][15] If you observe streaking on your TLC plate or recover a lower-than-expected yield of a new, unidentified compound, decomposition may be the culprit.[15]
To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[10][15] For recrystallization, prolonged heating should be avoided to minimize the risk of thermal degradation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [8][16][17] 2. The solution is supersaturated. [8][17] 3. The rate of cooling is too rapid. [16][17] | 1. Reduce the solvent volume by boiling off some of the solvent and allow the solution to cool again.[16][17] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-Benzoylthiazole.[8][16][17] 3. Allow the solution to cool more slowly. Insulate the flask to encourage the formation of larger, purer crystals.[5][17] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure. [17] 3. The cooling process is too fast. [17] | 1. Choose a lower-boiling solvent. 2. Add a small amount of additional solvent to the hot solution to prevent saturation at too high a temperature.[17] 3. Ensure slow cooling. Try leaving the flask on a cooling hot plate to slow down the temperature drop.[17] |
| Low recovery of purified crystals. | 1. Too much solvent was used initially. [8][16] 2. The crystals were washed with a solvent that was not cold enough. [8] 3. Premature crystallization occurred during hot filtration. [18] | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[8][19] 2. Always wash the collected crystals with ice-cold solvent to minimize redissolving the product.[8] 3. Pre-warm the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to prevent the product from crashing out on the filter paper.[18] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of 2-Benzoylthiazole from impurities. | 1. Inappropriate solvent system (mobile phase). [20] 2. The column was packed improperly. [9] 3. The flow rate is too fast or too slow. [20] 4. The column was overloaded with the crude sample. [21] | 1. Optimize the solvent system using TLC. Aim for a significant difference in Rf values between your product and the impurities. 2. Ensure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if done carefully.[9][22][23] 3. Adjust the flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[20] 4. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20-50:1 ratio by weight of silica to crude material).[24] |
| The compound is not eluting from the column. | 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica gel. [15] 3. The compound has poor solubility in the eluent. [15][20] | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[15] 2. Test for stability on a TLC plate. Spot the compound and let the plate sit for a while before eluting to see if degradation occurs. Consider using a different stationary phase like alumina.[15] 3. Dry-load the sample. Dissolve your crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[20] |
| The column runs dry. | The solvent level dropped below the top of the stationary phase. [20] | Never let the solvent level fall below the top of the silica gel. [20] This can cause the column to crack, leading to poor separation. Always keep the column topped up with eluent.[20] |
| The column is blocked. | 1. Precipitation of the sample at the top of the column. [21] 2. Particulate matter in the sample. [21] | 1. Ensure your sample is fully dissolved before loading it onto the column. If solubility in the mobile phase is an issue, consider the dry-loading technique.[20][21] 2. Filter the crude sample solution before loading it onto the column.[21] |
Experimental Workflow Visualization
To assist in your decision-making process, the following flowchart outlines the key considerations when choosing between recrystallization and column chromatography for the purification of 2-Benzoylthiazole.
Caption: Purification method selection guide.
Methodology Summaries
General Protocol for Recrystallization of 2-Benzoylthiazole
-
Solvent Selection: In a test tube, add a small amount of crude 2-Benzoylthiazole and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.[5]
-
Dissolution: Place the crude 2-Benzoylthiazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8][19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[18][25]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Column Chromatography of 2-Benzoylthiazole
-
Column Preparation: Secure a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11][23]
-
Packing the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column, allowing the silica to settle into a uniform bed. Tap the column gently to remove air bubbles. Add a protective layer of sand on top of the silica gel.[11][22][23]
-
Sample Loading: Dissolve the crude 2-Benzoylthiazole in a minimal amount of a suitable solvent. Carefully add the sample to the top of the column.[11] Alternatively, use the dry-loading method for samples with poor solubility in the eluent.[20]
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity. You can gradually increase the polarity of the eluent (gradient elution) to improve separation.[15]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the purified 2-Benzoylthiazole.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from [Link]
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Problems with Recrystallisations - University of York. (n.d.). Retrieved from [Link]
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Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? | ResearchGate. (2022, February 18). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). Retrieved from [Link]
-
Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
-
Are there cases in which column chromatography is preferable to recrystallisation? - Quora. (2017, August 2). Retrieved from [Link]
-
Column chromatography issues : r/chemistry - Reddit. (2022, July 16). Retrieved from [Link]
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Recrystallization and Crystallization - University of California, Irvine. (n.d.). Retrieved from [Link]
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Why is recrystallization better for large amounts than column chromatography? - Brainly. (2024, March 11). Retrieved from [Link]
-
Recrystallization - Single Solvent - University of California, Los Angeles. (n.d.). Retrieved from [Link]
-
Give two possible advantages to purification using microscale column chromatography versus... - Brainly. (2023, July 4). Retrieved from [Link]
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Recrystallization 2. (n.d.). Retrieved from [Link]
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How to run column chromatography. (n.d.). Retrieved from [Link]
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Purification: How To - University of Rochester. (n.d.). Retrieved from [Link]
-
RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved from [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives - SciSpace. (2019, April 29). Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
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Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
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Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. (n.d.). Retrieved from [Link]
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Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]
-
Column Chromatography Procedures - University of Colorado Boulder. (n.d.). Retrieved from [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]
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Performing Column Chromatography - YouTube. (2023, March 10). Retrieved from [Link]
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COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from [Link]
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Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
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Solubility of benzilic acid in select organic solvents at 298.15 K - ResearchGate. (n.d.). Retrieved from [Link]
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Addressing incomplete cyclization in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, but their synthesis can present challenges, most notably incomplete cyclization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of 2-aminothiophenols with aldehydes or carboxylic acids?
A1: The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde or carboxylic acid is a cornerstone reaction.[2] The mechanism, when starting with an aldehyde, typically proceeds through three key stages:
-
Schiff Base (Imine) Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form an intermediate Schiff base.[3][4]
-
Intramolecular Cyclization: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate.[3][4]
-
Oxidation (Aromatization): The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole ring.[4] This can occur with an external oxidizing agent or, in some cases, atmospheric oxygen.[4][5]
When using a carboxylic acid, the reaction is a direct condensation that forms the benzothiazole ring, typically requiring higher temperatures and often a dehydrating agent or catalyst to drive the reaction to completion by removing water.[6][7]
Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for real-time monitoring of your reaction's progress.[3] By co-spotting your reaction mixture with your starting materials (2-aminothiophenol and the aldehyde/carboxylic acid) on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.[3]
Q3: What are the most common side products I should be aware of?
A3: Several side reactions can occur, leading to a complex product mixture and reduced yield. The most common include:
-
Oxidation of 2-Aminothiophenol: The thiol group is susceptible to oxidation, which can form a disulfide byproduct.[3][4] This is often mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Self-Condensation of Aldehydes: Aldehydes, particularly under basic or acidic conditions, can undergo self-condensation reactions.[3]
-
Over-oxidation: If using a strong oxidizing agent, it's possible to over-oxidize the desired benzothiazole product, leading to undesired byproducts.[3] Careful control of oxidant stoichiometry is crucial.[3]
Troubleshooting Guide: Addressing Incomplete Cyclization
Incomplete cyclization is a frequent hurdle in benzothiazole synthesis, where the reaction stalls at the intermediate Schiff base or benzothiazoline stage.[3][8] This guide provides a systematic approach to diagnosing and resolving this issue.
Problem 1: Low or No Formation of the Benzothiazole Product
Symptom: TLC analysis shows unreacted starting materials (2-aminothiophenol and aldehyde/carboxylic acid) even after a prolonged reaction time.
Potential Causes & Solutions
-
Suboptimal Reaction Temperature: The activation energy for the cyclization step may not be met at the current temperature.
-
Solution: If the reaction is being run at room temperature, gradually increase the heat.[4] For many systems, refluxing in a suitable solvent is necessary to drive the reaction to completion.[4] Conversely, if elevated temperatures are leading to decomposition, a lower temperature with a more active catalyst may be beneficial.[3]
-
-
Inefficient or Inappropriate Catalyst: The choice of catalyst is critical and highly dependent on the specific substrates.[4]
-
Solution: If no catalyst is being used, consider adding one. A wide range of catalysts have been successfully employed, including:
-
Actionable Step: Consult the literature for catalysts that have proven effective for similar substrates.
-
-
Presence of Water: Some condensation reactions are sensitive to water, which can hinder the initial dehydration step to form the Schiff base.[3]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The addition of molecular sieves to the reaction mixture can also effectively remove residual water.[3]
-
Problem 2: Isolation of the Intermediate Schiff Base
Symptom: Characterization of the product (e.g., via NMR or MS) indicates the presence of the imine intermediate rather than the fully cyclized benzothiazole.
Potential Causes & Solutions
-
Insufficient Reaction Time or Temperature: The cyclization step is often the rate-limiting step and may require more forcing conditions than the initial imine formation.
-
Solution: Increase the reaction time and/or temperature and continue to monitor by TLC until the intermediate spot is no longer visible.[8]
-
-
Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the aldehyde/carboxylic acid can sterically hinder the intramolecular cyclization.
-
Solution: This may require more drastic conditions, such as higher temperatures or the use of microwave irradiation, which can significantly accelerate reaction rates.[4] A change in catalyst to one that can better accommodate sterically demanding substrates may also be necessary.
-
-
Electronic Effects: The electronic nature of substituents on the aromatic rings can influence the nucleophilicity of the thiol and the electrophilicity of the imine carbon. Electron-withdrawing groups on the aldehyde can facilitate the reaction, while electron-donating groups may slow it down.[9]
-
Solution: A stronger acid catalyst can help to activate the imine for nucleophilic attack by the thiol.
-
Visualizing the Troubleshooting Process
The following decision tree provides a logical workflow for troubleshooting low yields and incomplete cyclization.
Caption: A decision tree for troubleshooting incomplete cyclization.
Comparative Data on Reaction Conditions
The choice of reaction conditions can dramatically impact the yield and reaction time. The following table summarizes various successful conditions reported in the literature for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst/System | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [10] |
| SnP₂O₇ | Solvent-free | 80 °C | 8-35 min | 87-95% | [10] |
| Ag₂O | Microwave | 80 °C | 4-8 min | 92-98% | 9[9] |
| Ionic Liquid | Solvent-free | 80 °C | 10-25 min | 84-95% | 9[9] |
| Air/DMSO | DMSO | Not specified | Not specified | Good to Excellent | [5] |
Experimental Protocols
General Protocol for Benzothiazole Synthesis from an Aldehyde
This protocol provides a general starting point that can be optimized for specific substrates.
Caption: A generalized workflow for benzothiazole synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL). Add 2-aminothiophenol (1.0 mmol) to the solution.[3]
-
Catalyst Addition: If using a catalyst, add it at this stage (e.g., a catalytic amount of H₂O₂/HCl).[3]
-
Reaction Conditions: Stir the mixture at the desired temperature (from room temperature to reflux) for the required time (typically ranging from 1 to 24 hours).[3]
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.[3]
-
Work-up: Once complete, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
A Review on Synthesis of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Synthesis of Benzothiazoles : A Review. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Numerous catalysts used for synthesis of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stages for the condensation reaction of 2-aminothiophenoles with aldehydes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved January 16, 2026, from [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Condensation of 2-aminothiophenol and aldehydes at room temperature. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Condensation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Proposed mechanism for the synthesis of benzothiazole derivatives via... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of benzothiazole: Significance and symbolism. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
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- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Enhanced Yield and Selectivity in 2-Benzoylthiazole Synthesis
Welcome to the technical support center for 2-benzoylthiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection to optimize reaction outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered in the laboratory, ensuring you can achieve high yield and selectivity in your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-benzoylthiazoles and offers targeted solutions based on established chemical principles.
Q1: My yield of 2-benzoylthiazole is consistently low. What are the potential causes and how can I improve it?
Low yields in 2-benzoylthiazole synthesis can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Optimization Strategies:
-
Suboptimal Catalyst Choice or Activity: The catalyst is the cornerstone of this transformation. Both palladium and copper-based systems are commonly employed, each with its own set of advantages and limitations.[1][2] In some cases, metal-free, organocatalytic systems can also be effective.[3][4]
-
Troubleshooting:
-
Catalyst Screening: If you are using a palladium catalyst, consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and ligands.[5][6][7] For copper-catalyzed reactions, Cu(OAc)₂, CuI, and CuBr have shown efficacy.[2][8] The choice of catalyst can be highly substrate-dependent.
-
Catalyst Loading: The amount of catalyst is critical. While higher loading can increase reaction rates, it can also lead to side reactions or catalyst agglomeration, which deactivates the catalyst.[6] An optimal catalyst loading, often between 0.1-10 mol%, should be determined empirically.[1][6][9]
-
Catalyst Deactivation: Ensure your catalyst is not deactivated. For solid catalysts, proper activation and handling are essential.[10] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.
-
-
-
Improper Reaction Temperature: Temperature plays a significant role in both reaction rate and selectivity. While some syntheses proceed at room temperature, others may require heating up to 140°C.[10]
-
Troubleshooting:
-
Temperature Screening: Experiment with a range of temperatures to find the optimum for your specific substrates and catalyst system.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress at different temperatures to identify the point of maximum conversion with minimal byproduct formation.
-
-
-
Inappropriate Solvent: The solvent not only dissolves the reactants but also influences the reaction pathway and catalyst stability. Solvents like ethanol, DMSO, DMF, and even solvent-free conditions have been successfully used.[10][11]
-
Troubleshooting:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. For instance, a mixture of chlorobenzene and DMSO has been found to be optimal in some cases.[12]
-
Green Chemistry Approaches: Consider environmentally benign options like water or deep eutectic solvents, which have proven effective in certain protocols.[10][13]
-
-
Q2: I am observing significant side product formation. How can I improve the selectivity towards the desired 2-benzoylthiazole?
Poor selectivity is a common hurdle, often resulting in difficult purification and reduced yields of the target compound. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of Starting Materials: A frequent side reaction is the homocoupling of the thiazole or the benzoylating agent.
-
Troubleshooting:
-
Ligand Selection (for Palladium Catalysis): The choice of ligand can significantly influence selectivity. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling. However, some successful protocols even run ligand-free.[6][14]
-
Controlled Addition of Reagents: Adding one of the coupling partners slowly to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring homocoupling.
-
-
-
Formation of Isomeric Products: Depending on the substitution pattern of the starting thiazole, acylation can potentially occur at different positions (e.g., C2, C4, or C5).
-
Troubleshooting:
-
Directing Groups: The inherent electronic properties of the thiazole ring favor functionalization at the C2 position.[15] However, the presence of directing groups on the thiazole ring can be exploited to achieve regioselectivity at other positions. For instance, an oxime directing group has been used to achieve C4-alkenylation with a rhodium catalyst.[16]
-
Catalyst Control: The choice of metal can dramatically influence regioselectivity. For instance, in the arylation of imidazo[2,1-b]thiazole, palladium catalysts favor the C5 position, while copper-mediated reactions can be selective for the C2 position.[5]
-
-
-
Incomplete Cyclization or Oxidation in Multi-step Syntheses: In syntheses starting from precursors like 2-aminothiophenol and an aldehyde, the formation of a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate is common. Incomplete oxidation of this intermediate to the final benzothiazole will result in it being a major byproduct.[17]
-
Troubleshooting:
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding catalyst selection and reaction optimization for 2-benzoylthiazole synthesis.
Q3: What are the most common catalysts for 2-benzoylthiazole synthesis, and what are their pros and cons?
The choice of catalyst is pivotal and depends on the specific synthetic route. The most prevalent are palladium and copper-based catalysts.
| Catalyst Type | Examples | Pros | Cons |
| Palladium-based | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd(dba)₂ | High efficiency and functional group tolerance.[1][9] Well-established for C-H activation and cross-coupling reactions.[6][14] | Cost, potential for catalyst poisoning, and the need for ligands in some cases. |
| Copper-based | Cu(OAc)₂, CuI, CuBr, CuCl₂ | Lower cost compared to palladium.[2] Good for certain transformations like condensation reactions.[8][18] | Can sometimes require higher catalyst loadings and may be less efficient for certain C-H activations compared to palladium. |
| Organocatalysts | Chiral amines, Brønsted acids | Metal-free, avoiding potential metal contamination of the final product.[3][4][19] Can offer excellent stereoselectivity in asymmetric synthesis.[4][20] | May have a more limited substrate scope and can require higher catalyst loadings than metal catalysts. |
| Nanoparticle Catalysts | nano CeO₂, ZnO nanoparticles, Fe₃O₄@SiO₂@Cu-MoO₃ | High surface area can lead to high catalytic activity.[10][12] Often recyclable, contributing to greener synthesis.[12] | Can be challenging to synthesize with uniform size and morphology, which can affect reproducibility. |
Q4: How does the choice of acylating agent affect the reaction?
The nature of the acylating agent is a critical parameter. Common choices include benzaldehydes, benzoyl chlorides, and benzoic acids.
-
Benzaldehydes: Often used in oxidative C-H acylation reactions. These reactions can be performed under metal-free conditions using an oxidant like tert-butyl hydroperoxide (TBHP).[11]
-
Benzoyl Chlorides: Highly reactive acylating agents, but their use can generate stoichiometric amounts of halide waste.
-
Benzoic Acids: Can be used in decarboxylative coupling reactions.
The electronic properties of the benzoylating agent can also influence the reaction. Electron-donating or electron-withdrawing groups on the aromatic ring can affect the reaction rate and yield. However, some robust protocols show good tolerance for a wide range of substituents.[11]
Q5: What is a general experimental protocol for optimizing the synthesis of a 2-benzoylthiazole derivative?
Here is a general workflow for optimizing your reaction conditions. This example focuses on a palladium-catalyzed C-H acylation.
General Optimization Workflow
Caption: A stepwise workflow for optimizing 2-benzoylthiazole synthesis.
Step-by-Step Protocol:
-
Initial Catalyst and Solvent Screening:
-
Set up a series of small-scale reactions in parallel.
-
Use a standard set of conditions (e.g., 1.2 equivalents of the benzoylating agent, 2 equivalents of base, 2 mol% catalyst, 120°C for 12 hours).
-
In the first set of experiments, vary the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄).
-
In a second set of experiments, using the best catalyst from the first screen, vary the solvent (e.g., DMF, DMSO, toluene, dioxane).
-
Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the relative conversion to the desired product.
-
-
Optimization of Reaction Parameters:
-
Using the best catalyst and solvent combination, perform further optimization.
-
Temperature: Run the reaction at different temperatures (e.g., 100°C, 120°C, 140°C) and monitor the progress over time by TLC or LC-MS.
-
Catalyst Loading: Vary the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%) to find the minimum amount required for efficient conversion.
-
Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK) as the choice of base can significantly impact the reaction.
-
-
Scale-up and Isolation:
-
Once the optimal conditions are identified, perform the reaction on a larger scale.
-
After the reaction is complete, perform an appropriate work-up and purify the product by column chromatography or recrystallization.
-
Characterize the final product to confirm its identity and purity.
-
By systematically addressing these common issues and following a logical optimization workflow, you can significantly improve the yield and selectivity of your 2-benzoylthiazole synthesis.
References
-
Doi, et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147-50. [Link]
-
Various Authors. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
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Validation & Comparative
The Strategic Selection of 2-Benzoylthiazole as a Core Intermediate in Contemporary Drug Discovery: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the 2-benzoylthiazole moiety has emerged as a cornerstone intermediate, prized for its synthetic versatility and its prevalence in a wide array of biologically active agents. This guide provides a comprehensive validation of 2-benzoylthiazole, offering a comparative analysis of its synthesis, performance, and strategic value against viable alternatives. Through an objective lens supported by experimental data and established protocols, we aim to equip researchers with the critical insights necessary to make informed decisions in the selection of key intermediates for their next generation of therapeutic candidates.
The 2-Benzoylthiazole Scaffold: A Privileged Substructure in Medicinal Chemistry
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a recurring motif in numerous compounds exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The 2-benzoyl substitution, in particular, offers a synthetically tractable handle for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the development of potent therapeutic candidates targeting a range of diseases.[2]
Comparative Analysis of Synthetic Routes to 2-Benzoylthiazole and its Derivatives
The efficient construction of the 2-benzoylthiazole core is paramount for its successful application in drug discovery. A variety of synthetic methodologies have been developed, each with its own set of advantages and limitations. The choice of a particular route is often a trade-off between reaction time, yield, substrate scope, and the environmental impact of the reagents and conditions.
A prevalent and versatile approach involves the condensation of 2-aminothiophenol with a benzoyl derivative, such as benzoyl chloride or benzaldehyde. Modern advancements have introduced microwave-assisted and catalyst-driven methods that offer improved efficiency and greener profiles compared to classical approaches.
Table 1: Performance Comparison of Key Synthetic Methods for 2-Substituted Benzothiazoles
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Classical Condensation | 2-Aminothiophenol, Aromatic Aldehyde | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | Simple, readily available reagents. |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aromatic Aldehyde | Ag₂O | Solvent-free | 80 | 4-8 min | 92-98% | Rapid reaction times, high yields. |
| Solvent-Free Melt Reaction | 2-Aminothiophenol, Furan-2-carbaldehyde | None | Solvent-free | 125 | 150 min | 97% | Environmentally friendly, high yield. |
| Catalytic Oxidation | Benzothiazole, Aryl Aldehyde | K₂S₂O₈ | Not specified | Not specified | Not specified | Good | Nontransition metal-catalyzed. |
This table presents a summary of representative data from various sources to illustrate the general performance of different synthetic strategies.[3][4]
The causality behind the choice of a specific synthetic route often lies in the desired scale of production, the functional group tolerance required for the specific target molecule, and the emphasis on green chemistry principles. For instance, microwave-assisted, solvent-free reactions are increasingly favored in academic and industrial settings for their efficiency and reduced environmental footprint.
Benchmarking Performance: Biological Activity of 2-Benzoylthiazole Derivatives
The true validation of an intermediate lies in the biological efficacy of the molecules derived from it. 2-Benzoylthiazole derivatives have consistently demonstrated potent activity across various therapeutic areas, particularly in oncology.
Table 2: Comparative in vitro Anticancer Activity of Representative Benzothiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 |
| Benzothiazole-benzylidene hybrids | Compound 6a | HepG2 (Liver) | 12.52 |
| Compound 6c | MCF-7 (Breast) | 14.51 | |
| Naphthalimide-benzothiazole hybrids | Derivative 67 | HT-29 (Colon) | 3.47 |
| A549 (Lung) | 3.89 | ||
| MCF-7 (Breast) | 5.08 | ||
| Pyridine-based benzothiazoles | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 |
| SW620 (Colon) | 0.0043 | ||
| A549 (Lung) | 0.044 | ||
| HepG2 (Liver) | 0.048 |
IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. This data is compiled from multiple studies for comparative purposes.[2][5]
The impressive potency of these derivatives, often in the nanomolar to low micromolar range, underscores the value of the 2-benzoylthiazole scaffold as a launchpad for generating highly active compounds. The SAR studies of these derivatives often reveal that the substitution pattern on both the benzoyl and the benzothiazole rings plays a crucial role in modulating their anticancer activity.[5]
Strategic Alternatives to the 2-Benzoylthiazole Scaffold: A Bioisosteric Perspective
While the 2-benzoylthiazole core is undoubtedly a powerful tool, a comprehensive drug discovery strategy necessitates the consideration of alternatives. Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a widely used tactic to optimize drug-like properties, circumvent patent limitations, or explore new chemical space.
Potential bioisosteric replacements for the benzothiazole ring include other five- and six-membered heterocycles such as benzoxazoles, benzimidazoles, indoles, and quinolines. The choice of a specific bioisostere is highly context-dependent and is guided by the desired improvements in properties such as solubility, metabolic stability, and target engagement. For example, replacing a benzothiazole with a benzoxazole might alter the hydrogen bonding capacity and lipophilicity of the molecule, potentially leading to an improved pharmacokinetic profile.
A critical aspect of validating 2-benzoylthiazole as an intermediate is to understand when and why an alternative scaffold might be a more prudent choice. This decision-making process is often guided by a combination of computational modeling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening, and preliminary biological evaluation.
Experimental Protocols: A Practical Guide
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Microwave-Assisted Synthesis of a 2-Arylbenzothiazole Derivative
This protocol describes a rapid and efficient synthesis of a 2-arylbenzothiazole derivative from 2-aminothiophenol and an aromatic aldehyde using microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Silver(I) oxide (Ag₂O)
-
Microwave synthesis vial
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a microwave synthesis vial, combine 2-aminothiophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and Ag₂O (0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 5-10 minutes. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the desired 2-arylbenzothiazole.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow: From Synthesis to Biological Evaluation
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthetic pathway and the workflow for evaluating the anticancer activity of novel compounds.
Caption: General workflow for the synthesis of 2-arylbenzothiazoles.
Caption: Standard workflow for in vitro anticancer screening.
Conclusion: The Enduring Value of the 2-Benzoylthiazole Intermediate
The validation of 2-benzoylthiazole as a key intermediate in drug discovery is firmly supported by its synthetic accessibility, the diverse and potent biological activities of its derivatives, and its established presence in numerous successful research programs. While the exploration of bioisosteric alternatives is a crucial aspect of modern medicinal chemistry, the 2-benzoylthiazole scaffold continues to be a reliable and fruitful starting point for the development of novel therapeutics. This guide has provided a comparative framework to aid researchers in their strategic decisions, emphasizing the importance of a data-driven approach to the selection of core molecular intermediates. The continued investigation and innovative application of the 2-benzoylthiazole motif will undoubtedly lead to the discovery of new and impactful medicines.
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A Comparative Guide to Synthetic Routes for 2-Benzoylthiazole
Introduction: The Significance of 2-Benzoylthiazole
The thiazole moiety is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials. As a privileged scaffold, its derivatives are integral to the development of new therapeutic agents. 2-Benzoylthiazole, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential anticancer agents, kinase inhibitors, and other biologically active compounds. The benzoyl group at the 2-position provides a versatile handle for further chemical transformations, making the efficient and scalable synthesis of this building block a topic of considerable interest for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of prominent synthetic routes to 2-Benzoylthiazole and its close analogs, 2-aroylbenzothiazoles. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data. The aim is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, reaction conditions, scalability, and green chemistry principles.
Comparative Overview of Key Synthetic Strategies
The synthesis of 2-benzoylthiazole can be approached through several distinct strategies, each with its own set of advantages and limitations. The most common and effective methods include the direct condensation of 2-aminothiophenol with a benzoyl equivalent, modern iodine-catalyzed oxidative cyclization, and palladium-catalyzed C-H activation/intramolecular C-S bond formation.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| 1. Direct Condensation | 2-Aminothiophenol, Benzoyl Chloride | None (solvent-free) | 1-3 minutes | Room Temperature | 90-98%[1] |
| 2. Iodine-Catalyzed Oxidative Cyclization | 2-Aminothiophenol, Acetophenone | I₂, DMSO | 12 hours | 120 °C | 70-90%[2][3] |
| 3. Palladium-Catalyzed C-H Activation | Thiobenzanilide | Pd(OAc)₂, Cu(I), Bu₄NBr | 4 hours | 120 °C | 80-95%[4][5] |
Route 1: Direct Condensation of 2-Aminothiophenol with Benzoyl Chloride
This method represents a highly efficient and environmentally friendly approach to the synthesis of 2-benzoylthiazole analogs. By reacting 2-aminothiophenol directly with benzoyl chloride under solvent-free conditions, the desired product is obtained in excellent yield with a remarkably short reaction time. This "green" approach minimizes waste and avoids the use of potentially hazardous solvents.[1][6][7][8][9][10]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. The amino group of 2-aminothiophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The resulting intermediate then undergoes cyclization, with the thiol group attacking the newly formed amide carbonyl. Subsequent dehydration leads to the aromatic 2-benzoylthiazole.
Experimental Protocol
-
Materials: 2-Aminothiophenol, Benzoyl Chloride.
-
Procedure:
-
In a flask, place 2-aminothiophenol (3.60 mmol, 0.38 mL).
-
Add benzoyl chloride (3.60 mmol) to the flask.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 minutes, as indicated by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the eluent.
-
The resulting crude product can be purified by recrystallization from ethanol.[1]
-
Advantages and Limitations
-
Advantages: Extremely fast reaction time, excellent yields, solvent-free conditions (green chemistry), simple workup procedure without the need for column chromatography.
-
Limitations: The reaction can be highly exothermic. Both starting materials, especially benzoyl chloride, are corrosive and require careful handling.
Visualizing the Workflow: Direct Condensation
Caption: Workflow for the direct condensation synthesis of 2-benzoylthiazole.
Route 2: Iodine-Catalyzed Oxidative Cyclization
This modern approach offers a metal-free synthesis of 2-aroylbenzothiazoles from readily available starting materials: 2-aminobenzenethiols and acetophenones.[2][3] The use of iodine as a catalyst and dimethyl sulfoxide (DMSO) as both a solvent and an oxidant makes this an attractive alternative to metal-catalyzed reactions.[2][11][12]
Reaction Mechanism
The proposed mechanism involves the initial formation of an enolate from acetophenone, which then reacts with iodine. The 2-aminothiophenol then attacks the activated carbonyl group. A series of intramolecular cyclization and oxidation steps, facilitated by DMSO, leads to the formation of the 2-aroylbenzothiazole.
Experimental Protocol
-
Materials: 2-Aminothiophenol, Acetophenone, Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 2-aminothiophenol (0.5 mmol) and acetophenone (0.6 mmol) in DMSO (2 mL), add iodine (20 mol%).
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Advantages and Limitations
-
Advantages: Metal-free reaction conditions, use of readily available and inexpensive starting materials and catalyst, good functional group tolerance.
-
Limitations: Requires a relatively high temperature and long reaction time, the use of a high-boiling point solvent (DMSO) can make product isolation more challenging, and column chromatography is required for purification.
Visualizing the Workflow: Iodine-Catalyzed Oxidative Cyclization
Caption: Workflow for the iodine-catalyzed synthesis of 2-benzoylthiazole.
Route 3: Palladium-Catalyzed C-H Activation/Intramolecular C-S Bond Formation
This route exemplifies a modern, catalytic approach to the synthesis of 2-substituted benzothiazoles, starting from thiobenzanilides.[4][5] The reaction proceeds via a palladium-catalyzed C-H functionalization and subsequent intramolecular C-S bond formation. This method offers high yields and good functional group tolerance.
Reaction Mechanism
The catalytic cycle is thought to involve the oxidative addition of the palladium catalyst to the C-H bond of the thiobenzanilide. This is followed by a reductive elimination step that forms the C-S bond and closes the thiazole ring, regenerating the active palladium catalyst. Copper(I) is often used as a co-catalyst to facilitate the catalytic cycle.
Experimental Protocol
-
Materials: Thiobenzanilide, Palladium(II) acetate (Pd(OAc)₂), Copper(I) iodide (CuI), Tetrabutylammonium bromide (Bu₄NBr), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a stirred solution of the thiobenzanilide (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, v/v; 20 mL), add Pd(OAc)₂ (10 mol%), CuI (50 mol%), and Bu₄NBr (2.0 equiv).
-
Heat the resulting mixture at 120 °C for 4 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.[13]
-
Advantages and Limitations
-
Advantages: High yields, good functional group tolerance, catalytic approach.
-
Limitations: Requires a relatively expensive palladium catalyst and a copper co-catalyst, high reaction temperature, and purification by column chromatography is necessary. The synthesis of the starting thiobenzanilide adds an extra step to the overall process.
Visualizing the Workflow: Palladium-Catalyzed C-H Activation
Caption: Workflow for the palladium-catalyzed synthesis of 2-benzoylthiazole.
Safety Considerations
-
2-Aminothiophenol: This compound is corrosive and can cause severe skin burns and eye damage.[14][15][16][17][18] It may also cause skin sensitization and methemoglobinemia.[14][15] It is toxic if ingested and inhalation may cause corrosive injuries to the respiratory tract.[14][15][16] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Benzoyl Chloride: This is a corrosive and lachrymatory substance that reacts violently with water.[19] It is toxic if inhaled and can cause severe skin burns and eye damage.[20][21][22][23] It should be handled with extreme care in a fume hood, and appropriate PPE is essential.[20][21][22][23]
-
Iodine: While less toxic than many other reagents, iodine can cause irritation to the skin, eyes, and respiratory system. It should be handled in a well-ventilated area.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
The synthesis of 2-benzoylthiazole can be achieved through a variety of effective methods, each with its own distinct profile of efficiency, cost, and environmental impact.
-
The direct condensation of 2-aminothiophenol with benzoyl chloride stands out as an exceptionally rapid, high-yielding, and green method, making it an excellent choice for both small-scale and potentially scalable synthesis, provided that the exothermic nature of the reaction is carefully managed.[1]
-
The iodine-catalyzed oxidative cyclization offers a valuable metal-free alternative, utilizing inexpensive and readily available starting materials.[2][3] This method is well-suited for research settings where the avoidance of metal contaminants is a priority.
-
The palladium-catalyzed C-H activation represents a more modern, catalytic approach that offers high yields and broad substrate scope. While the cost of the catalyst is a consideration, this method is powerful for creating diverse libraries of 2-substituted benzothiazoles.[4][5]
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of production, cost constraints, available equipment, and commitment to green chemistry principles. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals or photocatalysis, to further improve the synthesis of this important heterocyclic building block.
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Structure-activity relationship (SAR) studies of 2-Benzoylthiazole analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Benzoylthiazole Analogs
Introduction: The 2-Benzoylthiazole Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring with a thiazole ring, represents a privileged scaffold in drug discovery. Its derivatives are known to possess a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 2-substituted benzothiazole framework, in particular, has garnered significant attention, with the nature of the substituent at the 2-position critically influencing the compound's pharmacological profile.[4] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for 2-benzoylthiazole analogs across different therapeutic areas, offering field-proven insights for researchers and drug development professionals. We will delve into the synthetic strategies, compare biological activities with supporting data, and provide detailed experimental protocols to explain the causality behind experimental choices.
Core Synthetic Strategies for 2-Benzoylthiazole Analogs
The synthesis of 2-substituted benzothiazoles is versatile, with several established routes. A highly efficient and common method involves the condensation reaction between 2-aminothiophenol and a substituted benzoyl chloride or benzaldehyde.[5][6] This approach allows for significant diversity in the final products by simply varying the substituents on either of the starting materials. Green chemistry approaches, such as solvent-free reactions, have been developed to produce these compounds in excellent yields and short reaction times.[5][6]
General Experimental Protocol: Synthesis of a 2-Benzoylthiazole Analog
This protocol describes a general, efficient method for synthesizing 2-benzoylthiazole derivatives.
Materials:
-
2-aminothiophenol
-
Substituted benzoyl chloride
-
Solvent (e.g., Dichloromethane, Ethanol)
-
Base (e.g., Triethylamine, Pyridine) (Optional, used to scavenge HCl)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: To this solution, add the substituted benzoyl chloride (1.0-1.2 eq). If a base is used, it is typically added at this stage (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Many of these reactions are complete within minutes to a few hours.[5][6][7]
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., Ethyl Acetate) and washed with water and brine to remove any water-soluble impurities.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of 2-benzoylthiazole analogs.
Comparative SAR Analysis Across Therapeutic Targets
The biological activity of 2-benzoylthiazole analogs is exquisitely sensitive to the nature and position of substituents on both the benzothiazole and the benzoyl rings.
Anticancer Activity
2-Benzoylthiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, most notably as tubulin polymerization inhibitors.[8][9][10] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Structure-Activity Relationship Insights:
-
Benzoyl Ring Substitutions: The electronic properties and position of substituents on the benzoyl ring are critical. For instance, in a series of 1,2,3-triazole benzothiazole derivatives, a compound with a 3,4,5-trimethoxybenzoyl group (K18) showed potent activity against esophageal cancer cells, with IC₅₀ values as low as 0.038 µM.[9] This suggests that electron-donating groups at specific positions can enhance binding to the tubulin pocket.
-
Benzothiazole Ring Substitutions: Modifications on the benzothiazole ring also modulate activity. For example, 2-arylbenzothiazole derivatives have demonstrated promising antitumor activity against breast, lung, and liver cancer cell lines.[12] The presence of a fluorine atom at the 5-position of the benzothiazole ring, as in PMX-610, has been associated with superior efficacy.[12]
-
Hybrid Molecules: Hybridizing the benzothiazole scaffold with other pharmacophores like triazoles or isoxazoles has yielded compounds with good cytotoxicity against cancer cell lines such as Colo-205 and A549.[13]
Comparative Data: Anticancer Activity of 2-Benzoylthiazole Analogs
| Analog Class | Key Substituents | Target Cell Line(s) | Activity (IC₅₀) | Mechanism of Action | Reference |
| Triazole-Benzothiazole | 3,4,5-trimethoxybenzoyl | Kyse30, EC-109 | 0.042 µM, 0.038 µM | Tubulin Polymerization Inhibition | [9] |
| 2-Arylbenzothiazole | 3,4-dimethoxyphenyl, 5-fluoro on benzothiazole (PMX-610) | Human Breast Cancer | Potent in vivo efficacy | Not specified | [12] |
| Benzothiazole-2-thiol | Bromopyridine acetamide | SKRB-3, SW620, A549 | 1.2 nM, 4.3 nM, 44 nM | Apoptosis induction | [2] |
| Benzamide-Benzothiazole | Methoxybenzamide | Various | 1.1 µM to 8.8 µM | Antiproliferative | [2] |
Visualization: Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of microtubule dynamics by 2-benzoylthiazole analogs.
Anti-inflammatory Activity
Benzothiazole derivatives have been investigated as potent anti-inflammatory agents, often acting by inhibiting key enzymes in the inflammatory cascade.[3][14]
Structure-Activity Relationship Insights:
-
Influence of Electronic Groups: SAR studies on benzo[d]thiazole-hydrazone analogues revealed a clear trend: electron-withdrawing groups (e.g., F, Cl, Br, NO₂) on the phenyl ring favored anti-inflammatory activity.[15] Conversely, electron-donating groups (e.g., OH, OCH₃) were less favorable for this specific activity.[15]
-
Dual Inhibition: Some benzothiazole-phenyl analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammatory and pain signaling pathways.[16][17][18] This polypharmacological approach can lead to effective analgesia without the side effects of traditional NSAIDs or opioids.[17]
-
Positional Isomerism: The position of substituents is crucial. For 2-aminobenzothiazole derivatives, a chloro group at the 5-position or a methoxy group at the 4 or 6-position of the benzothiazole ring resulted in better anti-inflammatory activity compared to the standard drug diclofenac sodium.[14]
Comparative Data: Anti-inflammatory Activity of Benzothiazole Analogs
| Analog Class | Key Substituents | In Vivo Model/Target | Key Finding | Reference |
| Benzo[d]thiazole-hydrazones | Electron-withdrawing groups (Cl, NO₂) on phenyl ring | Carrageenan-induced edema | Enhanced anti-inflammatory activity | [15] |
| 2-Amino Benzothiazoles | 5-Chloro or 6-Methoxy on benzothiazole ring | Carrageenan-induced edema | More active than diclofenac sodium | [14] |
| Benzothiazole-benzenesulphonamide | Carboxamide and Sulphonamide moieties | Carrageenan-induced edema | Inhibition up to 80%, comparable to celecoxib | [3] |
| Benzothiazole-phenyl | 2-chloro analog | Dual sEH/FAAH inhibition | Potent dual inhibition (IC₅₀ = 7-9.6 nM) | [18] |
Antimicrobial Activity
The benzothiazole scaffold is also a key component in the development of new antimicrobial agents, effective against a range of bacterial and fungal pathogens.[19][20][21][22]
Structure-Activity Relationship Insights:
-
Role of Electron-Withdrawing Groups: Similar to anti-inflammatory activity, SAR analysis of benzothiazole–thiazole hybrids revealed that electron-withdrawing groups, such as nitro and halogens, enhance antimicrobial activity.[21]
-
Targeting Essential Enzymes: These compounds often exert their effect by inhibiting essential microbial enzymes. Molecular docking studies suggest that benzothiazole-thiazole hybrids can bind to targets like DNA gyrase and fungal cytochrome P450 14α-demethylase, disrupting vital cellular processes.[21]
-
Broad-Spectrum Potential: Certain 2-arylbenzothiazole analogues have shown excellent antibacterial activity against both Gram-positive (e.g., E. faecalis) and Gram-negative (e.g., K. pneumoniae) bacteria, with MIC values lower than the reference drug ciprofloxacin.[19]
Comparative Data: Antimicrobial Activity of Benzothiazole Analogs
| Analog Class | Key Substituents | Target Organism(s) | Activity (MIC) | Reference |
| Benzothiazole–thiazole hybrid | Electron-withdrawing groups (NO₂, Cl) | Bacterial and Fungal Strains | 3.90–15.63 µg/mL | [21] |
| 2-Arylbenzothiazole | Varies | E. faecalis, K. pneumoniae | ~1 µM | [19] |
| 2,6-disubstituted benzothiazole | Varies | Moraxella catarrhalis | 4 µg/mL | [19] |
| 2-aminothiazole | N-(3-Chlorobenzoyl) | Mycobacterium tuberculosis | 0.024 µM | [23] |
Key Biological Assay Protocols
To ensure trustworthiness and reproducibility, the following are standardized protocols for evaluating the biological activity of 2-benzoylthiazole analogs.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader.
Procedure:
-
Preparation: Prepare a reaction mixture containing General Tubulin Buffer, glycerol, and GTP. Keep on ice.
-
Compound Addition: In a pre-chilled 96-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls.
-
Initiation of Polymerization: Add the ice-cold tubulin protein to the reaction mixture to achieve the desired final concentration (e.g., 3 mg/mL). Quickly pipette the tubulin-containing reaction mixture into the wells of the 96-well plate.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm (or fluorescence, if using a fluorescent reporter) every minute for 60-90 minutes.[11]
-
Data Analysis: Plot the absorbance/fluorescence versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Measurement: Add Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The 2-benzoylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that the biological profile of these analogs can be finely tuned through specific substitutions on the benzoyl and benzothiazole rings. For anticancer applications, particularly tubulin inhibitors, bulky and electron-donating groups on the benzoyl ring appear beneficial.[9] In contrast, for anti-inflammatory and antimicrobial activities, electron-withdrawing groups are often favored.[15][21]
The future of 2-benzoylthiazole research lies in the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The development of multi-target agents, such as dual sEH/FAAH inhibitors, holds promise for treating complex diseases like chronic pain and inflammation with potentially fewer side effects.[17] Further exploration of novel hybrid molecules and the application of computational modeling will undoubtedly accelerate the discovery of new 2-benzoylthiazole-based drugs to address unmet medical needs.
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Efficacy of 2-Benzoylthiazole Derivatives Against Pancreatic Cancer Cells: A Comparative Guide
Introduction: The Unmet Need in Pancreatic Cancer Therapy
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1] The aggressive nature of PDAC is compounded by its profound resistance to conventional chemotherapies.[1] This resistance underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. Among the myriad of heterocyclic compounds explored for their anticancer potential, the benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry.[2][3] This guide provides a comparative analysis of the efficacy of 2-substituted benzothiazole derivatives against pancreatic cancer cells, with a particular focus on the potential of the 2-benzoylthiazole subclass. While direct comparative studies on a series of 2-benzoylthiazole derivatives in pancreatic cancer are limited in the current literature, this guide will synthesize the available data on structurally related 2-substituted benzothiazoles to provide a comprehensive overview of their therapeutic promise.
Mechanism of Action: Targeting the Cytoskeleton
A significant body of evidence suggests that many anticancer benzothiazole derivatives exert their cytotoxic effects by targeting tubulin, a key component of the cellular cytoskeleton.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[4]
2-substituted benzothiazoles are proposed to act as tubulin polymerization inhibitors . By binding to tubulin, they prevent its assembly into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6]
Caption: Proposed mechanism of action for anticancer 2-substituted benzothiazole derivatives.
Comparative Efficacy of 2-Substituted Benzothiazole Derivatives
The cytotoxic potential of various 2-substituted benzothiazole derivatives has been evaluated against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
While data specifically for 2-benzoylthiazole derivatives is sparse, studies on structurally similar compounds provide valuable insights. For instance, a series of phenylacetamide derivatives of benzothiazole have demonstrated significant antiproliferative activity against pancreatic cancer cell lines such as AsPC-1, BxPC-3, and Capan-2.[7][8] Furthermore, certain 2-styryl substituted benzothiazoles have also shown efficacy against the PANC-1 cell line.[1]
To contextualize the efficacy of these compounds, their IC50 values are compared with that of gemcitabine, a standard-of-care chemotherapeutic agent for pancreatic cancer. It is important to note that the sensitivity of pancreatic cancer cell lines to gemcitabine can vary considerably.[2]
| Compound/Derivative | Pancreatic Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Benzothiazoles | |||
| Derivative 4d | AsPC-1 | 7.66 | [7] |
| BxPC-3 | 3.99 | [7] | |
| Capan-2 | 8.97 | [7] | |
| Derivative 4m | AsPC-1 | 8.49 | [7] |
| BxPC-3 | 9.81 | [7] | |
| Capan-2 | 13.33 | [7] | |
| 2-Styryl Benzothiazoles | |||
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 | Not explicitly stated, but showed antiproliferative effects | [1] |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 | Not explicitly stated, but showed antiproliferative effects | [1] |
| Standard of Care | |||
| Gemcitabine | PANC-1 | ~15-50 (varies by study) | [2] |
Note: The IC50 values for the phenylacetamide benzothiazole derivatives were determined after a 72-hour incubation period.[7] The antiproliferative effects of the 2-styryl benzothiazoles were observed after 48 hours.[1]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of the findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, AsPC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-benzoylthiazole derivatives for 48 to 72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT (0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis, or programmed cell death. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late-stage apoptosis or necrosis.
Step-by-Step Methodology:
-
Cell Treatment: Pancreatic cancer cells are treated with the 2-benzoylthiazole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing agents.[6]
Conclusion and Future Directions
The available preclinical data strongly suggest that 2-substituted benzothiazole derivatives represent a promising class of compounds for the development of novel anti-pancreatic cancer therapies. Their proposed mechanism of action, the inhibition of tubulin polymerization, offers a distinct therapeutic strategy that can potentially overcome the resistance mechanisms associated with current standard-of-care treatments.
While direct comparative efficacy data for 2-benzoylthiazole derivatives are currently lacking, the potent anticancer activity of structurally related compounds warrants further investigation into this specific subclass. Future research should focus on:
-
Synthesis and Screening: The synthesis of a focused library of 2-benzoylthiazole derivatives and their systematic screening against a panel of pancreatic cancer cell lines to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Direct confirmation of tubulin polymerization inhibition by 2-benzoylthiazole derivatives through in vitro tubulin polymerization assays.
-
In Vivo Efficacy: Evaluation of the most potent compounds in preclinical animal models of pancreatic cancer to assess their in vivo efficacy and safety profiles.
By pursuing these research avenues, the full therapeutic potential of 2-benzoylthiazole derivatives as a novel class of anti-pancreatic cancer agents can be elucidated, potentially leading to new and more effective treatment options for this devastating disease.
References
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Uremis, M. M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Available from: [Link]
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Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. Available from: [Link]
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Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. ResearchGate. Available from: [Link]
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Mavroeidis, L., et al. (2013). Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide. Anticancer Research, 33(10), 4337-4344. Available from: [Link]
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Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]
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Sharma, A., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Drug Metabolism, 20(11), 896-913. Available from: [Link]
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Abdel-rahman, H. M., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15. Available from: [Link]
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Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445. Available from: [Link]
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El-Abd, E. H., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5899. Available from: [Link]
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El-Damasy, D. A., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. European Journal of Medicinal Chemistry, 265, 116118. Available from: [Link]
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Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]
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ResearchGate. (n.d.). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Quantification of 2-Benzoylthiazole
Introduction: The Analytical Imperative for 2-Benzoylthiazole
2-Benzoylthiazole is a heterocyclic ketone with a molecular structure that incorporates both a benzothiazole and a benzoyl moiety. This scaffold is of significant interest in medicinal chemistry and materials science, appearing in molecules with diverse pharmacological activities. Accurate and precise quantification of 2-Benzoylthiazole is critical for a variety of applications, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), impurity profiling, and monitoring of synthetic reactions.
The selection of an appropriate analytical method is a decision governed by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantification of 2-Benzoylthiazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer field-proven insights to guide your method selection.
Physicochemical Properties & Analytical Implications
To select and optimize an analytical method, we must first consider the key physicochemical properties of 2-Benzoylthiazole:
-
Molecular Formula: C₁₄H₉NOS
-
Molecular Weight: 239.29 g/mol
-
Structure: A conjugated system comprising a benzene ring, a carbonyl group, and a benzothiazole ring system.
-
Volatility: Semi-volatile, making it amenable to GC analysis, though its thermal stability must be considered.
-
UV Absorbance: The extensive π-electron conjugation across the molecule results in strong ultraviolet (UV) absorbance, a property that is fundamental to its detection by HPLC-UV and UV-Vis spectrophotometry.[1] The presence of the benzoyl chromophore connected to the benzothiazole system is expected to produce a significant bathochromic (red) shift, moving the maximum absorbance (λmax) to longer, more selective wavelengths compared to the parent benzothiazole molecule.[2][3]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry and the most robust and versatile technique for the quantification of 2-Benzoylthiazole.[4] Its applicability to non-volatile and thermally labile compounds makes it an ideal first choice, particularly for samples in complex matrices.[5]
Expertise & Rationale: Why Reversed-Phase HPLC?
The structure of 2-Benzoylthiazole, with its significant aromatic character, makes it moderately nonpolar. This property is perfectly suited for Reversed-Phase HPLC (RP-HPLC) , where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.
-
Causality of Column Choice: A C18 (octadecylsilane) column is the standard choice due to its strong hydrophobic retention of aromatic compounds like 2-Benzoylthiazole, leading to excellent separation from more polar impurities or matrix components.[6]
-
Mobile Phase Selection: A mixture of acetonitrile and water provides excellent eluting strength and is UV-transparent. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution power for aromatic compounds. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a critical step.[6][7] This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, resulting in improved peak symmetry and reproducibility.
-
Detector Selection (UV): Given the molecule's strong chromophore, a UV detector is highly effective and widely available. Based on structurally similar conjugated benzothiazole derivatives, the optimal detection wavelength (λmax) is predicted to be in the UVA range, likely between 320 nm and 350 nm.[2][6][8] Setting the detector at a specific λmax enhances selectivity, as fewer matrix components are likely to absorb strongly at the same wavelength.
Experimental Protocol: RP-HPLC-UV
This protocol is designed to be a self-validating system, with system suitability tests ensuring the reliability of the analytical run.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v).[6] Degas before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C for improved retention time stability.
-
Detection Wavelength: 325 nm (This should be confirmed by running a spectrum of a standard using a PDA detector and selecting the λmax).
-
Injection Volume: 10 µL.
-
-
Reagent & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Benzoylthiazole reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing 2-Benzoylthiazole in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Analysis & Quantification:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to establish system suitability. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[9]
-
Inject the working standards in sequence from lowest to highest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) must be ≥ 0.999 for the method to be considered linear.[6]
-
Determine the concentration of 2-Benzoylthiazole in the samples by interpolating their peak areas on the calibration curve.
-
Visualization: HPLC Workflow
Caption: Experimental workflow for the HPLC analysis of 2-Benzoylthiazole.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering exceptional selectivity and sensitivity, particularly for identifying unknown impurities.[5] It is best suited for analytes that are volatile and thermally stable.[4]
Expertise & Rationale: Is GC-MS a Good Fit?
While 2-Benzoylthiazole is semi-volatile, its suitability for GC depends on its stability at the high temperatures of the GC inlet (typically >250°C). Unlike some reactive benzoyl chlorides that require derivatization to prevent degradation[10], 2-Benzoylthiazole is a more stable ketone and can likely be analyzed directly.
-
Causality of Direct Injection: The key is to use a rapid oven temperature program and a robust column to minimize the time the analyte spends at high temperatures, thus reducing the risk of thermal degradation.
-
Column Selection: A low-to-mid polarity column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is ideal. This type of column provides excellent separation for a wide range of semi-volatile aromatic compounds based on their boiling points and polarity.[11]
-
Detector Selection (MS): The mass spectrometer provides unparalleled specificity. By operating in Selected Ion Monitoring (SIM) mode, the detector can be set to monitor only specific mass fragments of 2-Benzoylthiazole (e.g., the molecular ion at m/z 239 and key fragments), effectively filtering out noise and co-eluting matrix components to achieve very low detection limits.[12]
Experimental Protocol: GC-MS
-
Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, temperature 270°C.
-
Oven Program: Start at 120°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).[11]
-
MS Conditions: EI source at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.[11]
-
Acquisition Mode: Scan mode (m/z 50-350) for initial identification, then SIM mode for quantification using ions such as m/z 239 (M+), 135 (benzothiazole fragment), and 105 (benzoyl fragment).
-
-
Reagent & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a volatile, GC-compatible solvent like ethyl acetate or dichloromethane.
-
Working Standards (0.1-25 µg/mL): Prepare by serial dilution of the stock solution in the same solvent.
-
Sample Preparation: If the sample is not in a compatible solvent, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. For LLE, dissolve the sample in an aqueous phase and extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate before injection.
-
-
Analysis & Quantification:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject standards to build a calibration curve based on the peak area of the primary quantifying ion.
-
Inject samples for analysis.
-
Quantification is performed similarly to HPLC, using a calibration curve with an R² value ≥ 0.999.
-
Visualization: GC-MS Workflow
Caption: Experimental workflow for the GC-MS analysis of 2-Benzoylthiazole.
Method 3: UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is the simplest and most rapid method but also the least specific. It is suitable for quantifying 2-Benzoylthiazole in pure solutions or very simple matrices where interfering substances are known to be absent.
Expertise & Rationale: When is UV-Vis Appropriate?
This method relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[9] Its primary limitation is a lack of selectivity; any other substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement and lead to inaccurate results.[2] Therefore, this method should only be used for process checks or for the analysis of bulk material where purity is already high and known.
Experimental Protocol: UV-Vis
-
Instrumentation & Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol or acetonitrile.
-
Wavelength: The λmax of 2-Benzoylthiazole, determined by scanning a dilute standard solution from 200-400 nm.
-
-
Reagent & Sample Preparation:
-
Standard Stock & Working Solutions: Prepare as described for the HPLC method, using the chosen spectroscopic solvent as the diluent.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Analysis & Quantification:
-
Use the chosen solvent to zero the instrument (as a blank).
-
Measure the absorbance of each working standard at the predetermined λmax.
-
Plot a calibration curve of absorbance vs. concentration (R² ≥ 0.995).[6]
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Quantitative Performance Comparison
The choice of method often comes down to a trade-off between speed, cost, and performance. The following table summarizes the expected performance characteristics for each technique for the analysis of 2-Benzoylthiazole, based on data from structurally similar compounds.[6][11][13]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Chromatographic separation) | Very High (Separation + Mass filtering) | Low (No separation) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL (10 ng/mL) | ~1.0 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL (30 ng/mL) | ~3.0 µg/mL |
| Matrix Tolerance | High | High | Very Low |
| Throughput | Moderate | Moderate | High |
Visualization: Method Selection Logic
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendation
Both HPLC-UV and GC-MS are powerful and reliable methods for the quantification of 2-Benzoylthiazole.
-
For routine quality control, assay, and stability testing , where the primary goal is accurate quantification in potentially complex matrices, RP-HPLC-UV is the recommended method . It offers an excellent balance of specificity, precision, and robustness without the need for derivatization or complex sample workup.
-
For trace analysis, impurity identification, or in forensic and environmental applications , the superior selectivity and sensitivity of GC-MS make it the method of choice . Its ability to provide structural information is invaluable for identifying unknown components.
-
Direct UV-Vis Spectrophotometry should be reserved for non-critical applications involving pure substance checks in a controlled environment, where speed is prioritized over specificity.
Ultimately, the optimal method is one that is fit for purpose, providing data of the required quality to meet the specific objectives of the research, development, or quality control program.
References
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Fanelli, R., et al. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 48(4), 1239-42. [Link]
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Díaz-Cruz, M. S., & Barceló, D. (2006). Sample preparation in analysis of pharmaceuticals. Sample Preparation in Analysis of Pharmaceuticals. [Link]
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Metabolomics-Tools. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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Basavanakatti, V. N., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]
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Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Al-Tannak, N. F., & Al-Younes, H. M. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). [Link]
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Noggle, F. T., & Clark, C. R. (1983). Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method. Journal of Pharmaceutical Sciences, 72(12), 1398-400. [Link]
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Alshishani, A., et al. (2023). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]
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Herrero, P., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 29(18), 26865-26875. [Link]
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Reemtsma, T., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618. [Link]
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Raposo, M. M. M., et al. (2006). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. [Link]
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Basavanakatti, V. N., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
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Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1216(24), 4845-4851. [Link]
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LibreTexts Chemistry. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
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Kumar, A., et al. (2015). Development and validation of a rapid and specific rp-hplc method for simultaneous estimation of benazepril and hydrochlorothiazide. International Journal of Pharmaceutical and Analytical Research, 4(3), 329-338. [Link]
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Al-Bayati, Y. K. F. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 12(1), 935-943. [Link]
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A Comparative Guide to the In Vitro Antioxidant Activity of 2-Aryl Benzothiazole Derivatives
This guide provides a comprehensive analysis of the in vitro antioxidant activity of 2-aryl benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] We will delve into a comparative evaluation of their performance against various free radicals, supported by experimental data from established antioxidant assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the antioxidant potential and structure-activity relationships (SAR) of these promising compounds.
The Significance of 2-Aryl Benzothiazoles as Antioxidants
Benzothiazole and its derivatives are a cornerstone in the development of pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their antioxidant potential is of particular importance as oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of disease states. 2-Aryl benzothiazole derivatives, characterized by a benzothiazole core substituted at the 2-position with an aryl group, have emerged as potent free radical scavengers.[3] The inherent chemical properties of this scaffold, coupled with the electronic effects of various substituents on the aryl ring, allow for the fine-tuning of their antioxidant capacity.
The primary mechanism by which many antioxidants, including 2-aryl benzothiazoles, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The stability of the resulting antioxidant radical is a key determinant of its efficacy.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of 2-aryl benzothiazole derivatives is commonly evaluated using a panel of in vitro assays, each with its own specific radical species and reaction mechanism. This multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. Here, we compare the activity of a selection of 2-aryl benzothiazole derivatives using two of the most prevalent methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A third critical assay, the superoxide radical scavenging assay, will also be discussed to provide a broader perspective on their ROS-neutralizing capabilities.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color in solution, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant.[3] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound.
ABTS Radical Cation Scavenging Activity
The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants and the absorbance is typically measured around 734 nm.
Comparative Data: IC50 Values for DPPH and ABTS Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-aryl benzothiazole derivatives from various studies. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity. For comparison, the activity of the standard antioxidant, ascorbic acid, is also included.
| Compound ID | 2-Aryl Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| BTA-1 | 4-Hydroxyphenyl | >100 | 45.9 | [4][5] |
| BTA-2 | 2,4-Dihydroxyphenyl | 55.6 | 46.3 | [4][5] |
| BTA-3 | 3,4-Dihydroxyphenyl | 48.2 | 22.7 | [4][5] |
| BTA-4 | 2,3,4-Trihydroxyphenyl | 45.9 | - | [4][5] |
| BTA-5 | 4-Hydroxy-3-methoxyphenyl | - | - | [3] |
| BTA-8 | 4-Nitrophenyl | >100 | >100 | [3] |
| Ascorbic Acid | - | ~25-50 | ~10-20 | [3] |
Note: The IC50 values can vary between different studies due to minor variations in experimental conditions. The data presented here is for comparative purposes within the context of this guide.
Structure-Activity Relationship (SAR) Insights
The experimental data reveals a clear structure-activity relationship for the antioxidant activity of 2-aryl benzothiazole derivatives. The key determinant of activity is the nature and position of substituents on the 2-aryl ring.
-
Hydroxyl Groups are Key: The presence of hydroxyl (-OH) groups on the aryl ring is crucial for potent antioxidant activity.[4] These groups can readily donate a hydrogen atom to a free radical, and the resulting phenoxy radical is stabilized by resonance.
-
Number and Position Matter: The number and position of the hydroxyl groups significantly influence the radical scavenging capacity. Generally, an increase in the number of hydroxyl groups leads to enhanced activity.[4] For instance, derivatives with two or three hydroxyl groups (dihydroxyphenyl and trihydroxyphenyl) exhibit lower IC50 values (higher activity) than those with a single hydroxyl group. The relative positions of the hydroxyl groups also play a role, with ortho and para substitutions often leading to greater stabilization of the resulting radical.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methoxy (-OCH3), can sometimes enhance antioxidant activity, while electron-withdrawing groups, like nitro (-NO2), generally decrease or abolish the activity.[3] This is because electron-donating groups can help to stabilize the radical formed after hydrogen donation, whereas electron-withdrawing groups destabilize it.
The following diagram illustrates the basic scaffold and highlights the key positions for substitution that influence antioxidant activity.
Caption: Key structural features of 2-aryl benzothiazoles influencing antioxidant activity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the antioxidant data, it is imperative to follow standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the three key in vitro antioxidant assays discussed.
DPPH Radical Scavenging Assay Protocol
Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to the formation of the corresponding hydrazine. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Prepare a series of dilutions of the 2-aryl benzothiazole derivatives and a standard antioxidant (e.g., ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound or standard solution at different concentrations.
-
For the control, add the same volume of the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot a graph of percentage scavenging against the concentration of the test compound to determine the IC50 value.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay Protocol
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the 2-aryl benzothiazole derivatives and a standard antioxidant (e.g., Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, add a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Add a small volume of the test compound or standard solution at different concentrations (e.g., 10 µL).
-
For the control, add the same volume of the solvent instead of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 734 nm.
-
Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from a plot of percentage scavenging against concentration.
-
Caption: Workflow for the ABTS radical cation scavenging assay.
Superoxide Radical Scavenging Assay Protocol
Principle: Superoxide radicals (O2•−) are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. An antioxidant compound will scavenge the superoxide radicals, thereby inhibiting the formation of the formazan. The decrease in absorbance is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and PMS (e.g., 60 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of dilutions of the 2-aryl benzothiazole derivatives and a standard antioxidant in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, mix the NADH solution, NBT solution, and the test compound or standard solution.
-
Initiate the reaction by adding the PMS solution.
-
For the control, add the buffer instead of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the formazan product (typically around 560 nm).
-
Calculate the percentage of superoxide radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from a plot of percentage scavenging against concentration.
-
Conclusion and Future Perspectives
This guide has provided a comparative overview of the in vitro antioxidant activity of 2-aryl benzothiazole derivatives. The presented data and structure-activity relationship analysis highlight the significant potential of this class of compounds as potent free radical scavengers. The presence and substitution pattern of hydroxyl groups on the 2-aryl ring are paramount in dictating their antioxidant efficacy.
The detailed experimental protocols for DPPH, ABTS, and superoxide radical scavenging assays offer a framework for the reliable and reproducible evaluation of these and other potential antioxidant compounds. Future research should focus on expanding the library of 2-aryl benzothiazole derivatives with diverse substitution patterns to further elucidate the SAR and to optimize their antioxidant properties. Moreover, in vivo studies are warranted to validate the in vitro findings and to assess the therapeutic potential of these compounds in diseases associated with oxidative stress.
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A Comparative Guide to the Antimicrobial and Antifungal Activity of Substituted 2-Aminothiazoles
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Antimicrobial Research
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its presence in numerous clinically approved drugs underscores its importance as a pharmacophore. In the ongoing battle against microbial resistance, the development of novel antimicrobial and antifungal agents is paramount. Substituted 2-aminothiazoles have emerged as a promising class of compounds, demonstrating potent activity against a range of pathogenic bacteria and fungi.[1][2]
This guide provides a comparative analysis of the antimicrobial and antifungal efficacy of various substituted 2-aminothiazole derivatives. We will delve into the experimental data supporting these claims, detail the methodologies for their evaluation, explore the underlying mechanisms of action, and discuss the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Comparative Efficacy: A Data-Driven Overview
The antimicrobial and antifungal potential of substituted 2-aminothiazoles is best illustrated through a direct comparison of their in vitro activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against various bacterial and fungal strains, as reported in several key studies. A lower MIC value indicates greater potency.
Table 1: Comparative Antibacterial Activity of Substituted 2-Aminothiazoles (MIC in µg/mL)
| Compound ID/Substitution Pattern | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Compound(s) | Source(s) |
| Series A: Phenyl-substituted | ||||||
| 2-amino-4-phenylthiazole | >100 | 62.5 | >100 | >100 | Ampicillin (0.25-2) | [3] |
| 2-amino-4-(4-chlorophenyl)thiazole | 16 | 8 | 32 | 64 | Ciprofloxacin (0.5-4) | [4] |
| 2-amino-4-(4-nitrophenyl)thiazole | 32 | 16 | 64 | 128 | Ciprofloxacin (0.5-4) | [4] |
| Series B: Heteroaryl-substituted | ||||||
| Compound 8 (specific structure proprietary) | - | - | Potent | - | Ampicillin, Streptomycin | [5][6] |
| 2-amino-4-(pyridin-2-yl)thiazole derivative | 2-4 (MRSA strains) | - | 16 | 32 | Ceftriaxone | [7] |
| Series C: Coumarin-hybrid | ||||||
| 4-hydroxy-chromene-2-one derivative | Exhibited activity | Exhibited activity | Exhibited activity | Exhibited activity | Not specified | [8] |
Note: The specific structures of all compounds are detailed in the cited literature. The activity can vary based on the full substitution pattern.
Table 2: Comparative Antifungal Activity of Substituted 2-Aminothiazoles (MIC in µg/mL)
| Compound ID/Substitution Pattern | Candida albicans | Aspergillus niger | Trichophyton viride | Aspergillus fumigatus | Reference Compound(s) | Source(s) |
| Series A: General Substituted | ||||||
| Compound 1 (specific structure proprietary) | - | - | Most sensitive | Most resistant | Ketoconazole, Bifonazole | [5][6] |
| 2-amino-4,5-diarylthiazole derivative | 9 µM (MIC80) | - | - | - | Fluconazole | [9] |
| Series B: Imidazole-Thiazole Hybrids | ||||||
| Imidazole-thiazole derivative 123j | Inhibited ergosterol biosynthesis | - | - | - | Fluconazole | [1] |
| Imidazole-thiazole derivative 123k | Inhibited ergosterol biosynthesis | - | - | - | Fluconazole | [1] |
| Series C: Phenylthiazole Derivatives | ||||||
| Phenylthiazole derivative B9 | 1-16 | - | - | - | Fluconazole | [10] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and strains.
Mechanism of Action: Unraveling the Antimicrobial and Antifungal Pathways
The efficacy of substituted 2-aminothiazoles stems from their ability to interfere with essential microbial processes. Molecular docking studies and enzymatic assays have identified two primary targets.[5][8]
Antibacterial Mechanism: Inhibition of MurB
The antibacterial activity of many 2-aminothiazole derivatives is attributed to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[5][8] MurB is a crucial enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall.[11][12] By inhibiting MurB, these compounds disrupt cell wall formation, leading to cell lysis and bacterial death.[11][12] This target is attractive as it is absent in eukaryotes, suggesting a potential for selective toxicity.[11]
Caption: Antibacterial mechanism via MurB inhibition.
Antifungal Mechanism: Inhibition of CYP51
The antifungal action of 2-aminothiazole derivatives often involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][8] This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[13][14] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[13][14]
Caption: Antifungal mechanism via CYP51 inhibition.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The antimicrobial and antifungal potency of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for the rational design of more effective analogues.
Generally, the 2-aminothiazole scaffold can be divided into three key regions for modification: the 2-amino group, the C4 position, and the C5 position.
-
Substitutions at the 2-Amino Group: Acylation of the 2-amino group with various substituted aromatic or heteroaromatic moieties has been shown to significantly influence activity. For instance, the introduction of a substituted benzoyl group can enhance antimycobacterial activity.[9]
-
Substitutions at the C4 Position: The C4 position is a critical determinant of potency and spectrum of activity. Aryl or heteroaryl substitutions at this position are common. For example, a 2-pyridyl substituent at C4 has been associated with potent activity against M. tuberculosis.[9]
-
Substitutions at the C5 Position: While less explored, substitutions at the C5 position can also modulate biological activity.
The interplay of electronic and steric effects of the substituents plays a vital role. Electron-withdrawing groups, such as halogens or nitro groups, on a C4-phenyl ring can enhance antibacterial activity.[4] Lipophilicity is another key factor, as the compound must be able to penetrate the microbial cell membrane to reach its target.
Caption: Key substitution points on the 2-aminothiazole core.
Experimental Protocols: A Guide to In Vitro Evaluation
The reliable assessment of antimicrobial and antifungal activity hinges on the use of standardized and validated experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[5][15]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[5][15]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a microtiter plate. The plate is incubated, and the wells are visually inspected for turbidity to determine the MIC.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the substituted 2-aminothiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute the inoculum to the final required concentration as per CLSI guidelines.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 35°C for 24-72 hours for fungi).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative method for assessing antimicrobial activity.[14][15]
Objective: To determine the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Principle: A paper disk containing a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Mueller-Hinton agar with glucose and methylene blue for yeasts).
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the substituted 2-aminothiazole derivative onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate under the appropriate conditions.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the compound.
Caption: Comparative workflow for antimicrobial susceptibility testing.
Conclusion and Future Perspectives
Substituted 2-aminothiazoles represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. Their demonstrated efficacy against a range of clinically relevant pathogens, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, provides a solid foundation for future drug discovery efforts. The continued exploration of diverse substitution patterns, guided by rational design and robust in vitro and in vivo evaluation, holds the potential to yield new therapeutic agents to combat the ever-growing threat of antimicrobial resistance.
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Andres, E., et al. (2013). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 57(10), 4913-4921. [Link]
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Bojarski, J., et al. (2008). Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one. Archiv der Pharmazie, 341(8), 491-496. [Link]
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Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(5), 2285-2294. [Link]
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Zhang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(14), 5488. [Link]
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Warrilow, A. G. S., et al. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 618-629. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-16. [Link]
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Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Chemistry, 11, 1243572. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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De Vita, D., et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 25(18), 4849-4859. [Link]
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Hrast, M., et al. (2017). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 22(11), 1948. [Link]
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Gümüş, M., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]
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A Comparative Guide to the Cytotoxicity of 2-Substituted Benzothiazole Derivatives in Cancer Cell Lines
The landscape of anticancer drug discovery is in a continuous state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the benzothiazole scaffold, a bicyclic system composed of a fused benzene and thiazole ring, has garnered significant attention.[1][2] Derivatives of this core structure exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[3][4]
The versatility of the benzothiazole nucleus, particularly at the 2-position, allows for extensive structural modifications. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), paving the way for the rational design of potent and selective cytotoxic agents.[1][5] This guide provides a comparative analysis of the cytotoxic effects of various 2-substituted benzothiazole derivatives against a panel of human cancer cell lines, delves into their underlying mechanisms of action, and offers a standardized protocol for assessing their cytotoxic potential.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[6] A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for a selection of 2-substituted benzothiazole derivatives, highlighting the impact of different chemical modifications on their activity across various cancer cell lines.
| Derivative Class | Representative Compound/Code | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-benzylidene | Compound 6b | MCF-7 (Breast) | 5.15 | [7] |
| Benzothiazole-benzylidene | Compound 6a | HepG2 (Liver) | ≤ 15 | [8] |
| Benzothiazole-benzylidene | Compound 6c | MCF-7 (Breast) | ≤ 15 | [8] |
| Hydrazone-based | Compound 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | [1] |
| Hydrazone-based | Compound 11 | HeLa (Cervical) | 2.41 | [1] |
| Benzothiazole-2-thiol | Compound 7e | SKRB-3 (Breast) | 0.0012 | [9] |
| Benzothiazole-2-thiol | Compound 7e | SW620 (Colon) | 0.0043 | [9] |
| Benzothiazole-2-thiol | Compound 7e | A549 (Lung) | 0.044 | [9] |
| Benzamide-based | Compound 41 | A549 (Lung) | 1.1 - 8.8 | [1] |
| Chalcone-imidazo[2,1-b]thiazole | Compound 9a | PC3 (Prostate) | 0.012 | [10] |
Note: The data presented is a selection from various studies for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that substitutions at the 2-position of the benzothiazole ring profoundly influence cytotoxic potency. For instance, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives (e.g., compound 7e) exhibit exceptionally potent, broad-spectrum activity, with IC50 values reaching the nanomolar range against breast, colon, lung, and liver cancer cell lines.[9] Similarly, incorporating a chalcone moiety into a benzothiazole-imidazo[2,1-b]thiazole structure (compound 9a) leads to outstanding activity against prostate cancer cells.[10]
Unraveling the Mechanism of Action
The cytotoxic effects of 2-substituted benzothiazole derivatives are not merely a result of non-specific toxicity but stem from their ability to modulate specific cellular pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis, or programmed cell death.[11] Many benzothiazole derivatives trigger the intrinsic mitochondrial pathway of apoptosis. This involves disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of caspases, the executioner enzymes of apoptosis.[3][12] Flow cytometry analysis of cells treated with these compounds often reveals a significant increase in the apoptotic cell population.[9]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Several benzothiazole derivatives have been shown to interfere with the cell cycle, inducing arrest at specific phases, commonly the sub-G1 phase, which is indicative of apoptosis.[12] By halting cell cycle progression, these compounds prevent cancer cells from replicating.
Modulation of Key Signaling Pathways
Modern cancer research emphasizes targeting the signaling pathways that are dysregulated in tumor cells. Benzothiazole derivatives have been found to inhibit several crucial pathways:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell survival, growth, and proliferation. Certain derivatives can downregulate the expression of key proteins in this pathway, such as Akt and mTOR, thereby cutting off survival signals.[12]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of ERK signaling by benzothiazole compounds contributes to their antiproliferative effects.[4][12]
-
JAK/STAT Pathway: Often constitutively active in many cancers, this pathway promotes cell proliferation and survival. Benzothiazole derivatives have been shown to decrease the expression of STAT3, a key transcription factor in this pathway.[12]
-
EGFR Modulation: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, drives tumor growth. Some derivatives can decrease EGFR protein levels, thus inhibiting downstream signaling.[12]
The diagram below illustrates how a 2-substituted benzothiazole derivative might inhibit the PI3K/Akt/mTOR signaling pathway, a common mechanism leading to the induction of apoptosis.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 2-substituted benzothiazole derivatives.
Experimental Workflow: The MTT Cytotoxicity Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]
Caption: Standard experimental workflow for the MTT cell viability assay.
Detailed MTT Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
2-Benzoylthiazole derivatives (dissolved in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[13][15]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (approx. 24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Reagent Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this period, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[16] Pipette up and down to ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to facilitate dissolution.[15]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.[6]
Conclusion
2-Substituted benzothiazole derivatives represent a highly promising and versatile class of compounds in the search for novel anticancer agents. The extensive research into this scaffold has demonstrated that targeted modifications can yield derivatives with exceptional potency against a wide range of cancer cell lines. Their multifaceted mechanism of action, which includes inducing apoptosis, causing cell cycle arrest, and modulating critical oncogenic signaling pathways, makes them attractive candidates for further development. The continued exploration of structure-activity relationships, coupled with rigorous in vitro and in vivo evaluation, will undoubtedly pave the way for the clinical translation of benzothiazole-based therapies.
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A Comparative Guide to the Synthesis of 2-Benzoylthiazoles: Established Protocols vs. Novel Methodologies
The 2-benzoylthiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] The efficiency and versatility of the synthetic routes to access these molecules are therefore of paramount importance to researchers in drug discovery and chemical development. This guide provides an in-depth comparison of established and emerging methods for the synthesis of 2-benzoylthiazoles, offering experimental insights and objective data to inform methodological choices in the laboratory.
Section 1: Established Protocols: The Workhorses of Thiazole Synthesis
For decades, the synthesis of the thiazole ring has been dominated by robust and reliable methods, primarily the Hantzsch thiazole synthesis and oxidation reactions. These protocols are well-understood and have been optimized for a wide range of substrates.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is arguably the most fundamental and widely used method for constructing a thiazole ring.[2][3] The classical approach involves the condensation of an α-haloketone with a thioamide.[4]
Mechanism Deep Dive: The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, forming an intermediate via an SN2 reaction.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring. The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole system.[5]
Representative Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole derivative [4]
-
Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture to 100°C with vigorous stirring for 30 minutes. The initial product formed is the HBr salt, which is soluble in methanol.[5]
-
Cooling & Neutralization: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution to neutralize the acid and precipitate the free base.
-
Isolation: Filter the resulting solid product using a Buchner funnel, washing the filter cake with water.
-
Drying & Characterization: Allow the collected solid to air dry. Determine the mass, percent yield, and melting point. Purity can be assessed by Thin Layer Chromatography (TLC).[4]
Advantages:
-
High Yields: Often provides excellent yields for simple substrates.[4]
-
Simplicity: The reaction is straightforward to perform with readily available starting materials.[2]
-
Robustness: Tolerates a variety of functional groups on the α-haloketone component.
Limitations:
-
Starting Material Availability: The required α-haloketones can be lachrymatory and may not be commercially available, requiring an additional synthetic step.
-
Regioselectivity: Using N-substituted thioureas can lead to mixtures of isomers under certain conditions.[6]
-
Environmental Concerns: Traditional protocols often use volatile organic solvents.[1]
Section 2: Novel Synthetic Methodologies
In the quest for greater efficiency, milder conditions, and broader substrate scope, several new methods have emerged. These often leverage modern catalytic systems to forge the key bonds of the 2-benzoylthiazole structure.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom-economical approach. Palladium catalysis has been successfully applied to the synthesis of 2-substituted benzothiazoles via an intramolecular C-H functionalization/C-S bond formation process.[7][8]
Mechanism Deep Dive: This strategy typically involves the reaction of a thiobenzanilide derivative. A palladium(II) catalyst coordinates to the substrate, facilitating a directed C-H activation of the aniline ring. This is followed by intramolecular C-S bond formation and reductive elimination to furnish the benzothiazole product and regenerate the active catalyst.[9] Copper(I) is often used as a co-catalyst or oxidant in these systems.[7]
Representative Protocol: Pd-Catalyzed Synthesis of 2-Cyanobenzothiazoles [10]
-
Reaction Setup: To a stirred solution of an N-arylcyanothioformamide (0.5 mmol) in an anhydrous 1:1 mixture of DMF/DMSO (20 mL), add PdCl2 (20 mol%), CuI (50 mol%), and KI (2.0 equiv).
-
Heating: Stir the resulting mixture at 120°C for 4 hours under an air atmosphere.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine.
-
Isolation: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 2-cyanobenzothiazole product.
Advantages:
-
Atom Economy: Avoids the pre-functionalization required in methods like the Hantzsch synthesis.[11]
-
Substrate Scope: Allows for the synthesis of a wide range of substituted benzothiazoles with good functional group tolerance.[7][10]
-
Directness: Provides a direct route from readily accessible anilide precursors.
Limitations:
-
Catalyst Cost & Toxicity: Relies on expensive and potentially toxic heavy metals like palladium.
-
High Temperatures: Often requires high reaction temperatures (≥120°C).[10]
-
Ligand/Additive Sensitivity: Reaction efficiency can be highly dependent on the choice of ligands and additives.
Visible-Light Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool for green chemistry, using visible light to drive chemical reactions under mild conditions.[12] This approach has been applied to the synthesis of thiazole derivatives, often involving radical-based mechanisms.[13][14]
Mechanism Deep Dive: A photocatalyst (like Eosin Y or Rose Bengal) absorbs visible light and enters an excited state.[12] In an oxidative quenching cycle, the excited photocatalyst can accept an electron from a suitable substrate, generating a radical cation. This radical intermediate can then undergo further reactions, such as cyclization, to form the desired product.[15] Alternatively, in a reductive quenching cycle, the excited photocatalyst donates an electron. These reactions are prized for their mild conditions and unique reactivity pathways.
Advantages:
-
Mild Conditions: Reactions are often performed at room temperature, preserving sensitive functional groups.[13]
-
Green Chemistry: Utilizes visible light as a renewable energy source and often employs organic dyes as catalysts, reducing reliance on heavy metals.[1][12]
-
Novel Reactivity: Enables transformations that are difficult to achieve with traditional thermal methods.[16]
Limitations:
-
Substrate Scope Specificity: The scope can be limited to substrates with appropriate redox potentials to interact with the photocatalyst.
-
Quantum Yield: Reaction efficiency can be sensitive to factors like light intensity, solvent, and the presence of quenchers.
-
Mechanistic Complexity: The radical pathways can sometimes lead to complex product mixtures if not carefully controlled.
Section 3: Performance Benchmark and Workflow Analysis
Choosing the optimal synthetic route requires a clear comparison of key performance metrics. The following table summarizes the typical performance of the discussed methods.
| Metric | Hantzsch Synthesis | Palladium-Catalyzed C-H Activation | Visible-Light Photoredox Catalysis |
| Typical Yield | 70-99%[4][17] | 60-90%[7] | 58-98%[14][16] |
| Reaction Temp. | 65-100°C[4] | 100-120°C[10] | Room Temperature[13] |
| Reaction Time | 30 min - 4 hours[4] | 4 - 24 hours[10] | 6 - 24 hours |
| Catalyst | None or Acid/Base[13] | Pd(II)/Cu(I) salts[7][10] | Organic Dyes (e.g., Eosin Y)[12] |
| Key Strengths | Simplicity, High Yield, Robust | Atom Economy, Directness | Mild Conditions, Green Profile |
| Key Weaknesses | Harsh Reagents, Limited Atom Economy | Catalyst Cost, High Temp. | Substrate Specificity, Scalability |
Experimental Workflow Visualization
The general laboratory workflow for these syntheses follows a similar pattern, although the specific conditions and purification strategies differ.
Caption: General experimental workflow for thiazole synthesis.
Reaction Mechanism Comparison
The fundamental transformations differentiating these methods are visualized below.
Caption: Core transformations of key synthesis methods.
Conclusion and Future Outlook
The Hantzsch synthesis remains a highly valuable and accessible method for constructing thiazole rings, particularly for routine synthesis and scale-up where starting materials are readily available. Its predictability and high yields are significant advantages.
Palladium-catalyzed C-H activation represents a more modern, atom-economical approach that is exceptionally powerful for creating diverse libraries of benzothiazoles. While the catalyst cost and higher temperatures are drawbacks, the ability to bypass pre-functionalized substrates is a major step forward.
Visible-light photoredox catalysis is at the forefront of green and sustainable chemistry. Its ability to operate under exceptionally mild conditions opens doors for synthesizing highly functionalized, complex molecules that might not withstand the conditions of traditional methods. As the field matures, its substrate scope and scalability are expected to improve, making it an increasingly attractive option for drug development professionals.
The choice of method will ultimately depend on the specific target molecule, available resources, desired scale, and the importance of green chemistry principles for the project. Researchers are encouraged to consider the trade-offs in yield, cost, environmental impact, and substrate availability when designing their synthetic strategies.
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El-Husseiny, W. M., & Banu, S. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. Available at: [Link]
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Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
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Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]
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Singh, R., & Kaur, H. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. Available at: [Link]
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ResearchGate. (2022). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. Available at: [Link]
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Prescher, H., et al. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Benzoylthiazole: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Benzoylthiazole, a heterocyclic compound whose handling requires informed and meticulous attention to detail. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Compound: Hazard Profile of 2-Benzoylthiazole
Before initiating any disposal protocol, a thorough understanding of the hazards associated with 2-Benzoylthiazole is paramount. While a specific Safety Data Sheet (SDS) for 2-Benzoylthiazole was not identified in the immediate search, the hazard profile can be inferred from related thiazole derivatives. Thiazole-containing compounds can exhibit a range of toxicological properties, and it is prudent to handle 2-Benzoylthiazole with a high degree of caution.
Based on data for analogous compounds, 2-Benzoylthiazole should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and serious eye irritation.[2] Furthermore, many organic chemical compounds have the potential for environmental toxicity and should not be released into the environment.[3][4]
Table 1: Anticipated Hazard Classification for 2-Benzoylthiazole
| Hazard Class | Anticipated Effects | GHS Pictogram | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280 | |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | |
| Hazardous to the Aquatic Environment | May be harmful or toxic to aquatic life. | None (Precautionary) | P273 |
This table is a conservative estimation based on data for similar chemical structures. Always refer to the specific SDS for the compound in use, if available.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-Benzoylthiazole is a multi-step process that begins with waste generation and ends with its removal by a certified hazardous waste vendor. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Step 1: Immediate Waste Segregation at the Point of Generation
The principle of waste segregation is fundamental to laboratory safety. Never mix 2-Benzoylthiazole waste with other chemical waste streams unless their compatibility is certain.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[5]
-
Action: Designate a specific, clearly labeled waste container for 2-Benzoylthiazole and its contaminated materials (e.g., gloves, weighing paper, pipette tips).
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any hazardous chemical, including its waste.
-
Rationale: To prevent skin and eye contact, as well as inhalation of any dust or vapors.[3]
-
Action: At a minimum, wear the following:
-
Nitrile gloves (inspect for integrity before use).
-
Safety goggles with side shields or a face shield.[3]
-
A laboratory coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Step 3: Selecting the Appropriate Waste Container
The integrity of the waste container is crucial for safe storage and transport.
-
Rationale: The container must be compatible with the chemical to prevent degradation, leaks, or permeation.[6]
-
Action:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6][7]
-
Ensure the container is in good condition, free from cracks or other damage.[6]
-
Do not use foodstuff containers.[6]
-
The original product container can be an ideal choice for waste accumulation.[6]
-
Step 4: Proper Labeling of Hazardous Waste
Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool.
-
Rationale: To clearly identify the contents and associated hazards for all personnel who may handle the container.[8]
-
Action: The label must include:
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area pending pickup.
-
Rationale: To prevent accidental spills, unauthorized access, and to comply with federal and local storage regulations.[6][8]
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Ensure the container is kept closed except when adding waste.[6]
-
Store in a secondary containment tray to capture any potential leaks.[7]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Step 6: Arranging for Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company.
-
Rationale: To comply with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and ensure the waste is managed in an environmentally sound manner.[7]
-
Action:
-
Follow your institution's established procedures for hazardous waste pickup.
-
Ensure all paperwork, including a hazardous waste manifest, is completed accurately.
-
Never dispose of 2-Benzoylthiazole down the drain or in the regular trash.[3]
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Benzoylthiazole.
Caption: Decision workflow for the safe disposal of 2-Benzoylthiazole.
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste is a collective responsibility that safeguards researchers, the wider community, and the environment. By adhering to these detailed procedures for the disposal of 2-Benzoylthiazole, you are not only ensuring compliance with regulations from bodies like the EPA and OSHA but also actively contributing to a culture of safety and scientific excellence within your institution.[9][10] Always remember that proactive and informed chemical handling is the hallmark of a distinguished scientific professional.
References
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS. [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. [Link]
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Mount St. Mary's College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Mount St. Mary's College. [Link]
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U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from EPA. [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University. [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA. [Link]
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Santos. (n.d.). Qualitative Tier 2 Assessment - Benzaldehyde. Retrieved from Santos. [Link]
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Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from Hazardous Waste Experts. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one. Retrieved from Chemos. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from Cole-Parmer. [Link]
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Universiti Tun Hussein Onn Malaysia. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from OSHE UTHM. [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago. [Link]
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Mastering the Bench: A Senior Application Scientist's Guide to Safely Handling 2-Benzoylthiazole
For the dedicated researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. 2-Benzoylthiazole, a valuable heterocyclic compound, requires a nuanced and informed approach to handling. This guide moves beyond generic safety data sheets to provide a comprehensive operational plan, grounded in scientific principles and field-proven experience, ensuring both your safety and the validity of your results.
Part 1: The Core Directive - Understanding the Hazard Profile
2-Benzoylthiazole is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[1][2] Understanding the causality behind these classifications is the first step in building a self-validating safety protocol. The reactivity of the thiazole ring and the metabolic pathways of benzoyl compounds contribute to its toxicity. Therefore, our primary objective is to prevent systemic exposure through all potential routes: dermal, inhalation, and ingestion.
Part 2: The Operational Plan - From Receipt to Disposal
This section provides a step-by-step methodology for the safe handling of 2-Benzoylthiazole in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for handling 2-Benzoylthiazole.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Double-gloving with nitrile gloves | Lab coat | Work within a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles | Nitrile or Neoprene gloves | Lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Expert Insight: Double-gloving is recommended during weighing to provide an initial barrier that can be shed if contamination is suspected, preventing the spread of the compound to other surfaces. For hand protection, while nitrile gloves offer good splash resistance, for prolonged handling or in the event of a spill, heavier-duty options like butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance data.
The following diagram illustrates the decision-making process for PPE selection based on the operational context.
Caption: PPE selection workflow for handling 2-Benzoylthiazole.
Engineering Controls: Minimizing Exposure at the Source
All handling of 2-Benzoylthiazole, from weighing to reaction quenching, must be conducted in a properly functioning and certified chemical fume hood. This is a non-negotiable control to prevent inhalation of any dust or vapors. Ensure that the sash is kept at the lowest practical height to maximize capture efficiency.
Decontamination and Spill Management: A Proactive Approach
Accidents can happen, but a well-defined spill response plan can mitigate the consequences.
Decontamination of Lab Equipment:
-
Initial Wipe-Down: After use, all glassware and equipment should be wiped down with a disposable towel soaked in a suitable solvent in which 2-Benzoylthiazole is soluble (e.g., ethanol or acetone) to remove gross contamination. This should be done inside the fume hood.
-
Soaking: Immerse the equipment in a designated bath of soapy water.
-
Final Rinse: Thoroughly rinse all equipment with deionized water.
-
Drying: Allow equipment to air dry completely before reuse or storage.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Don Appropriate PPE: At a minimum, this includes a lab coat over long-sleeved clothing, chemical safety goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves. For large spills, an air-purifying respirator with organic vapor cartridges is required.
-
Contain the Spill: For solid spills, carefully cover the area with an absorbent material like vermiculite or sand. For liquid spills, create a dike around the spill with absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
Part 3: Disposal Plan - Ensuring a Safe Final Step
The disposal of 2-Benzoylthiazole and any contaminated materials must be handled with the same rigor as its use.
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with 2-Benzoylthiazole (e.g., used gloves, absorbent materials, weighing paper) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of 2-Benzoylthiazole should be collected in a separate, compatible, and labeled hazardous waste container.
-
Incompatibilities: Avoid mixing 2-Benzoylthiazole waste with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[3][4]
Final Disposal:
All waste containing 2-Benzoylthiazole must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste. Do not pour any amount down the drain. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
The logical workflow for the disposal of 2-Benzoylthiazole is outlined below.
Caption: Disposal workflow for 2-Benzoylthiazole waste.
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety and scientific excellence. This structured approach to handling 2-Benzoylthiazole will empower you to conduct your research with confidence, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the integrity of your work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

